Glutaminase
説明
特性
IUPAC Name |
methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGWUSABWIEXKQ-BEBFYNPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542132-88-6, 9001-47-2 | |
| Record name | ZED-1227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaminase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZED-1227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Glutaminase in Cancer Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the central features of this altered metabolism is a heightened dependence on the amino acid glutamine, a phenomenon termed "glutamine addiction." At the heart of glutamine metabolism lies the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. This critical first step fuels a cascade of biosynthetic and bioenergetic pathways essential for tumor growth. This technical guide provides a comprehensive overview of the function of this compound in cancer metabolism, including its isoforms, regulation, and role in tumorigenesis. We present quantitative data on this compound expression and inhibition, detailed experimental protocols for its study, and visual representations of key signaling pathways, offering a vital resource for researchers and drug development professionals in the field of oncology.
Introduction: Glutamine Addiction and the Central Role of this compound
The metabolic landscape of cancer is characterized by a shift towards aerobic glycolysis, known as the Warburg effect, and an increased reliance on glutamine as a primary carbon and nitrogen source.[1][2] This "glutamine addiction" is a near-universal trait of cancer cells, providing them with the necessary building blocks for the synthesis of nucleotides, non-essential amino acids, and lipids.[1][3] Furthermore, glutamine metabolism is crucial for maintaining redox homeostasis through the production of the antioxidant glutathione (GSH).[4][5]
The gateway to glutamine utilization is the mitochondrial enzyme this compound (GLS), which exists in two primary isoforms encoded by separate genes: GLS1 (kidney-type) and GLS2 (liver-type).[6] GLS1 is broadly expressed and has two main splice variants, kidney-type this compound (KGA) and this compound C (GAC), with GAC being the predominantly expressed isoform in many cancers.[7] In contrast, GLS2 is primarily expressed in the liver and brain and often acts as a tumor suppressor.[8] The differential expression and opposing roles of these isoforms highlight the complexity of glutamine metabolism in cancer and present distinct opportunities for therapeutic intervention.
This compound Isoforms and Their Function in Cancer
The two main this compound isoenzymes, GLS1 and GLS2, play distinct and often opposing roles in cancer biology.
-
GLS1 (Kidney-type this compound): The GLS1 gene encodes two splice variants, KGA and GAC.[9] GLS1, particularly the GAC isoform, is frequently overexpressed in a wide range of cancers and is associated with a more aggressive phenotype and poor prognosis.[10] Its primary role is to fuel the tricarboxylic acid (TCA) cycle through anaplerosis, providing intermediates for energy production and the synthesis of macromolecules.[11] Upregulation of GLS1 is a key feature of the metabolic reprogramming driven by oncogenes like c-Myc.[2][12]
-
GLS2 (Liver-type this compound): In contrast to GLS1, GLS2 often functions as a tumor suppressor. Its expression is frequently downregulated in tumors like hepatocellular carcinoma and glioblastoma.[13] The tumor suppressor protein p53 can induce the expression of GLS2, which contributes to the maintenance of cellular redox balance and can promote apoptosis.[8]
Quantitative Data: this compound Expression, Kinetics, and Inhibition
The following tables summarize key quantitative data related to this compound expression, enzyme kinetics, and the potency of various inhibitors.
Table 1: Relative Expression of this compound Isoforms in Cancer vs. Normal Tissues
| Cancer Type | GLS1 Expression | GLS2 Expression | Reference(s) |
| Colorectal Cancer | Significantly upregulated | Downregulated | [14] |
| Breast Cancer (TNBC) | Upregulated | - | [11] |
| Head and Neck Cancer | Upregulated | Upregulated | [15] |
| Glioblastoma | Significantly downregulated | - | [13] |
| Hepatocellular Carcinoma | - | Significantly downregulated | [13] |
| Kidney Cancer (ccRCC) | Significantly downregulated | - | [13] |
Table 2: Kinetic Parameters of this compound Isoforms
| Isoform | Cancer Cell Line/Tissue | Km for Glutamine (mM) | Vmax | Reference(s) |
| GLS1 (mouse kidney) | - | 0.6 | - | [16] |
| GLS2 (mouse liver) | - | 11.6 | - | [16] |
| GTK/KAT1 (human) | - | 2.8 | - | [17] |
| GTL/KAT3 (mouse) | - | 0.7 | - | [17] |
Table 3: IC50 Values of Key this compound Inhibitors
| Inhibitor | Target | Cancer Cell Line | IC50 | Reference(s) |
| CB-839 | GLS1 (GAC) | Recombinant Human GAC | < 50 nM (1-hour preincubation) | [3][11] |
| CB-839 | GLS1 (GAC) | 293T cells | 3.2 nM | [18] |
| CB-839 | GLS1 | HG-3 (CLL) | 0.41 µM | [13] |
| CB-839 | GLS1 | MEC-1 (CLL) | 66.2 µM | [13] |
| CB-839 | GLS1 | MDA-MB-231 (TNBC) | 20-55 nM | [11] |
| BPTES | GLS1 (GAC) | Recombinant Human GAC | > 650 nM (1-hour preincubation) | [11] |
| BPTES | GLS1 | MDA-MB-231 (TNBC) | ≥ 2 µM | [11] |
| Compound 968 | GAC | Recombinant GAC | 9.3 µM | [19] |
| UPGL00004 | GAC | Recombinant Human GAC | 29 nM | [18] |
| trans-CBTBP | cKGA | 293T cells | 0.1 µM | [18] |
Regulatory Signaling Pathways
The expression and activity of this compound are tightly regulated by a complex network of signaling pathways that are frequently dysregulated in cancer.
The c-Myc Oncogene: A Master Regulator of Glutaminolysis
The transcription factor c-Myc is a potent oncogene that plays a central role in driving cell growth and proliferation. One of its key functions is the direct transcriptional activation of the GLS1 gene.[2][12] c-Myc binds to E-box elements in the GLS1 promoter, leading to increased GLS1 expression and enhanced glutamine metabolism.[2] Furthermore, c-Myc can indirectly increase GLS1 levels by repressing the expression of microRNAs (miR-23a/b) that target the GLS1 transcript for degradation.[5] This dual mechanism of regulation solidifies c-Myc as a critical driver of glutamine addiction in cancer.
mTORC1 Signaling: Integrating Nutrient Status with Glutamine Metabolism
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, growth factors, and cellular energy status.[16] Activated mTORC1 signaling promotes glutamine metabolism through multiple mechanisms. One key downstream effector of mTORC1 is the S6 kinase 1 (S6K1), which can enhance the translation of c-Myc mRNA, thereby indirectly upregulating GLS1.[20] Additionally, mTORC1 can promote the activity of glutamate dehydrogenase (GDH), the enzyme that converts glutamate to the TCA cycle intermediate α-ketoglutarate, by repressing the expression of SIRT4, a mitochondrial sirtuin that inhibits GDH.[16]
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype [mdpi.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione-Dependent Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 8. This compound‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. This compound - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical investigations of the efficacy of the this compound inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. Characterization of the interactions of potent allosteric inhibitors with this compound C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
Glutaminase Isoforms and Their Tissue-Specific Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (GLS), the enzyme responsible for the hydrolysis of glutamine to glutamate and ammonia, plays a pivotal role in cellular metabolism. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, supporting energy production, biosynthesis of macromolecules, and redox homeostasis. In humans, two distinct genes, GLS and GLS2, encode for different this compound isoforms with unique kinetic properties, tissue-specific expression patterns, and roles in both normal physiology and disease, particularly in cancer. Understanding the nuances of these isoforms is paramount for developing targeted therapeutic strategies. This technical guide provides a comprehensive overview of this compound isoforms, their tissue-specific expression, and detailed experimental protocols for their study.
This compound Isoforms: Genetics and Splice Variants
There are two primary this compound genes in mammals, GLS (also known as GLS1) and GLS2, located on human chromosomes 2 and 12, respectively.[1] These genes give rise to multiple protein isoforms through alternative splicing.
-
GLS (GLS1): This gene encodes the kidney-type glutaminases. Alternative splicing of the GLS transcript results in at least two major isoforms:
-
Kidney-type this compound (KGA): The full-length isoform.
-
This compound C (GAC): A shorter splice variant with a different C-terminus. GAC is often considered more potent than KGA.
-
-
GLS2: This gene encodes the liver-type glutaminases. It also produces two main splice variants:
-
Liver-type this compound (LGA): A shorter isoform.
-
This compound B (GAB): A longer isoform.
-
These isoforms exhibit distinct regulatory mechanisms and subcellular localizations, contributing to their diverse physiological functions.
Tissue-Specific Expression of this compound Isoforms
The expression of this compound isoforms is tightly regulated and varies significantly across different tissues, reflecting their specialized metabolic roles. The following tables summarize the mRNA and protein expression levels of GLS1 and GLS2 in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.
Table 1: mRNA Expression of this compound Isoforms (GLS and GLS2) in Human Tissues (nTPM)
| Tissue | GLS (GLS1) Expression (nTPM) | GLS2 Expression (nTPM) |
| Kidney | High | Low |
| Brain | High | Medium |
| Liver | Low | High |
| Pancreas | Medium | Medium |
| Lung | Medium | Low |
| Heart | Medium | Low |
| Skeletal Muscle | Low | Low |
| Small Intestine | High | Low |
| Colon | Medium | Low |
| Spleen | High | Low |
| Adipose Tissue | Medium | Low |
Data sourced from the GTEx portal. nTPM = normalized Transcripts Per Million. "High" indicates a comparatively high level of expression across tissues, "Medium" a moderate level, and "Low" a minimal level.
Table 2: Protein Expression of this compound Isoforms (GLS1 and GLS2) in Human Tissues
| Tissue | GLS1 Protein Expression | GLS2 Protein Expression |
| Kidney | High (granular cytoplasmic in tubules) | Not detected |
| Brain | High (neuronal cells) | Medium (cytoplasmic in CNS) |
| Liver | Low | High (cytoplasmic) |
| Pancreas | Medium | Medium (cytoplasmic) |
| Lung | Medium | Not detected |
| Heart | Medium | Not detected |
| Skeletal Muscle | Low | Not detected |
| Small Intestine | High | Not detected |
| Colon | Medium | Not detected |
| Spleen | High | Not detected |
| Adipose Tissue | Medium | Not detected |
Data summarized from the Human Protein Atlas.[2][3][4] Expression levels are annotated as High, Medium, Low, or Not detected based on immunohistochemical staining.
Signaling Pathways Regulating this compound Expression
The expression and activity of this compound isoforms are intricately regulated by various signaling pathways, particularly in the context of cancer metabolism. Two of the most well-characterized pathways involve the transcription factor c-Myc and the Rho family of GTPases.
c-Myc Signaling Pathway
The oncogenic transcription factor c-Myc is a critical regulator of glutamine metabolism.[5][6] c-Myc can upregulate the expression of GLS by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise target GLS mRNA for degradation. This leads to increased this compound protein levels and enhanced glutaminolysis, fueling cancer cell proliferation.
c-Myc regulation of GLS1 expression.
Rho GTPase Signaling Pathway
The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of the actin cytoskeleton and cell signaling.[7] In cancer, hyperactivated Rho GTPases can stimulate this compound activity. This signaling cascade often involves the activation of the NF-κB transcriptional program, which in turn can lead to increased this compound expression and activity, thereby promoting cell proliferation and survival.[7]
Rho GTPase signaling pathway upregulating GLS1.
Experimental Protocols
Accurate and reproducible methods are essential for studying this compound isoforms. The following sections provide detailed protocols for key experiments.
This compound Activity Assay (Spectrophotometric)
This protocol describes a colorimetric assay to measure this compound activity in biological samples. The assay is based on the quantification of glutamate produced from the enzymatic hydrolysis of glutamine.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
L-glutamine solution (substrate)
-
Glutamate oxidase
-
Working reagent solution containing pyridine-2,6-dicarboxylic acid (PDA) and ammonium vanadate (AV)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 435 nm
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
For cell lysates: Homogenize cells in ice-cold assay buffer and centrifuge to pellet debris. Collect the supernatant.
-
For tissue homogenates: Homogenize tissue in ice-cold assay buffer, centrifuge, and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Reaction Setup:
-
In a 96-well plate, add a specific amount of sample (e.g., 10-50 µg of protein).
-
Add the L-glutamine substrate solution and glutamate oxidase to each well.
-
Incubate the plate at 37°C for 20-30 minutes.[8]
-
-
Termination and Color Development:
-
Add the working reagent solution (PDA/AV) to each well to stop the enzymatic reaction. This will react with the hydrogen peroxide produced by glutamate oxidase to form a stable orange-colored complex.[8]
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 435 nm using a microplate reader.[8]
-
-
Calculation:
-
Calculate this compound activity based on a standard curve generated with known concentrations of glutamate. Activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of glutamate per minute.
-
Workflow for this compound activity assay.
Western Blotting for this compound Isoforms
This protocol details the detection of GLS1 and GLS2 isoforms by Western blotting.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for KGA, GAC, and GLS2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use specific antibodies for KGA, GAC, or a pan-GLS1/GLS2 antibody as needed.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Western blotting experimental workflow.
Immunohistochemistry (IHC) for this compound Isoforms
This protocol outlines the procedure for detecting the localization of this compound isoforms in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies specific for KGA and GAC
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[9]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking solution for 30-60 minutes.
-
Incubate with the primary antibody (specific for KGA or GAC) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.[9]
-
Rinse with distilled water.
-
Counterstain with hematoxylin to stain the nuclei blue.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
-
Mounting:
-
Coverslip the slides using a permanent mounting medium.
-
Immunohistochemistry experimental workflow.
Conclusion
The differential expression and regulation of this compound isoforms underscore their distinct roles in normal physiology and the pathogenesis of diseases like cancer. A thorough understanding of the tissue-specific expression of KGA, GAC, LGA, and GAB, coupled with robust experimental methodologies, is crucial for advancing our knowledge of glutamine metabolism. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to investigate and target this compound in their respective fields. Further research into the specific functions and regulatory networks of each isoform will undoubtedly unveil new therapeutic opportunities.
References
- 1. Identification of two human this compound loci and tissue-specific expression of the two related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue expression of GLS - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. GLS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. GLS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Myc regulates a transcriptional program that stimulates mitochondrial glutaminolysis and leads to glutamine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPases and their roles in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. bosterbio.com [bosterbio.com]
The Conductor's Baton: A Technical Guide to the Transcriptional Regulation of Glutaminase Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (GLS), the mitochondrial enzyme responsible for converting glutamine to glutamate, stands as a critical node in cellular metabolism, particularly in proliferative states such as cancer. Its expression is tightly controlled by a cadre of transcription factors that respond to a variety of intracellular and extracellular cues. Understanding the intricate molecular mechanisms governing this compound gene expression is paramount for developing novel therapeutic strategies that target metabolic vulnerabilities in disease. This in-depth technical guide delineates the core transcription factors that orchestrate the expression of the this compound gene (GLS1), providing a comprehensive overview of the signaling pathways involved, quantitative data on gene regulation, and detailed experimental protocols for their investigation.
Core Transcription Factors Regulating this compound Expression
The expression of the GLS1 gene is under the control of several key transcription factors, each playing a distinct role in response to specific cellular signals. These include oncogenic drivers, mediators of inflammation, and regulators of metabolic homeostasis.
c-Myc: The Master Orchestrator of Proliferation
The proto-oncogene c-Myc is a pivotal regulator of cell growth and proliferation, and it exerts significant control over glutamine metabolism. c-Myc can upregulate this compound expression through both direct and indirect mechanisms.
-
Direct Transcriptional Activation: c-Myc has been shown to directly bind to the promoter region of the GLS1 gene, driving its transcription. This direct binding provides a direct link between oncogenic signaling and the metabolic reprogramming necessary to fuel rapid cell division.
-
Indirect Regulation via microRNAs: In a more nuanced mechanism, c-Myc can transcriptionally repress the expression of microRNAs miR-23a and miR-23b.[1][2][3] These microRNAs, in turn, target the 3' untranslated region (UTR) of GLS1 mRNA, leading to its degradation.[2] By suppressing these miRs, c-Myc effectively de-represses GLS1 expression, leading to increased this compound protein levels.[1][2][3]
c-Jun: A Mediator of Oncogenic Signaling
The transcription factor c-Jun, a component of the AP-1 complex, is another key player in linking oncogenic signaling pathways to metabolic alterations. Activation of c-Jun, often downstream of pathways like the Rho GTPase signaling cascade, leads to the transcriptional activation of GLS1.[4] c-Jun directly binds to the GLS1 promoter, enhancing its expression and thereby increasing this compound activity to support cancer cell metabolism.[4]
NF-κB: At the Crossroads of Inflammation and Metabolism
Nuclear Factor-kappa B (NF-κB), a central mediator of inflammatory responses, also plays a crucial role in regulating this compound expression. The p65 subunit of NF-κB can modulate GLS1 expression through a mechanism similar to c-Myc's indirect regulation. NF-κB p65 can suppress the expression of miR-23a, which in turn relieves the inhibition of GLS1 mRNA, leading to increased this compound levels.[5][6] This connection highlights a critical link between chronic inflammation and the metabolic reprogramming that supports tumorigenesis.
STAT1: A Cytokine-Responsive Regulator
Signal Transducer and Activator of Transcription 1 (STAT1) is a key component of cytokine signaling pathways, particularly in response to interferons. Upon activation, STAT1 can directly bind to the GLS1 promoter to upregulate its expression.[7][8] This regulation suggests a role for this compound in immune responses and inflammatory conditions.
TFEB: A Master Regulator of Lysosomal and Metabolic Genes
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Recent evidence has also implicated TFEB in the control of cellular metabolism. TFEB can directly bind to the promoter of the GLS1 gene, indicating its role in coordinating glutamine metabolism with other cellular processes like autophagy.
Dlx-2: A Developmental Factor with a Role in Cancer Metabolism
Distal-less homeobox 2 (Dlx-2) is a transcription factor involved in embryonic development that has also been implicated in cancer progression. Dlx-2 has been shown to induce the expression of GLS1.[9][10]
Other Potential Regulators: CREB and YY1
While direct, quantitative evidence is still emerging, other transcription factors such as cAMP response element-binding protein (CREB) and Yin Yang 1 (YY1) have been suggested to play a role in regulating this compound expression.[11][12][13][14] Further research is needed to fully elucidate their specific contributions.
Quantitative Data on this compound Gene Regulation
The following tables summarize the available quantitative data on the regulation of this compound gene expression by the aforementioned transcription factors.
| Transcription Factor | Experimental System | Method | Fold Change in GLS1 mRNA/Promoter Activity | Reference(s) |
| Dlx-2 | MCF-7 cells | Microarray | ~2-fold increase | [9] |
Note: While the regulatory roles of c-Myc, c-Jun, NF-κB, STAT1, and TFEB on this compound expression are well-established, specific fold-change values from primary literature are not consistently reported in the abstracts of the initial search results. The provided table will be updated as more specific quantitative data becomes available.
Signaling Pathways and Regulatory Networks
The regulation of this compound expression is embedded within complex signaling networks that integrate diverse cellular cues.
Caption: Signaling pathways converging on transcription factors to regulate this compound expression.
Experimental Protocols
Investigating the transcriptional regulation of this compound involves a suite of powerful molecular biology techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the in vivo binding of a transcription factor to a specific DNA sequence, such as the GLS1 promoter.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis:
-
ChIP-qPCR: Use quantitative real-time PCR with primers specific to the putative binding site on the GLS1 promoter to quantify the enrichment of the target sequence.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all genomic binding sites of the transcription factor.
-
Luciferase Reporter Assay
This assay is used to measure the ability of a transcription factor to activate or repress the transcriptional activity of the GLS1 promoter.
Caption: Experimental workflow for a Luciferase Reporter Assay.
Detailed Methodology:
-
Construct Reporter Plasmid: Clone the promoter region of the GLS1 gene into a luciferase reporter vector, placing it upstream of the luciferase gene.
-
Co-transfection: Co-transfect the reporter plasmid into cultured cells along with an expression vector for the transcription factor of interest. A control vector expressing a reporter with a different emission spectrum (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Add Luciferin Substrate: Add the appropriate luciferase substrate to the cell lysate.
-
Measure Luminescence: Measure the light output using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold change in luciferase activity relative to a control (e.g., cells transfected with an empty expression vector).
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the levels of GLS1 mRNA in response to the overexpression or knockdown of a specific transcription factor.
Caption: Experimental workflow for quantitative Reverse Transcription PCR (qRT-PCR).
Detailed Methodology:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit or a standard Trizol-based method.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: Perform real-time PCR using the synthesized cDNA as a template, primers specific for the GLS1 gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).
-
Data Analysis: Determine the cycle threshold (Ct) values for GLS1 and a reference housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative expression of GLS1 mRNA using the delta-delta Ct (ΔΔCt) method.[15]
Conclusion and Future Directions
The transcriptional regulation of this compound is a complex and multifaceted process, orchestrated by a network of transcription factors that are central to cellular signaling in both health and disease. The methodologies outlined in this guide provide a robust framework for dissecting these regulatory circuits. For drug development professionals, a deep understanding of these pathways offers the potential to identify novel therapeutic targets to disrupt the metabolic engine of cancer and other proliferative diseases. Future research should focus on further elucidating the interplay between these transcription factors, the role of the chromatin landscape in regulating GLS1 accessibility, and the identification of additional regulatory elements and their cognate binding proteins. This continued exploration will undoubtedly pave the way for innovative therapeutic interventions that target the transcriptional control of glutamine metabolism.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. c-Myc suppression of miR-23 enhances mitochondrial this compound and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The oncogenic transcription factor c-Jun regulates this compound expression and sensitizes cells to this compound-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NF-κB member p65 controls glutamine metabolism through miR-23a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STAT1 upregulates this compound and modulates amino acids and glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT1 regulates human this compound 1 promoter activity through multiple binding sites in HIV-1 infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dlx-2 and this compound upregulate epithelial-mesenchymal transition and glycolytic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dlx-2 and this compound upregulate epithelial-mesenchymal transition and glycolytic switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifaceted regulation of hepatic lipid metabolism by YY1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Regulation of YY1, a Multifunctional Transcription Factor" by Ya-Li Yao [digitalcommons.usf.edu]
- 13. YY1 is regulated by O-linked N-acetylglucosaminylation (O-glcNAcylation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. YY1 Regulates Glucose Homeostasis Through Controlling Insulin Transcription in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Glutaminase Catalytic Mechanism: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the structural and mechanistic principles governing the catalytic activity of glutaminase. This compound, a key enzyme in cellular metabolism, catalyzes the hydrolysis of glutamine to glutamate and ammonia, a critical step in glutaminolysis. Upregulation of this compound activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document details the enzyme's active site, catalytic mechanism, allosteric regulation, and the structural basis for the activity of its major isoforms. Furthermore, it provides detailed experimental protocols for key assays and structural studies, along with quantitative data to support research and development efforts in this field.
Core Concepts of this compound Structure and Function
This compound exists in several isoforms, with the most well-studied being the kidney-type (GLS1) and liver-type (GLS2) glutaminases. GLS1 is further spliced into two variants: kidney-type this compound (KGA) and this compound C (GAC).[1][2] These isoforms share a conserved catalytic domain but differ in their tissue distribution, kinetic properties, and regulatory mechanisms.[3][4]
The catalytic activity of this compound is intricately linked to its quaternary structure. Inactive this compound typically exists as a dimer.[5] Activation is associated with a transition to a tetrameric state, which can be further promoted by allosteric activators like inorganic phosphate (Pi).[5][6] Recent studies using cryo-electron microscopy (cryo-EM) have revealed that these tetramers can further assemble into higher-order filamentous structures, a process that appears to be directly coupled to maximal catalytic activity.[2][6]
The this compound Active Site
The active site of this compound is a highly conserved pocket that facilitates the binding of glutamine and its subsequent hydrolysis. Key residues within the active site of human this compound C (GAC) that are crucial for catalysis include a nucleophilic serine (Ser286) and a number of tyrosine and asparagine residues (Tyr249, Asn335, Tyr414, Tyr466) that are involved in substrate binding and stabilization of the transition state.[7] A flexible "lid" or "gating loop" covers the active site and its conformation is critical for substrate entry and product release.[5]
The Catalytic Mechanism
The catalytic mechanism of this compound involves a two-step process:
-
Acylation: The catalytic serine residue (Ser286 in GAC) performs a nucleophilic attack on the amide carbon of glutamine, forming a covalent acyl-enzyme intermediate and releasing the first product, ammonia.[7]
-
Deacylation: A water molecule, activated by a general base, hydrolyzes the acyl-enzyme intermediate, releasing the second product, glutamate, and regenerating the active enzyme.
In some forms of this compound, such as protein this compound from Chryseobacterium proteolyticum, a catalytic triad of Cys-His-Asp has been identified, similar to that of cysteine proteases.[8]
Allosteric Regulation of this compound Activity
This compound activity is tightly regulated by allosteric mechanisms, allowing cells to modulate glutamine metabolism in response to their energetic and biosynthetic needs.
Activation by Phosphate
Inorganic phosphate (Pi) is a key allosteric activator of this compound.[5] Pi binds at the dimer-dimer interface of the this compound tetramer, inducing a conformational change in a critical "activation loop".[2][5] This conformational change is transmitted to the active site, promoting a catalytically competent conformation and enhancing substrate binding and turnover.[2][5] Cryo-EM studies have shown that Pi binding not only activates the enzyme but also promotes the formation of this compound filaments.[2]
Inhibition by Small Molecules
The dependence of cancer cells on this compound has driven the development of potent allosteric inhibitors. The most well-characterized of these are Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its more potent analog, CB-839.[9][10] These inhibitors bind to the same allosteric pocket at the dimer interface as phosphate but stabilize an inactive conformation of the tetramer.[1] By binding to the activation loop, BPTES and CB-839 prevent the conformational changes necessary for catalysis.[1]
The following diagram illustrates the allosteric regulation of this compound, showing the transition from an inactive dimer to an active, phosphate-bound tetramer, and the inhibitory action of BPTES/CB-839.
Caption: Allosteric regulation of this compound activity.
Quantitative Data on this compound Kinetics and Inhibition
The following tables summarize key quantitative data for different this compound isoforms and inhibitors.
Table 1: Kinetic Parameters of Human this compound Isoforms
| Isoform | Condition | Km (mM) for Glutamine | kcat (s-1) | Reference |
| KGA | No Phosphate | 15.6 | 7.2 | [5] |
| KGA | 50 mM Phosphate | 8.5 | 29.7 | [5] |
| GAC | No Phosphate | 18.4 | 7.8 | [5] |
| GAC | 50 mM Phosphate | 2.1 | 37.0 | [5] |
| LGA | No Phosphate | - | 6.9 | [5] |
| LGA | 50 mM Phosphate | - | 43.1 | [5] |
| K-PAG (Kidney/Brain) | - | 0.6 | - | |
| L-PAG (Liver) | - | 11.6 | - |
K-PAG and L-PAG refer to kidney-type and liver-type phosphate-activated this compound, respectively.
Table 2: Inhibitor Potency against Human this compound C (GAC)
| Inhibitor | Assay Condition | IC50 | Reference |
| BPTES | Recombinant human GAC | ~2-3 µM | [9] |
| BPTES | TNBC cell proliferation | ≥2 µM | [9] |
| CB-839 | Recombinant human GAC | < 50 nM | [9] |
| CB-839 | TNBC cell proliferation | 20-55 nM | [9] |
| CB-839 | Endogenous this compound (kidney, brain) | 20-30 nM | [9] |
| trans-CBTBP | 293T epithelial cells | 0.1 µM | [10] |
| CB-839 | 293T epithelial cells | 3.2 nM | [10] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study the structural basis of the this compound catalytic mechanism.
Recombinant Human this compound Expression and Purification in E. coli
A common method for obtaining large quantities of this compound for structural and biochemical studies is through recombinant expression in Escherichia coli.
Principle: The cDNA encoding the human this compound isoform of interest is cloned into a bacterial expression vector, typically containing an inducible promoter (e.g., T7) and an affinity tag (e.g., polyhistidine tag) for purification. The vector is transformed into a suitable E. coli expression strain. Protein expression is induced, and the cells are harvested and lysed. The recombinant this compound is then purified from the cell lysate using affinity chromatography.
General Protocol:
-
Cloning: Subclone the human this compound cDNA into a pET-based expression vector (e.g., pET-28a) containing an N- or C-terminal 6xHis tag.
-
Transformation: Transform the expression plasmid into an E. coli strain suitable for protein expression, such as BL21(DE3).
-
Expression:
-
Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/ml lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the recombinant this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
-
Quality Control: Assess the purity and identity of the purified protein by SDS-PAGE and Western blotting.
This compound Activity Assay (Coupled Enzyme Assay)
The activity of this compound is commonly measured using a coupled enzyme assay with glutamate dehydrogenase (GDH).
Principle: this compound converts glutamine to glutamate. In a coupled reaction, GDH catalyzes the oxidative deamination of this glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm, is directly proportional to the this compound activity.
Reaction Scheme:
-
Glutamine + H2O --(this compound)--> Glutamate + NH4+
-
Glutamate + NAD+ + H2O --(Glutamate Dehydrogenase)--> α-Ketoglutarate + NADH + NH4+ + H+
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6.
-
Substrate Solution: Prepare a stock solution of L-glutamine in assay buffer.
-
NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer.
-
Glutamate Dehydrogenase (GDH): Prepare a stock solution of GDH in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
Assay Buffer
-
NAD+ solution (final concentration ~1-2 mM)
-
GDH (sufficient activity to ensure the this compound reaction is rate-limiting)
-
Purified this compound or biological sample
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-glutamine solution (final concentration will vary depending on the experiment, e.g., for Km determination).
-
Immediately monitor the increase in absorbance at 340 nm over time using a plate reader at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
For kinetic analysis, repeat the assay with varying glutamine concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
The following diagram depicts the workflow for a coupled this compound activity assay.
Caption: Workflow for a coupled this compound activity assay.
X-ray Crystallography of this compound
X-ray crystallography is a powerful technique to determine the three-dimensional structure of this compound at atomic resolution.
Principle: Highly purified this compound is crystallized to form a well-ordered, three-dimensional lattice. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the protein atoms. The diffraction pattern is recorded and used to calculate an electron density map, from which an atomic model of the protein can be built and refined.
General Protocol:
-
Protein Preparation: Purify this compound to >95% homogeneity. The protein should be concentrated to 5-15 mg/mL in a suitable buffer.
-
Crystallization Screening:
-
Use sparse matrix screening to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Common crystallization methods include hanging-drop and sitting-drop vapor diffusion. A small drop of the protein solution is mixed with a crystallization solution and allowed to equilibrate against a larger reservoir of the crystallization solution.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the protein and precipitants, pH, and temperature to obtain larger, well-diffracting crystals.
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryo-protectant solution (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Determine the initial phases using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Calculate an electron density map.
-
Build an atomic model of the protein into the electron density map.
-
Refine the model against the experimental data to improve its accuracy.
-
-
Structure Validation: Validate the final model using various quality metrics.
Cryo-Electron Microscopy (Cryo-EM) of this compound Filaments
Cryo-EM is particularly useful for studying large, dynamic protein complexes like this compound filaments that are difficult to crystallize.
Principle: A thin film of the purified this compound solution is rapidly frozen in liquid ethane, trapping the protein filaments in a layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual filaments are collected and computationally processed to generate a high-resolution three-dimensional reconstruction.
General Protocol:
-
Sample Preparation:
-
Purify this compound as for X-ray crystallography.
-
Induce filament formation by adding an allosteric activator like phosphate.
-
Apply a small volume (3-4 µL) of the sample to an EM grid.
-
Blot away excess liquid to create a thin film.
-
Plunge-freeze the grid into liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Load the frozen grid into a cryo-electron microscope.
-
Collect a large dataset of images (micrographs) of the this compound filaments at different orientations.
-
-
Image Processing:
-
Perform motion correction to account for sample movement during imaging.
-
Estimate and correct for the contrast transfer function (CTF) of the microscope.
-
Pick individual filament segments from the micrographs.
-
Perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the filament.
-
-
Model Building and Refinement: Build and refine an atomic model into the cryo-EM density map.
Site-Directed Mutagenesis of this compound
Site-directed mutagenesis is used to introduce specific amino acid substitutions in this compound to probe the function of individual residues in catalysis, regulation, and inhibitor binding.
Principle: A pair of complementary oligonucleotide primers containing the desired mutation is used to amplify the entire plasmid containing the this compound gene using a high-fidelity DNA polymerase. The parental, methylated DNA template is then digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmid is then transformed into E. coli for propagation.
General Protocol (based on the QuikChange method):
-
Primer Design:
-
Design two complementary primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation should be located in the middle of the primers with 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase (e.g., Pfu).
-
Perform thermal cycling to amplify the mutated plasmid. A typical cycling protocol includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into a competent E. coli strain (e.g., DH5α or XL1-Blue).
-
Plate the transformed cells on an agar plate containing the appropriate antibiotic.
-
-
Verification:
-
Isolate plasmid DNA from individual colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
The following diagram illustrates the logical relationship between these key experimental techniques in studying this compound.
Caption: Interplay of key techniques in this compound research.
Conclusion
The structural and mechanistic understanding of this compound has advanced significantly, revealing a highly dynamic and regulated enzyme. The interplay between its oligomeric state, allosteric regulation by phosphate and small molecule inhibitors, and conformational changes in the active site provides a detailed picture of its catalytic cycle. This knowledge, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for further research into the role of this compound in health and disease, and for the development of novel therapeutic strategies targeting this critical metabolic enzyme.
References
- 1. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human this compound C in Complex with Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of recombinant human L-glutaminase in Escherichia coli: polyclonal antibodies production and immunological analysis of mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. joachimfranklab.org [joachimfranklab.org]
- 6. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 8. agilent.com [agilent.com]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
The Glutaminase Pathway: A Core Axis in Cellular Bioenergetics and a Prime Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for maintaining cellular homeostasis, proliferation, and survival. In the context of cancer, metabolic reprogramming has emerged as a hallmark, enabling tumor cells to meet their increased bioenergetic and biosynthetic demands. Among the key metabolic pathways that are frequently dysregulated in cancer is glutaminolysis, a process initiated by the enzyme glutaminase. This technical guide provides a comprehensive overview of the this compound pathway's central role in cellular bioenergetics, with a particular focus on its implications in oncology and as a target for drug development. We delve into the core mechanisms of glutaminolysis, its intricate regulation by key oncogenic signaling pathways, and provide detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this critical metabolic axis.
The Core this compound Pathway: Fueling the Cell
Glutamine, the most abundant amino acid in the plasma, plays a critical role as a key nutrient for rapidly proliferating cells, including cancer cells.[1] The catabolism of glutamine, known as glutaminolysis, is a metabolic pathway that converts glutamine into various intermediates that fuel the tricarboxylic acid (TCA) cycle and support biosynthetic processes.[2]
The initial and rate-limiting step of glutaminolysis is the hydrolysis of glutamine to glutamate and ammonia, a reaction catalyzed by the mitochondrial enzyme this compound (GLS).[3] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various aminotransferases.[4] The entry of α-KG into the TCA cycle is a process known as anaplerosis, which replenishes the pool of TCA cycle intermediates that are consumed for the biosynthesis of macromolecules such as fatty acids, nucleotides, and other non-essential amino acids.[4][5] This anaplerotic function of glutamine is particularly crucial in cancer cells where glucose is often preferentially metabolized to lactate via aerobic glycolysis (the Warburg effect), thereby limiting the entry of glucose-derived pyruvate into the TCA cycle.[6]
There are two major isoforms of this compound in mammals, encoded by distinct genes: GLS1 (kidney-type this compound, which includes splice variants KGA and GAC) and GLS2 (liver-type this compound, which includes the LGA splice variant).[7][8] GLS1 is ubiquitously expressed and is the predominant isoform found in most cancers, where it is often associated with a more aggressive phenotype.[7] In contrast, GLS2 expression is more restricted and it has been suggested to have tumor-suppressive functions in some contexts.[7]
Figure 1: The core this compound pathway (glutaminolysis).
Quantitative Aspects of this compound-Driven Bioenergetics
The reliance of cancer cells on glutamine metabolism is reflected in the altered concentrations of glutamine and its metabolites in the tumor microenvironment and within the cancer cells themselves. Furthermore, the kinetic properties of this compound isoforms and the energetic yield from glutamine oxidation provide a quantitative basis for understanding its importance in cancer cell bioenergetics.
Table 1: Representative Concentrations of Glutamine and Glutamate
| Metabolite | Location | Concentration Range | Reference(s) |
| Glutamine | Human Plasma | 400 - 600 µM | [9] |
| Glutamine | Intracellular (Cancer Cells) | 2 - 20 mM | [9] |
| Glutamate | Extracellular (Tumor Microenvironment) | Elevated compared to normal tissue | [10] |
| Glutamate | Intracellular (Glioblastoma) | ~20 mM | [11] |
Table 2: Kinetic Parameters of Human this compound Isoforms
| Isoform | Km for Glutamine (mM) | Vmax | kcat | Notes | Reference(s) |
| GLS1 (Kidney-type) | 0.6 - 5 | - | - | High activity, low Km. | [7][11][12] |
| GLS2 (Liver-type) | ~11.6 - 17 | - | - | Low activity, high Km, allosterically regulated. | [12][13] |
Table 3: Bioenergetic Contribution of Glutamine
| Parameter | Value | Notes | Reference(s) |
| ATP Yield per Glutamine (Complete Oxidation) | ~24 ATP | Theoretical maximum yield. | [14] |
| Contribution to TCA Cycle Anaplerosis | Can be >50% | Highly dependent on cell type and nutrient availability. | [5][15] |
| Contribution to Cellular ATP Production | Can be the major source, even in hypoxia. | Oxidative phosphorylation driven by glutamine can exceed ATP from glycolysis. | [16][17][18] |
Regulation of the this compound Pathway by Oncogenic Signaling
The expression and activity of this compound are tightly regulated by a network of signaling pathways that are frequently hijacked by cancer cells to promote their growth and survival. Key oncogenes such as c-Myc, and signaling cascades like the Raf-MEK-ERK and NF-κB pathways, play a pivotal role in upregulating glutaminolysis.
c-Myc: A Master Regulator of Glutamine Metabolism
The oncoprotein c-Myc is a transcription factor that orchestrates a broad program of metabolic reprogramming in cancer cells. c-Myc directly upregulates the expression of GLS1 by binding to E-box sequences in its promoter region.[14][19][20] Additionally, c-Myc can indirectly increase GLS1 levels by suppressing the expression of microRNAs, such as miR-23a and miR-23b, which normally target GLS1 mRNA for degradation.[19] Furthermore, c-Myc also promotes the expression of glutamine transporters, such as SLC1A5 (ASCT2), ensuring a steady influx of glutamine into the cell.[9] This coordinated regulation establishes a positive feedback loop where c-Myc drives glutaminolysis, which in turn supports the metabolic demands of c-Myc-driven proliferation.[6][14]
Figure 2: Regulation of this compound by c-Myc.
Raf-MEK-ERK Pathway: Post-Translational Activation
The Raf-MEK-ERK (MAPK) signaling pathway is a key cascade that transduces signals from growth factor receptors to the nucleus, regulating cell proliferation, differentiation, and survival. This pathway has been shown to regulate the activity of the kidney-type this compound isoform (KGA) through a phosphorylation-dependent mechanism.[11][21] Upon stimulation by growth factors like EGF, the Raf-MEK-ERK cascade is activated, leading to the phosphorylation and stimulation of KGA activity.[21] This post-translational modification provides a rapid mechanism for cancer cells to boost glutaminolysis in response to mitogenic signals.
Figure 3: Regulation of KGA activity by the Raf-MEK-ERK pathway.
NF-κB Signaling: A Link to Inflammation and Metabolism
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immunity, cell proliferation, and survival. In the context of cancer, chronic NF-κB activation is a common feature that contributes to tumorigenesis. The p65 subunit of NF-κB has been shown to transcriptionally regulate the expression of GLS1.[16] Similar to c-Myc, NF-κB can also indirectly upregulate GLS1 by inhibiting the expression of miR-23a.[22][23] This links the inflammatory signaling in the tumor microenvironment to the metabolic reprogramming of cancer cells, where pro-inflammatory signals can drive glutamine metabolism to support tumor growth.
Figure 4: Regulation of this compound by the NF-κB pathway.
Experimental Protocols for Studying the this compound Pathway
Investigating the this compound pathway requires a combination of techniques to measure enzyme activity, quantify metabolite levels, and trace metabolic fluxes. This section provides detailed methodologies for key experiments.
This compound Activity Assay
The activity of this compound can be determined by measuring the production of either of its products, glutamate or ammonia. Commercially available kits provide convenient and sensitive methods for this purpose. The following is a general protocol for a colorimetric assay based on the quantification of glutamate.
Principle: this compound catalyzes the conversion of glutamine to glutamate. The glutamate produced is then oxidized by glutamate dehydrogenase (GDH), which concomitantly reduces NAD+ to NADH. The NADH, in the presence of a hydrogen transmitter, reduces a water-soluble tetrazolium salt (WST-8) to a yellow-colored formazan product. The rate of formazan production is directly proportional to the this compound activity and can be measured spectrophotometrically at 450 nm.
Materials:
-
This compound Activity Assay Kit (e.g., Novus Biologicals NBP3-24496 or similar)
-
Microplate reader capable of measuring absorbance at 450 nm
-
37°C incubator
-
Microcentrifuge
-
Homogenizer (for tissue samples)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Sample Preparation:
-
Cell Lysate:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 100-200 µL of ice-cold assay buffer provided in the kit.
-
Homogenize or sonicate the cell suspension on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Tissue Homogenate:
-
Weigh 10-100 mg of tissue and rinse with ice-cold PBS.
-
Add 200-500 µL of ice-cold assay buffer and homogenize on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Serum/Plasma: Can be used directly after appropriate dilution as recommended by the kit manufacturer.
Assay Procedure (96-well plate format):
-
Standard Curve Preparation: Prepare a series of glutamate standards by diluting the provided standard solution with assay buffer according to the kit's instructions.
-
Reaction Setup:
-
Add 50 µL of each standard to separate wells.
-
Add 50 µL of sample supernatant to other wells.
-
For each sample, prepare a blank well containing 50 µL of the sample supernatant.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing glutamine (substrate), NAD+, and GDH according to the kit's manual.
-
Add 50 µL of the reaction mix to the standard and sample wells.
-
Add 50 µL of a blank reaction mix (without glutamine) to the sample blank wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Color Development: Add the chromogenic agent (WST-8 and hydrogen transmitter) to all wells as per the kit's instructions.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the standards and samples. Plot the standard curve and determine the glutamate concentration in the samples. Calculate the this compound activity based on the amount of glutamate produced per unit time per amount of protein.
Figure 5: Experimental workflow for a colorimetric this compound activity assay.
¹³C Metabolic Flux Analysis of Glutaminolysis
Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled glutamine, is a powerful technique to quantify the contribution of glutamine to various metabolic pathways, including the TCA cycle.
Principle: Cells are cultured in a medium where glutamine is replaced with a ¹³C-labeled isotopologue (e.g., [U-¹³C₅]-glutamine). The ¹³C atoms from glutamine are incorporated into downstream metabolites as they are processed through glutaminolysis and the TCA cycle. The mass isotopomer distribution (MID) of these metabolites is then measured by mass spectrometry (MS), typically coupled with liquid chromatography (LC). By analyzing the MIDs, the relative and absolute fluxes through different metabolic pathways can be calculated.[17][24][25]
Materials:
-
Cell culture reagents (glutamine-free medium, dialyzed FBS)
-
[U-¹³C₅]-L-glutamine
-
LC-MS system (e.g., Q-Exactive Orbitrap)
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Wash the cells with pre-warmed PBS.
-
Replace the standard medium with glutamine-free medium supplemented with [U-¹³C₅]-L-glutamine (typically 2-4 mM) and dialyzed FBS.
-
Incubate the cells for a time course to allow for isotopic labeling to reach a steady state (typically 6-24 hours).
-
-
Metabolite Extraction:
-
Place the culture dish on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tube and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into the LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).
-
Acquire data in full scan mode to determine the mass isotopomer distributions of key metabolites (e.g., glutamate, α-ketoglutarate, malate, citrate).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different isotopologues of each metabolite.
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model and calculate the intracellular fluxes.
-
Figure 6: Workflow for ¹³C metabolic flux analysis.
This compound Inhibitors: A Promising Avenue for Cancer Therapy
The profound dependence of many cancer cells on glutamine metabolism has made this compound a highly attractive target for the development of novel anticancer therapies. Several small molecule inhibitors of GLS1 have been developed and are in various stages of preclinical and clinical evaluation.
Table 4: Key this compound Inhibitors
| Inhibitor | Mechanism of Action | Status | Reference(s) |
| BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) | Allosteric inhibitor of GLS1 | Preclinical | [6] |
| CB-839 (Telaglenastat) | Potent and selective allosteric inhibitor of GLS1 | Clinical Trials | [6] |
| Compound 968 | Allosteric inhibitor of GLS1 | Preclinical | [6] |
| DON (6-Diazo-5-oxo-L-norleucine) | Irreversible glutamine antagonist, inhibits multiple glutamine-utilizing enzymes | Preclinical/Historical | [17] |
These inhibitors function by blocking the conversion of glutamine to glutamate, thereby depriving cancer cells of a critical source of carbon and nitrogen. This leads to a depletion of TCA cycle intermediates, a reduction in ATP production, an increase in oxidative stress due to impaired glutathione synthesis, and ultimately, cell cycle arrest and apoptosis.[3][6] The clinical development of this compound inhibitors, both as monotherapies and in combination with other anticancer agents, holds significant promise for the treatment of a wide range of glutamine-addicted tumors.
Conclusion and Future Directions
The this compound pathway is a central node in the metabolic network of highly proliferative cells, playing a critical role in bioenergetics, biosynthesis, and redox homeostasis. In cancer, this pathway is frequently upregulated through the action of oncogenic signaling pathways, rendering tumor cells "addicted" to glutamine. This metabolic vulnerability has been successfully exploited for the development of a new class of anticancer drugs targeting this compound.
Future research in this field will likely focus on several key areas:
-
Biomarker Development: Identifying reliable biomarkers to predict which tumors will be most sensitive to this compound inhibitors is a critical step towards personalized cancer therapy.
-
Combination Therapies: Exploring the synergistic effects of this compound inhibitors with other targeted therapies or conventional chemotherapies may lead to more effective treatment regimens and overcome potential resistance mechanisms.
-
Understanding GLS2: The role of the GLS2 isoform in cancer is less well understood and warrants further investigation, as it may have context-dependent tumor-suppressive or oncogenic functions.
-
Tumor Microenvironment: Elucidating the complex interplay of glutamine metabolism between cancer cells and other cell types within the tumor microenvironment will provide a more complete picture of its role in tumor progression and may reveal novel therapeutic targets.
The continued exploration of the this compound pathway will undoubtedly provide further insights into the metabolic underpinnings of cancer and pave the way for the development of more effective and targeted cancer therapies.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Structure and activation mechanism of the human liver-type this compound GLS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nuclear factor-κB p65 regulates this compound 1 expression in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the allosteric inhibitory mechanism of human kidney-type this compound (KGA) and its regulation by Raf-Mek-Erk signaling in cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Glutamine-driven oxidative phosphorylation is a major ATP source in transformed mammalian cells in both normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. The NF-κB member p65 controls glutamine metabolism through miR-23a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
The Discovery of Glutaminase as a Therapeutic Target: A Technical Guide
The metabolic reprogramming of cancer cells is a key hallmark of malignancy, enabling the sustained proliferation and survival of tumors. Among the most significant of these metabolic shifts is the phenomenon of "glutamine addiction," an elevated dependence on the amino acid glutamine for bioenergetic and biosynthetic needs.[1][2] This dependency has spotlighted the enzyme glutaminase (GLS), which catalyzes the first and rate-limiting step in glutamine catabolism, as a critical therapeutic target in oncology. This technical guide provides an in-depth overview of the discovery of this compound as a therapeutic target, detailing the key signaling pathways involved, experimental methodologies for its study, and quantitative data on the efficacy of its inhibitors.
The Central Role of this compound in Cancer Metabolism
In contrast to normal differentiated cells, which primarily rely on glucose oxidation, many cancer cells exhibit a high rate of glutamine consumption.[2] this compound, a mitochondrial enzyme, hydrolyzes glutamine to glutamate, which subsequently serves multiple crucial functions for the cancer cell.[1][3] Glutamate can be converted to α-ketoglutarate, an intermediate that replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][4] This is particularly vital in cancer cells where TCA cycle intermediates are diverted for the synthesis of macromolecules such as nucleotides, non-essential amino acids, and lipids.[4] Furthermore, glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant that protects cancer cells from oxidative stress.[1][3]
There are two primary isoforms of this compound in humans: kidney-type this compound (GLS1) and liver-type this compound (GLS2).[4] GLS1 is ubiquitously expressed and is the isoform most frequently overexpressed in a wide range of cancers, making it the principal target for therapeutic intervention.[1]
Key Signaling Pathways Regulating this compound
The upregulation of this compound in cancer is not a stochastic event but is driven by oncogenic signaling pathways that orchestrate the metabolic reprogramming of the cell. Two of the most prominent pathways are the c-Myc and mTORC1 signaling cascades.
c-Myc-Driven this compound Expression
The oncoprotein c-Myc is a master transcriptional regulator of cell growth and metabolism.[5] It directly and indirectly promotes glutamine metabolism to fuel cancer cell proliferation.[5] c-Myc enhances the expression of glutamine transporters, such as ASCT2 and SN2, leading to increased glutamine uptake.[6] Furthermore, c-Myc upregulates the expression of GLS1.[5][7] One of the mechanisms by which c-Myc achieves this is through the transcriptional repression of microRNAs miR-23a and miR-23b, which are negative regulators of GLS1 mRNA.[8] More recent evidence also points to a direct transcriptional activation of the GLS1 gene by c-Myc binding to its promoter region.[7][9] A positive feedback loop has also been identified where GLS1 activity can, in turn, stabilize c-Myc protein, further driving this oncogenic metabolic pathway.[7][9]
mTORC1 Signaling and Glutamine Metabolism
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism in response to nutrient availability.[8][10] Activation of the mTORC1 pathway is a common feature of many cancers and is linked to increased glutamine uptake and metabolism.[8][10] mTORC1 signaling promotes glutamine metabolism through multiple mechanisms. It has been shown to positively regulate GLS1 levels, in part through the S6K1-dependent regulation of c-Myc translation.[8] Additionally, mTORC1 can promote glutamine anaplerosis by activating glutamate dehydrogenase (GDH), the enzyme that converts glutamate to α-ketoglutarate.[10][11] This occurs through the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH activity.[10][11]
Experimental Protocols for Studying this compound
The investigation of this compound as a therapeutic target relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments used to characterize this compound activity and its inhibition.
This compound Activity Assay (Coupled Enzyme Assay)
This method measures the production of glutamate, which is then used in a coupled reaction to generate a detectable signal.
Principle: this compound converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then catalyzes the oxidative deamination of glutamate to α-ketoglutarate, concomitantly reducing NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to this compound activity.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.6)
-
L-glutamine solution (20 mM)
-
NAD+ solution (2 mM)
-
Glutamate dehydrogenase (GDH) solution (50 units/mL)
-
Cell or tissue lysate
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, prepare a reaction mixture containing:
-
50 µL Tris-HCl buffer
-
10 µL NAD+ solution
-
10 µL GDH solution
-
10-20 µL of cell lysate (containing 10-50 µg of protein)
-
-
Initiate the reaction by adding 10 µL of L-glutamine solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min).
-
This compound activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
In Vitro IC50 Determination for this compound Inhibitors
This protocol determines the concentration of an inhibitor required to reduce this compound activity by 50%.
Principle: The this compound activity assay is performed in the presence of varying concentrations of the inhibitor. The resulting activity data is plotted against the inhibitor concentration to calculate the IC50 value.
Materials:
-
All materials from the this compound Activity Assay protocol
-
This compound inhibitor stock solution (e.g., in DMSO)
-
Serial dilutions of the inhibitor
Procedure:
-
Perform serial dilutions of the this compound inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the reaction mixture before the addition of the cell lysate.
-
Include a control group with no inhibitor (vehicle control, e.g., DMSO).
-
Pre-incubate the inhibitor with the cell lysate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding L-glutamine and measure the activity as described in the previous protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data on this compound Inhibitors
The development of small molecule inhibitors targeting this compound has been a major focus of cancer drug discovery. The first-in-class allosteric inhibitor, Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), demonstrated the feasibility of targeting GLS1.[12] However, its poor pharmacokinetic properties limited its clinical development.[13] This led to the development of optimized BPTES analogs, most notably CB-839 (Telaglenastat), which exhibits improved potency and oral bioavailability.[14]
Preclinical Efficacy of this compound Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BPTES and CB-839 in various cancer cell lines.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| BPTES | MDA-MB-231 | Triple-Negative Breast Cancer | ~2.4 | [15] |
| HCC1806 | Triple-Negative Breast Cancer | ≥2 | [16] | |
| P493-6 | B-cell Lymphoma | ~5 | [5] | |
| CB-839 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 | [15] |
| HCC1806 | Triple-Negative Breast Cancer | 0.020-0.055 | [17] | |
| HS578T | Triple-Negative Breast Cancer | 0.070 | [18] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.011 | [19] | |
| HT29 | Colorectal Cancer | 19.10 (48h), 8.75 (96h) | ||
| HCT116 | Colorectal Cancer | 43.26 (48h), 26.31 (96h) | ||
| SW480 | Colorectal Cancer | 37.48 (48h), 51.41 (96h) | ||
| Recombinant Human GAC | - | <0.05 (1-hour preincubation) | [17] |
Clinical Efficacy of Telaglenastat (CB-839)
Telaglenastat has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following table summarizes key efficacy data from selected clinical trials.
| Trial Identifier | Cancer Type | Treatment Combination | Key Efficacy Endpoint | Result | Citation |
| NCT02071862 | Advanced Solid Tumors | Telaglenastat Monotherapy | Disease Control Rate (DCR) | 43% across expansion cohorts | [20] |
| Renal Cell Carcinoma | Telaglenastat Monotherapy | Objective Response Rate (ORR) | 5% | [20] | |
| NCT03163667 (ENTRATA) | Advanced/Metastatic Renal Cell Carcinoma | Telaglenastat + Everolimus | Median Progression-Free Survival (PFS) | 3.8 months (vs. 1.9 months with placebo + everolimus) | [21][22] |
| NCT02771626 | Metastatic Clear-Cell Renal Cell Carcinoma (Checkpoint Inhibitor-naïve) | Telaglenastat + Nivolumab | Objective Response Rate (ORR) | 24% | [23][24] |
| Metastatic Melanoma (Post anti-PD-1/PD-L1) | Telaglenastat + Nivolumab | Objective Response Rate (ORR) | 5.4% | [23][24] | |
| NCT03047993 | Myelodysplastic Syndrome (MDS) | Telaglenastat + Azacitidine | Marrow Complete Response (mCR)/Complete Response (CR) with Hematological Improvement (HI) | 70% |
Downstream Metabolic Consequences of this compound Inhibition
Inhibition of this compound triggers a cascade of metabolic alterations within cancer cells, ultimately leading to cytostatic or cytotoxic effects.
-
TCA Cycle Depletion: By blocking the conversion of glutamine to glutamate, this compound inhibitors reduce the anaplerotic flux into the TCA cycle.[3] This leads to a depletion of TCA cycle intermediates, such as α-ketoglutarate, which are essential for energy production and biosynthesis.[3]
-
Redox Imbalance: this compound inhibition impairs the synthesis of glutathione (GSH), a critical antioxidant, by limiting the supply of its precursor, glutamate.[1][25] The resulting decrease in GSH levels leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis or ferroptosis.[1][25]
-
Impaired Biosynthesis: The reduction in TCA cycle intermediates and glutamate availability also hampers the synthesis of other non-essential amino acids and nucleotides, which are vital for the rapid proliferation of cancer cells.[26]
Conclusion
The discovery of this compound as a therapeutic target represents a significant advancement in the field of cancer metabolism. The profound dependence of many tumors on glutamine creates a therapeutic window that can be exploited by potent and selective this compound inhibitors. The ongoing clinical development of agents like Telaglenastat (CB-839), both as monotherapy and in combination with other targeted therapies and immunotherapies, holds promise for improving outcomes for patients with a variety of malignancies. Further research into the intricate regulation of glutamine metabolism and the mechanisms of resistance to this compound inhibitors will be crucial for optimizing the clinical application of this therapeutic strategy.
References
- 1. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace-stage.library.jhu.edu [dspace-stage.library.jhu.edu]
- 3. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective inhibitors of this compound-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 14. Preclinical investigations of the efficacy of the this compound inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Characterization of the interactions of potent allosteric inhibitors with this compound C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. onclive.com [onclive.com]
- 23. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Disruption of redox balance in glutaminolytic triple negative breast cancer by inhibition of this compound and glutamate export - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eurekalert.org [eurekalert.org]
Phylogenetic Origins and Evolutionary Trajectory
An In-depth Technical Guide to the Molecular Evolution of Glutaminase Isozymes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The metabolic reprogramming of cells, particularly the reliance on glutamine, is a cornerstone of various pathologies, most notably cancer. Central to this process are the this compound (GLS) enzymes, which catalyze the initial, rate-limiting step of glutaminolysis. Mammals express at least four this compound isoforms derived from two distinct genes, GLS and GLS2, which have evolved to exhibit divergent, and often opposing, physiological roles. The GLS-encoded isoforms, KGA and GAC, are frequently associated with oncogenic phenotypes, whereas the GLS2-encoded isoforms, LGA and GAB, are often linked to tumor suppression. This guide provides a comprehensive overview of the molecular evolution, genetic structure, and functional divergence of these critical isozymes. We present detailed signaling pathways, comparative quantitative data, and key experimental protocols to serve as a vital resource for researchers investigating this compound as a therapeutic target.
The evolutionary history of glutaminases reveals a journey from a single ancestral gene to a functionally diverse family. Phylogenetic analysis suggests that the multi-domain architecture of eukaryotic glutaminases was inherited from bacterial ancestors, likely concurrent with the endosymbiotic origin of the proto-mitochondrion.[1] The human genome contains two distinct this compound genes, GLS and GLS2, which arose from a gene duplication event that predates the divergence of eukaryotes and prokaryotes.[1][2]
-
GLS (Kidney-type): This lineage is broadly distributed and has been demonstrated to be regulated by oncogenes like c-Myc, supporting tumor cell growth.[3][4]
-
GLS2 (Liver-type): This lineage often behaves as a tumor suppressor, with its expression regulated by p53. It plays a crucial role in reducing sensitivity to apoptosis induced by reactive oxygen species (ROS).[3][4][5]
A significant evolutionary event was the appearance of the this compound C (GAC) isoform, the most catalytically active variant, through a retrotransposition event that occurred relatively late in evolution, first observed in fishes of the Chondrichthyes class.[1] This event highlights the evolutionary pressure for a more potent this compound, which has profound implications in the context of rapidly proliferating cancer cells.[6][7]
Gene Structure and Isoform Generation
The diversity of this compound function is generated through complex mechanisms of alternative splicing and alternative promoter usage, giving rise to distinct isoforms from the GLS and GLS2 genes.
The GLS Gene and its Splice Variants (KGA and GAC)
Located on human chromosome 2, the GLS gene spans approximately 82 kb and comprises 19 exons.[8][9] It produces two primary functional isoforms through alternative splicing:
-
Kidney-type this compound (KGA): The longer transcript, which includes exons 1-14 and 16-19.[9]
-
This compound C (GAC): A shorter, more catalytically potent transcript containing exons 1-15.[6][9]
These isoforms are identical except for their C-terminal sequences, a difference that profoundly impacts their enzymatic activity and regulation.[7][9] In many cancer types, there is a notable "isoform switch" towards the predominant expression of GAC, which supports heightened metabolic requirements and disease progression.[6][7][10]
Caption: Alternative splicing of the GLS pre-mRNA to generate KGA and GAC isoforms.
The GLS2 Gene and its Variants (LGA and GAB)
The GLS2 gene, located on chromosome 12, also produces multiple transcripts.[1] Unlike GLS, these isoforms, Liver-type this compound (LGA) and this compound B (GAB), are generated through the use of alternative transcription initiation sites.[1][8] This results in proteins that differ at their N-termini.[8][11] While both are activated by inorganic phosphate, GLS2 isoforms have different kinetic properties and sensitivities compared to GLS1 isoforms.[11]
Quantitative Data Summary
The functional divergence of this compound isozymes is reflected in their kinetic properties and expression patterns across various tissues and disease states.
Table 1: Comparative Kinetic and Regulatory Properties
| Property | GLS1 Isoforms (KGA/GAC) | GLS2 Isoforms (LGA/GAB) | Reference(s) |
| Substrate Affinity (Gln) | Higher affinity | Lower affinity | [12] |
| Phosphate (Pi) Activation | Requires higher Pi concentration | Activated by lower Pi concentration | [11][12] |
| Glutamate Inhibition | Allosterically inhibited | Not significantly inhibited | [1][12] |
| Ammonia Regulation | Inhibited by ammonia | Activated by ammonia | [11] |
| Catalytic Activity | GAC is the most potent isoform | Generally lower than GAC | [6][7] |
Table 2: Expression and Functional Role in Cancer
| Isoform Family | Predominant Role | Regulation | Common Cancer Types with Upregulation | Reference(s) |
| GLS1 (GAC/KGA) | Oncogenic | Upregulated by c-Myc, mTOR; Repressed by miR-23a/b | Breast, Lung, Prostate, Head-and-Neck, Colon | [6][8][11][13][14] |
| GLS2 (LGA/GAB) | Tumor Suppressive | Upregulated by p53 | Generally repressed in many cancers | [3][5][11][15][16] |
Core Signaling Pathways
This compound isozymes are critical nodes in major signaling networks that govern cellular metabolism, proliferation, and stress response.
Oncogenic Signaling via GLS1
In many cancers, signaling pathways converge to upregulate GLS1, fueling the tricarboxylic acid (TCA) cycle and providing biosynthetic precursors. The mTOR pathway, often hyperactive in cancer, promotes the expression of the transcription factor c-Myc, which in turn upregulates both the glutamine transporter SLC1A5 and GLS1, creating a feed-forward loop that sustains rapid proliferation.[13][14][17]
Caption: Oncogenic mTOR/c-Myc signaling pathway upregulating GLS1-mediated glutaminolysis.
Tumor Suppressive Signaling via GLS2
The tumor suppressor p53 directly induces the expression of GLS2.[5] The resulting glutamate is used for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant. This enhances the cell's ability to combat oxidative stress and can reduce the accumulation of DNA damage, thereby suppressing tumorigenesis.[5][16] In a separate, non-catalytic role, GLS2 can also bind to and inhibit the small GTPase Rac1, a key driver of cell migration and invasion, thereby suppressing metastasis.[15]
Caption: Tumor suppressive p53-GLS2 axis promoting antioxidant defense and inhibiting metastasis.
This compound in Neuronal Signaling
In the central nervous system, this compound is essential for the glutamate-glutamine cycle, which sustains neurotransmission. Glutamate released from presynaptic neurons is taken up by astrocytes and converted to glutamine by glutamine synthetase. This glutamine is then transported back to neurons, where mitochondrial this compound (primarily KGA) hydrolyzes it back into glutamate, replenishing the neurotransmitter pool for subsequent vesicular release.[18][19][20][21]
Caption: The Glutamate-Glutamine cycle in the central nervous system.
Experimental Protocols & Workflows
Investigating the molecular evolution and functional divergence of this compound isozymes requires a combination of computational and wet-lab experimental approaches.
General Experimental Workflow for Functional Evolution Analysis
This workflow outlines the key steps from sequence identification to functional characterization, which is fundamental to understanding the evolution of enzyme function.
References
- 1. The origin and evolution of human glutaminases and their atypical C-terminal ankyrin repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of the glutamine synthetase gene, one of the oldest existing and functioning genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isoenzymes as key regulators in metabolic and oxidative stress against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. researchgate.net [researchgate.net]
- 11. Multiomics Analysis Reveals that GLS and GLS2 Differentially Modulate the Clinical Outcomes of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer | MDPI [mdpi.com]
- 14. Interplay Between Glutamine Metabolism and Other Cellular Pathways: A Promising Hub in the Treatment of HNSCC | MDPI [mdpi.com]
- 15. This compound 2 is a novel negative regulator of small GTPase Rac1 and mediates p53 function in suppressing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GLS and GLS2 this compound Isoenzymes in the Antioxidant System of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Roles of glutamine in neurotransmission | Neuron Glia Biology | Cambridge Core [cambridge.org]
- 19. Overview of Glutamatergic Neurotransmission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
The Regulatory Maze: A Technical Guide to Post-Translational Modifications of Glutaminase
For Researchers, Scientists, and Drug Development Professionals
Glutaminase (GLS), a key enzyme in glutamine metabolism, has emerged as a critical player in cancer biology and other pathological states. Its activity is not merely dictated by its expression level but is intricately controlled by a complex web of post-translational modifications (PTMs). These modifications act as molecular switches, fine-tuning this compound function in response to diverse cellular signals. This technical guide provides an in-depth exploration of the major PTMs affecting this compound activity, offering insights into the signaling pathways involved, quantitative data on their effects, and detailed experimental protocols for their investigation.
Phosphorylation: A Dominant Regulator of this compound Activity
Phosphorylation is a widespread PTM that profoundly impacts this compound activity, primarily by altering its kinetic properties and protein-protein interactions.
Key Phosphorylation Sites and Their Functional Impact
Several serine and tyrosine residues on this compound C (GAC), a splice variant of GLS1, have been identified as key phosphorylation sites. These modifications can either enhance or inhibit enzymatic activity.
| Phosphorylation Site | Kinase | Effect on GLS Activity | Cancer Type | Reference |
| Serine 314 (S314) | Protein Kinase C epsilon (PKCε) | Increase | Lung Cancer | [1][2] |
| Serine 95 (S95) | Not specified | Decrease | Breast Cancer | [3] |
Table 1: Summary of key phosphorylation events on this compound and their quantitative effects on its activity.
Signaling Pathways Regulating this compound Phosphorylation
Multiple oncogenic signaling pathways converge on this compound, utilizing phosphorylation to modulate its function and fuel cancer cell proliferation.
In non-small cell lung cancer (NSCLC), the NF-κB pathway promotes the expression of PKCε, which in turn phosphorylates GAC at Serine 314, leading to a significant increase in its activity.[2] This pathway highlights a direct link between inflammatory signaling and metabolic reprogramming in cancer.
References
- 1. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 2. Phosphorylation of this compound by PKCε is essential for its enzymatic activity and critically contributes to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Glutaminase Activity Assay in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (GLS) is a mitochondrial enzyme crucial for cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate and ammonia.[1] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing anaplerotic carbon and nitrogen for biosynthesis.[2][3] In many cancer cells, there is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," which highlights this compound as a significant therapeutic target.[2] Therefore, accurate measurement of this compound activity in isolated mitochondria is essential for studying cellular metabolism, mitochondrial function, and for the development of novel cancer therapeutics.
These application notes provide a detailed protocol for a spectrophotometric this compound activity assay in isolated mitochondria. The method is based on a coupled-enzyme reaction where the product of the this compound reaction, glutamate, is oxidatively deaminated by glutamate dehydrogenase (GDH). This second reaction reduces NAD+ to NADH, which can be quantified by the increase in absorbance at 340 nm.[2]
Principle of the Assay
The measurement of this compound activity is achieved through a two-step enzymatic reaction:
-
This compound (GLS) Reaction: this compound, present in the isolated mitochondria, catalyzes the conversion of L-glutamine to L-glutamate and ammonia.
-
Glutamate Dehydrogenase (GDH) Reaction: The L-glutamate produced is then utilized by exogenous glutamate dehydrogenase, which catalyzes its oxidative deamination to α-ketoglutarate. In this step, NAD+ is reduced to NADH.
The rate of NADH production is directly proportional to the this compound activity in the sample and can be monitored by measuring the increase in absorbance at 340 nm.
Data Presentation
The following table summarizes typical quantitative data and ranges for the this compound activity assay. These values may require optimization depending on the specific experimental conditions and the source of mitochondria.
| Parameter | Value/Range | Notes |
| Reagents | ||
| Tris Acetate Buffer (pH) | 8.5 - 8.6 | Optimal pH for the coupled enzyme reaction.[2][4] |
| L-Glutamine (Substrate) | 5 - 20 mM | Saturating concentrations are typically used.[2] |
| NAD+ | 1 - 2 mM | Co-factor for Glutamate Dehydrogenase. |
| Glutamate Dehydrogenase (GDH) | 10 - 20 U/mL | Ensure GDH is not rate-limiting. |
| K₂HPO₄ (Activator) | 50 - 100 mM | Phosphate is a known allosteric activator of this compound.[2] |
| EDTA | 0.125 - 0.225 mM | Chelating agent.[2][4] |
| Assay Conditions | ||
| Incubation Temperature | 37°C | Standard physiological temperature.[5] |
| Incubation Time | 20 - 30 minutes | Should be within the linear range of the reaction.[1][4][5] |
| Wavelength for Absorbance | 340 nm | For NADH detection.[2] |
| Microplate Reader | Required | For high-throughput analysis.[6] |
| Sample | ||
| Isolated Mitochondria | 10 - 50 µg protein | Amount should be optimized for linear reaction kinetics. |
Experimental Protocols
Reagent Preparation
1. Assay Buffer (50 mM Tris Acetate, 0.125 mM EDTA, pH 8.5)
-
Dissolve Tris Acetate and EDTA in distilled water.
-
Adjust the pH to 8.5 with acetic acid.
-
Bring to final volume with distilled water.
2. L-Glutamine Stock Solution (200 mM)
-
Dissolve L-glutamine in Assay Buffer.
-
Prepare fresh on the day of the experiment.
3. NAD+ Stock Solution (50 mM)
-
Dissolve NAD+ in distilled water.
-
Store at -20°C in aliquots.
4. Glutamate Dehydrogenase (GDH) Stock Solution (1000 U/mL)
-
Reconstitute lyophilized GDH in an appropriate buffer as per the manufacturer's instructions.
-
Store at -20°C in aliquots.
5. K₂HPO₄ Stock Solution (1 M)
-
Dissolve K₂HPO₄ in distilled water.
Isolation of Mitochondria
Mitochondria should be isolated from fresh tissue or cultured cells using standard differential centrifugation protocols. A commercial mitochondria isolation kit can also be used for convenience and consistency.[4] Ensure the final mitochondrial pellet is resuspended in a suitable mitochondrial isolation buffer and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
Assay Procedure
-
Prepare Reaction Mix: For each sample, prepare a reaction mix in a microcentrifuge tube or directly in a 96-well plate. The final reaction volume is typically 200 µL.
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer | - | to 200 µL | - |
| K₂HPO₄ | 1 M | 10 | 50 mM |
| NAD+ | 50 mM | 4 | 1 mM |
| GDH | 1000 U/mL | 1 | 5 U/mL |
| Isolated Mitochondria | 1 mg/mL | 20 | 20 µg |
| L-Glutamine | 200 mM | 20 | 20 mM |
-
Set up Controls:
-
Blank: Contains all reagents except the mitochondrial sample.
-
Negative Control (No Substrate): Contains all reagents including mitochondria but substitute L-glutamine with assay buffer. This accounts for any background NADH production.
-
-
Initiate the Reaction: Add the L-glutamine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Measurement: Measure the absorbance at 340 nm using a microplate reader. For a kinetic assay, readings can be taken every 1-2 minutes over the incubation period. For an endpoint assay, a single reading is taken after the incubation period.
Calculation of this compound Activity
-
Calculate the change in absorbance (ΔA340): ΔA340 = (A340 of sample - A340 of blank) - (A340 of negative control - A340 of blank)
-
Calculate the amount of NADH produced: Use the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance (ΔA340).
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
c is the concentration of NADH (in M).
-
l is the path length of the cuvette or well (in cm).
Amount of NADH (nmol) = (ΔA340 * Reaction Volume (µL)) / (ε * Path Length (cm))
-
-
Calculate this compound Activity: Activity (nmol/min/mg protein) = (Amount of NADH (nmol)) / (Incubation Time (min) * Amount of mitochondrial protein (mg))
Mandatory Visualizations
This compound Activity Assay Workflow
Caption: Workflow for the spectrophotometric this compound activity assay.
Mitochondrial this compound Signaling Pathway
Caption: Biochemical pathway of this compound and the coupled assay.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. High-resolution structures of mitochondrial this compound C tetramers indicate conformational changes upon phosphate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting mitochondrial this compound activity inhibits oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Glutaminase Expression Using Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (GLS) is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate. This reaction is a key entry point for glutamine into cellular metabolism, supporting energy production, biosynthesis of macromolecules, and redox balance.[1] Aberrant this compound activity is implicated in various pathologies, particularly in cancer, where many tumors exhibit a strong dependence on glutamine metabolism, a phenomenon often termed "glutamine addiction".[2] Consequently, accurately measuring the expression levels of this compound is crucial for both basic research and the development of therapeutic inhibitors. Western blotting is a widely used and powerful technique for the semi-quantitative analysis of this compound protein expression in cell and tissue samples.[3]
This document provides detailed application notes and protocols for the measurement of this compound expression using Western blotting, intended to guide researchers in obtaining reliable and reproducible results.
Signaling Pathway
Glutamine metabolism is intricately linked with several key cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates the central role of this compound in these pathways. Glutamine enters the cell via transporters such as ASCT2/SLC1A5 and is converted to glutamate by this compound (GLS) in the mitochondria.[1][4] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG), which is crucial for ATP production and biosynthesis.[1] The proto-oncogene c-Myc is a key transcriptional activator of both GLS and SLC1A5 genes, thereby promoting glutaminolysis.[1]
Caption: this compound Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps involved in measuring this compound expression by Western blot, from sample preparation to data analysis.
Caption: Western Blot Experimental Workflow.
Quantitative Data Presentation
The following table summarizes representative data on the relative expression of this compound (GLS1 isoform) in different human cancer cell lines and tissues, as determined by Western blot analysis. Expression levels are normalized to a loading control (e.g., β-actin) and presented relative to a control sample.
| Sample Type | Cell Line / Tissue | Relative GLS1 Expression (Fold Change) | Reference |
| Prostate Cancer | LNCaP | 1.0 (Reference) | [2][5] |
| C4 | Increased | [2][5] | |
| C4-2 | Further Increased | [2][5] | |
| C4-2B | Highest Increase | [2][5] | |
| Colorectal Cancer | Normal Adjacent Tissue | 1.0 (Reference) | [6][7] |
| Colorectal Tumor Tissue | ~3.0 | [6][7] |
Experimental Protocols
Sample Preparation
a. Cell Lysis
-
Culture cells to the desired confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A general guideline is to use 1 mL of lysis buffer per 107 cells.
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
b. Tissue Lysis
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) at a ratio of approximately 100 mg of tissue per 1 mL of buffer.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Follow steps 5-7 from the cell lysis protocol.
c. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of lysate required to load equal amounts of protein for each sample (typically 20-50 µg per lane).
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound diluted in blocking buffer. The optimal antibody concentration and incubation time should be determined empirically, but a common starting point is a 1:1000 dilution for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). A typical dilution is 1:2000 to 1:10000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: To correct for variations in protein loading and transfer, normalize the intensity of the this compound band to the intensity of a loading control protein (e.g., β-actin, GAPDH, or tubulin) in the same lane.[8] The relative expression of this compound can then be calculated by comparing the normalized values across different samples.[3]
Troubleshooting
For common issues such as high background, weak or no signal, or non-specific bands, refer to comprehensive Western blot troubleshooting guides.[9][10][11][12][13] Key areas to optimize include antibody concentrations, blocking conditions, and washing steps.[9][12]
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. High Levels of this compound II Pathway Enzymes in Normal and Cancerous Prostate Suggest a Role in ‘Glutamine Addiction’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of this compound is upregulated in colorectal cancer and of clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of this compound is upregulated in colorectal cancer and of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Glutaminase in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (GLS), particularly the GLS1 isoform, is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2][3] This process is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of nucleotides and non-essential amino acids.[1][2] In many cancer types, there is an increased reliance on glutamine metabolism, making GLS1 a promising therapeutic target.[4][5][6] The CRISPR/Cas9 system offers a precise and efficient method to knock out the GLS1 gene in cancer cell lines, enabling the study of its function and the effects of its inhibition.[7][8] These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of GLS1 in cancer cell lines, methods for validating the knockout, and a summary of the expected phenotypic outcomes.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of GLS1 in cancer cell metabolism and the experimental workflow for its knockout.
References
- 1. mdpi.com [mdpi.com]
- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 7. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
Application Notes and Protocols for the Purification of Recombinant Human Glutaminase for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human glutaminase is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This function is pivotal in cellular metabolism, particularly in cancer cells, which often exhibit a high rate of glutamine utilization. The two primary isoforms, kidney-type this compound (KGA) and this compound C (GAC), are splice variants of the GLS1 gene and are significant targets for cancer drug development.[1][2] Obtaining high-purity, structurally intact recombinant human this compound is a prerequisite for detailed structural studies, such as X-ray crystallography, to elucidate its mechanism of action and to facilitate the design of novel inhibitors.[3][4]
This document provides detailed protocols for the expression and purification of recombinant human this compound (specifically the GAC isoform, a common target in cancer research) using an E. coli expression system. The protocol employs a common strategy of an N-terminal Hexahistidine (6xHis) tag for affinity purification, followed by size-exclusion chromatography for polishing and ensuring homogeneity.
Data Presentation
Table 1: Summary of a Typical Purification Yield for Recombinant Human this compound (Δ129GAC) from E. coli
| Purification Step | Total Protein (mg/L of culture) | This compound Yield (mg/L of culture) | Purity (%) |
| Cleared Lysate | ~350 | ~2 | < 1 |
| Ni-NTA Affinity Chromatography | ~5 | ~1.8 | ~90 |
| Size-Exclusion Chromatography | ~1.5 | ~1.5 | > 95 |
Note: Yields can vary significantly based on expression conditions, construct design, and precise laboratory execution. A yield of approximately 2 mg of purified protein per liter of LB medium has been reported for a truncated, His-tagged GAC construct (Δ129GAC).[5]
Table 2: Kinetic Parameters of Purified Recombinant Human this compound
| Isoform | Km for Glutamine (mM) | Activators | Inhibitors | Reference |
| GAC (mutant) | 5.6 | Phosphate (Pi) | BPTES, CB-839 | [6] |
| L-type | 32-64 (S0.5) | Ammonia (slight) | Glutamate | [7] |
Experimental Workflow
References
- 1. Optimised methods (SDS/PAGE and LC‐MS) reveal deamidation in all examined transthis compound‐mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. New insights into the molecular mechanisms of this compound C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human this compound C in Complex with Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Basis of this compound Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of functional human this compound in baculovirus system: affinity purification, kinetic and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Glutaminase in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) staining of glutaminase (GLS) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1] It plays a critical role in cellular metabolism, particularly in cancer cells, where it supports energy production and biosynthesis.[2] Accurate detection of this compound expression and localization within tissues is crucial for understanding its role in various physiological and pathological processes.
I. Principle of the Method
Immunohistochemistry is a technique used to detect the presence and location of specific proteins within tissue sections.[3] This protocol utilizes specific antibodies that bind to the this compound enzyme. The tissue sections are first deparaffinized and rehydrated, followed by an antigen retrieval step to unmask the epitopes that may have been altered by formalin fixation.[4][5] An endogenous peroxidase block is performed to prevent non-specific staining. The sections are then incubated with a primary antibody specific for this compound, followed by a secondary antibody conjugated to an enzyme (such as horseradish peroxidase). Finally, a chromogen is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.
II. Materials and Reagents
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Positive Control Tissues: Human liver and mouse brain tissues are recommended as positive controls.[6]
-
Negative Control: A tissue section known not to express this compound should be used as a negative control. Additionally, a negative reagent control (omitting the primary antibody) should be included for each experiment.[7]
-
Reagents for Deparaffinization and Rehydration:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Distilled or deionized water
-
-
Antigen Retrieval Buffer:
-
Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) is a commonly used buffer for heat-induced epitope retrieval (HIER).[6]
-
-
Wash Buffer:
-
Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST)
-
-
Endogenous Peroxidase Block:
-
3% Hydrogen Peroxide in methanol or water
-
-
Blocking Solution:
-
Normal serum from the same species as the secondary antibody (e.g., normal goat serum) or 5% Bovine Serum Albumin (BSA) in wash buffer.
-
-
Detection System:
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
-
Counterstain:
-
Hematoxylin
-
-
Mounting Medium:
-
Permanent mounting medium
-
-
Equipment:
-
Microscope
-
Water bath, pressure cooker, or microwave for HIER
-
Coplin jars or staining dishes
-
Humidified chamber
-
III. Data Presentation: Recommended Anti-Glutaminase Antibodies for IHC-P
| Product Name | Catalog Number | Host Species | Clonality | Recommended Dilution for IHC-P | Antigen Retrieval |
| This compound Polyclonal Antibody | PA5-83315 (Thermo Fisher Scientific) | Rabbit | Polyclonal | 1:50 - 1:200 | Not specified, but HIER with citrate buffer is a standard starting point. |
| Anti-Glutaminase antibody [EP7212] | ab156876 (Abcam) | Rabbit | Monoclonal | Use at an assay-dependent concentration. | Not specified, but HIER with citrate buffer is a standard starting point. |
| Anti-Glutaminase antibody | ab93434 (Abcam) | Rabbit | Polyclonal | Use at an assay-dependent concentration. | Heat mediated antigen retrieval with sodium citrate buffer (pH 6.0).[6] |
| Anti-Glutaminase antibody | ab260047 (Abcam) | Rabbit | Polyclonal | Use at an assay-dependent concentration. | Not specified, but HIER with citrate buffer is a standard starting point. |
Note: The optimal antibody dilution and antigen retrieval conditions should be determined experimentally by the end-user for their specific assay.
IV. Experimental Protocols
A. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through one change of 95% ethanol for 3 minutes.
-
Transfer slides through one change of 80% ethanol for 3 minutes.
-
Transfer slides through one change of 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
B. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
-
Immerse slides in a Coplin jar containing Sodium Citrate Buffer (pH 6.0).
-
Heat the slides in a water bath, microwave, or pressure cooker. A common starting point is to heat to 95-100°C for 20 minutes.[6] Optimal time and temperature should be validated.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse the slides with wash buffer.
C. Staining Procedure
-
Endogenous Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
-
Blocking: Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate the slides with the primary anti-glutaminase antibody (diluted in blocking solution or antibody diluent) overnight at 4°C in a humidified chamber.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Chromogen Development: Incubate slides with the DAB chromogen solution until the desired staining intensity is reached (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Rinse slides with distilled water to stop the reaction.
D. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse slides in running tap water.
-
Differentiation: Briefly dip the slides in 0.5% acid alcohol to remove excess hematoxylin.
-
Bluing: Rinse slides in running tap water and then immerse in a bluing reagent (e.g., Scott's tap water substitute) or running tap water until the nuclei turn blue.
-
Dehydration: Dehydrate the slides by immersing them in increasing concentrations of ethanol (70%, 80%, 95%, 100%, 100%) for 3 minutes each.
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a coverslip with permanent mounting medium.
V. Visualization and Interpretation
Examine the slides under a light microscope. Positive staining for this compound will appear as a brown precipitate. The subcellular localization (e.g., mitochondrial) and the intensity of the staining should be noted. The negative control slides should not show any specific staining.
VI. Mandatory Visualizations
Caption: Immunohistochemistry workflow for this compound staining.
Caption: Simplified this compound metabolic pathway.
VII. Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining or Weak Staining | Inadequate deparaffinization | Ensure fresh xylene and adequate incubation times.[8][9] |
| Ineffective antigen retrieval | Optimize HIER time, temperature, and buffer pH.[8] | |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Issues with reagents | Check expiration dates and proper storage of antibodies and detection reagents.[10] | |
| High Background Staining | Incomplete blocking | Increase blocking time or try a different blocking reagent. |
| Primary antibody concentration too high | Decrease antibody concentration. | |
| Endogenous peroxidase activity not fully blocked | Ensure adequate incubation in hydrogen peroxide. | |
| Sections dried out during staining | Keep slides moist throughout the entire procedure.[8][9] | |
| Non-specific Staining | Cross-reactivity of primary or secondary antibody | Run appropriate controls, including isotype controls. |
| Hydrophobic interactions | Use a high-quality antibody diluent containing detergents. |
For more in-depth troubleshooting, refer to resources from antibody suppliers and general IHC guides.[8][9][10][11]
References
- 1. Anti-Glutaminase antibody (ab260047) | Abcam [abcam.com]
- 2. This compound Polyclonal Antibody (PA5-83315) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. documents.cap.org [documents.cap.org]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Studying the Effects of Glutaminase Knockdown Using siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing small interfering RNA (siRNA) for the targeted knockdown of glutaminase (GLS) to investigate its role in cellular processes, particularly in the context of cancer biology and drug development. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of relevant signaling pathways.
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production through the tricarboxylic acid (TCA) cycle.[1][2] The conversion of glutamine to glutamate, the first and rate-limiting step in glutaminolysis, is catalyzed by the enzyme this compound (GLS).[1][3] Mammals express two isoforms of this compound, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by separate genes.[4][5] In many cancer types, the expression and activity of GLS, particularly GLS1, are upregulated to meet the high metabolic demands of tumor cells.[4][6][7] This "glutamine addiction" makes this compound a promising therapeutic target.[1]
siRNA-mediated gene silencing offers a powerful and specific method to study the functional consequences of reduced this compound expression. By knocking down GLS1 or GLS2, researchers can elucidate their specific roles in cancer cell proliferation, survival, and metabolism, and identify potential therapeutic vulnerabilities.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various studies on the effects of siRNA-mediated knockdown of GLS1 and GLS2 in different cancer cell lines.
Table 1: Efficiency of siRNA-mediated this compound Knockdown
| Target Gene | Cell Line | siRNA Sequence/ID | Transfection Reagent | Knockdown Efficiency (%) | Reference |
| GLS1 | MDA-MB-231 | GLS1#1, GLS1#2 (sequences not specified) | Not specified | >80% (protein level) | [4] |
| GLS1 | T98G | Mixture of two siRNAs targeting NM_014905 | Lipofectamine™ 3000 | Significant reduction (protein level) | [8] |
| GLS1 | DU145, PC-3 | Not specified | Not specified | Significant reduction (protein level) | [9] |
| GLS2 | HeLaR | Not specified | Not specified | Significant reduction (protein level) | [10] |
| GLS2 | HepG2, A549 | shRNA (sequences not specified) | Not specified | Significant reduction (protein level) | [11] |
| GLS1 | PANC-1, SW1990 | shRNA (sequences not specified) | Lentivirus | >70% (mRNA level) | [12] |
Table 2: Effects of this compound Knockdown on Cell Viability and Apoptosis
| Target Gene | Cell Line | Effect on Cell Viability | Effect on Apoptosis | Reference |
| GLS1 | MDA-MB-231 | Significantly reduced (p<0.01) | No significant induction | [4] |
| GLS1 | T98G | Significantly reduced | Not specified | [8] |
| GLS1 | DU145, PC-3 | Significantly blunted | Induced apoptosis | [9] |
| GLS2 | HeLaR | Sensitized to radiation-induced reduction | Increased apoptosis with radiation | [10] |
| GLS2 | HepG2, A549 | Significantly inhibited | Not specified | [11] |
| GLS1 | THC8307/Oxa | Re-sensitized to oxaliplatin | Induced apoptosis | [13] |
Table 3: Metabolic Consequences of this compound Knockdown
| Target Gene | Cell Line | Metabolite | Fold Change/Effect | Reference |
| GLS1 | T98G | Intracellular Glutamine | Increased (correlated with decreased viability) | [8] |
| GLS2 | HeLaR | Glutathione (GSH) | Decreased | [10] |
| GLS2 | HeLaR | NADH | Decreased | [10] |
| GLS1 | AIG-3 | α-Ketoglutarate | Markedly reduced labeling from 15N-glutamine | [3] |
| GLS1 | AIG-3 | Fumarate | Markedly reduced labeling from 15N-glutamine | [3] |
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol describes the transient transfection of siRNA to knockdown the expression of GLS1 or GLS2 in cultured mammalian cells.
Materials:
-
siRNA: Validated siRNA duplexes targeting human GLS1 or GLS2. It is recommended to test multiple siRNA sequences for each target gene to identify the most effective one. A non-targeting scrambled siRNA should be used as a negative control.
-
Example commercial source for pre-designed siRNA sets:
-
Example validated siRNA sequences (from literature):
-
-
Cell Line: A suitable cancer cell line known to express the target this compound isoform.
-
Culture Medium: Appropriate complete growth medium and serum-free medium.
-
Transfection Reagent: Lipofectamine™ RNAiMAX (Invitrogen) or a similar lipid-based transfection reagent.
-
Plates: 6-well or 12-well tissue culture plates.
-
Reagents for validation: Lysis buffer, reagents for qPCR or Western blotting.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the appropriate culture plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 10-30 pmol of siRNA into 50 µL of serum-free medium (e.g., Opti-MEM™). b. In a separate tube, dilute 1.5-3 µL of Lipofectamine™ RNAiMAX into 50 µL of serum-free medium. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting up and down and incubate for 5-15 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium. b. Add the siRNA-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and target gene.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at the mRNA level (by qPCR) or protein level (by Western blotting).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Knockdown Validation
This protocol is for quantifying the mRNA levels of GLS1 and GLS2 to confirm successful siRNA-mediated knockdown.
Materials:
-
RNA Extraction Kit: A commercial kit for total RNA isolation (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription Kit: A kit for cDNA synthesis (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: A SYBR Green-based or probe-based qPCR master mix.
-
Primers: Validated qPCR primers for human GLS1, GLS2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Example commercial source for pre-designed qPCR primer pairs:
-
GLS1: OriGene (Human GLS qPCR Primer Pair, NM_014905)
-
GLS2: OriGene (Human GLS2 qPCR Primer Pair, NM_013267)
-
-
-
qPCR Instrument: A real-time PCR detection system.
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction: a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and the cDNA template. b. Run the reaction on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in GLS1 or GLS2 mRNA expression in the siRNA-treated samples compared to the non-targeting control.
Protocol 3: Western Blotting for this compound and Signaling Proteins
This protocol details the detection of GLS1, GLS2, and key proteins in the mTOR and Ras signaling pathways by Western blotting.
Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage.
-
Transfer System: Wet or semi-dry transfer apparatus.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Validated antibodies against:
-
GLS1
-
GLS2
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-p70S6K (Thr389)
-
p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
Ras
-
A loading control (e.g., GAPDH, β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence detection system.
Procedure:
-
Protein Extraction: Lyse the transfected cells in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein (20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Cell Viability Assay
This protocol measures cell proliferation and viability following this compound knockdown.
Materials:
-
Cell Viability Reagent: MTS, MTT, or a reagent for a crystal violet assay.
-
96-well plates.
-
Plate Reader.
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with siRNA as described in Protocol 1 (scaled down for the 96-well format).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the control (non-targeting siRNA) to determine the percentage of cell viability.
Protocol 5: Ras Activation Assay (Pull-down)
This protocol is for determining the levels of active, GTP-bound Ras.
Materials:
-
Ras Activation Assay Kit: (e.g., from Cell Biolabs, Inc. or similar). This typically includes a Raf1-RBD (Ras-binding domain) affinity resin.
-
Lysis/Wash Buffer: Provided in the kit.
-
GTPγS and GDP: For positive and negative controls.
-
Anti-Ras antibody.
Procedure:
-
Cell Lysis: Lyse the transfected cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Affinity Precipitation: Incubate an equal amount of protein lysate with the Raf1-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Wash the beads three times with the provided wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-Ras antibody to detect the amount of active Ras that was pulled down.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Glutaminolysis - Wikipedia [en.wikipedia.org]
- 3. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. pnas.org [pnas.org]
- 6. This compound 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine Metabolism Regulators Associated with Cancer Development and the Tumor Microenvironment: A Pan-Cancer Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of GLS and overexpression of GLS2 genes cooperate in decreasing the proliferation and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Knock-down of this compound 2 expression decreases glutathione, NADH, and sensitizes cervical cancer to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of PKM2 and GLS1 expression can significantly reverse oxaliplatin-resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. abmole.com [abmole.com]
- 16. abmole.com [abmole.com]
- 17. mybiosource.com [mybiosource.com]
- 18. abmole.com [abmole.com]
- 19. researchgate.net [researchgate.net]
- 20. Liver-Type this compound GLS2 Is a Druggable Metabolic Node in Luminal-Subtype Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of Glutamine Utilization in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By employing isotopically labeled substrates, such as ¹³C-labeled glutamine, researchers can trace the metabolic fate of the label as it is incorporated into various downstream metabolites. This provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients for energy production, biosynthesis, and maintenance of redox balance.[1][2]
Glutamine, the most abundant amino acid in plasma, is a critical nutrient for rapidly proliferating cells, including cancer cells, and plays a central role in cellular metabolism.[1][3][4] It serves as a major source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids, and is a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[4][5][6] Given the heightened reliance of many cancer cells on glutamine metabolism, a phenomenon termed "glutamine addiction," the enzymes and pathways involved in glutamine utilization have emerged as promising targets for therapeutic intervention.[3][7]
These application notes provide detailed protocols for conducting metabolic flux analysis of glutamine utilization in cultured cells using stable isotope tracers, focusing on experimental design, cell culture, metabolite extraction, and analysis by mass spectrometry.
Key Metabolic Pathways of Glutamine Utilization
Glutamine enters the cell and is converted to glutamate by glutaminase (GLS). Glutamate can then be converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases. From α-KG, glutamine carbons can traverse several key pathways:
-
Oxidative TCA Cycle (Glutaminolysis): α-KG is oxidized through the TCA cycle to generate ATP, reducing equivalents (NADH and FADH₂), and biosynthetic precursors.[2][8]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate and then citrate, providing a key source of cytosolic acetyl-CoA for de novo lipogenesis.[2][8]
-
Amino Acid Synthesis: The nitrogen from glutamine can be transferred to other carbon skeletons to synthesize non-essential amino acids.
-
Glutathione Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[9]
The choice of ¹³C-labeled glutamine tracer is critical for dissecting these pathways.
| Tracer | Primary Application |
| [U-¹³C₅]glutamine | Uniformly labeled glutamine is ideal for obtaining a global view of glutamine's contribution to the TCA cycle and lipogenesis.[2][4][10] |
| [1-¹³C]glutamine | This tracer is useful for specifically assessing the contribution of reductive carboxylation. The ¹³C label is lost as CO₂ during oxidative decarboxylation in the TCA cycle but is retained during reductive carboxylation.[2][4] |
| [5-¹³C]glutamine | This tracer is specifically used to trace the contribution of reductive carboxylation to lipid synthesis, as the label is incorporated into acetyl-CoA only via this pathway.[2][4] |
| [α-¹⁵N]glutamine / [γ-¹⁵N]glutamine | These tracers are used to follow the fate of the nitrogen atoms from glutamine into nucleotide biosynthesis and other amino acids.[11][12] |
Experimental Workflow
The general workflow for a glutamine metabolic flux analysis experiment involves several key steps, from cell culture and isotopic labeling to data analysis and interpretation.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glutamine-free medium
-
¹³C-labeled L-glutamine (e.g., [U-¹³C₅]glutamine)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with the desired concentration of ¹³C-labeled L-glutamine (typically 2-4 mM), FBS, and other necessary components.[1]
-
Media Exchange:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled medium.[13]
-
Add the pre-warmed labeling medium to each well.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for a duration sufficient to approach isotopic steady state. This time can range from a few hours to 24 hours and should be determined empirically for the cell line and metabolites of interest.[13]
Protocol 2: Metabolite Extraction
This protocol describes a widely used method for quenching metabolism and extracting polar metabolites from adherent cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
80% Methanol (-80°C)[1]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of high speeds at 4°C
Procedure:
-
Quenching:
-
Place the cell culture plate on ice or dry ice to rapidly quench metabolic activity.[13]
-
Aspirate the labeling medium.
-
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamine.[1]
-
Extraction:
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[13]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis. For GC-MS analysis, the supernatant is typically dried under a stream of nitrogen or using a vacuum concentrator.[14]
Protocol 3: Sample Preparation and Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing the mass isotopomer distribution of central carbon metabolites. A derivatization step is required to make the polar metabolites volatile.
Materials:
-
Dried metabolite extracts
-
Pyridine
-
Methoxyamine hydrochloride (MOX) reagent (e.g., 20 mg/mL in pyridine)[1]
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[1]
-
Heating block or oven
-
GC-MS instrument
Procedure:
-
Derivatization (Two-step process):
-
GC-MS Analysis:
| GC-MS Parameter | Typical Setting |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Column | e.g., Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | Start at 60°C, hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-650 |
Protocol 4: Sample Preparation and Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar metabolites without the need for derivatization.
Materials:
-
Dried metabolite extracts
-
Resuspension solvent (e.g., 50% acetonitrile in water)[1]
-
LC-MS instrument with a suitable column (e.g., HILIC for polar metabolites)
Procedure:
-
Resuspension: Reconstitute the dried metabolite extract in a small volume of resuspension solvent.[1]
-
Centrifugation: Centrifuge the resuspended sample at high speed to pellet any insoluble material.[1]
-
LC-MS Analysis:
-
Transfer the supernatant to an LC-MS autosampler vial.
-
Inject the sample into the LC-MS system.
-
Use a chromatographic method optimized for the separation of polar metabolites.
-
Acquire data in full scan mode and, if desired, in targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode for specific metabolites of interest.[1]
-
Data Analysis and Interpretation
The raw mass spectrometry data contains information about the mass-to-charge ratio (m/z) and intensity of all detected ions. For ¹³C tracing experiments, the key is to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).[1]
Data Analysis Workflow:
-
Peak Identification and Integration: Use software to identify metabolite peaks based on their retention time and mass spectrum and to integrate the peak areas for each isotopologue.[1]
-
Correction for Natural Abundance: The naturally occurring ¹³C (approximately 1.1%) must be corrected for to accurately determine the enrichment from the labeled tracer.[1]
-
Flux Calculation: The corrected MIDs are then used in computational models to estimate the relative or absolute fluxes through metabolic pathways.
Signaling Pathways Regulating Glutamine Metabolism
The utilization of glutamine is tightly regulated by a complex network of signaling pathways that are often dysregulated in cancer.
-
c-Myc: The oncoprotein c-Myc is a critical regulator of glutamine metabolism. It transcriptionally upregulates the expression of glutamine transporters like SLC1A5 (ASCT2) and the enzyme this compound (GLS), thereby promoting glutamine uptake and its conversion to glutamate.[2][3][15]
-
mTORC1: The mTORC1 signaling pathway, a central regulator of cell growth, is activated by amino acids, including glutamine. Activated mTORC1 promotes glutaminolysis to support cell growth and proliferation.[3][16][17]
-
KRAS: Oncogenic KRAS mutations can reprogram pancreatic cancer metabolism to become dependent on glutamine, channeling it through a non-canonical pathway to support cell growth.[2][3]
By applying the protocols and understanding the regulatory pathways described in these application notes, researchers can gain valuable insights into the role of glutamine metabolism in various physiological and pathological states, paving the way for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. Glutamine Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine as an Immunonutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glutaminase Inhibitors in Combination Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is glutaminolysis, the process by which the amino acid glutamine is converted into metabolites that fuel the tricarboxylic acid (TCA) cycle and support biosynthesis and redox balance. Glutaminase (GLS), the enzyme catalyzing the first step of this pathway, has emerged as a promising therapeutic target.[1][2] this compound inhibitors, by blocking this crucial metabolic node, can induce cancer cell death.[3] However, monotherapy with this compound inhibitors often leads to the development of resistance through the activation of compensatory metabolic pathways.[1][4]
This has spurred the investigation of this compound inhibitors in combination with other anticancer agents, a strategy that has shown synergistic effects in preclinical and clinical studies.[5] This document provides detailed application notes and protocols for researchers exploring the use of this compound inhibitors in combination cancer therapy, with a focus on key combination strategies, experimental design, and data interpretation.
Key Combination Strategies
Several classes of anti-cancer agents have shown promise when combined with this compound inhibitors. These combinations aim to exploit metabolic vulnerabilities, overcome resistance mechanisms, and enhance anti-tumor efficacy.
-
Immunotherapy: Combining this compound inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) can enhance anti-tumor immunity. This compound inhibition in the tumor microenvironment can increase glutamine availability for T-cells, thereby boosting their activity.[6][7]
-
Targeted Therapy:
-
mTOR Inhibitors: Inhibition of the mTOR pathway can lead to a compensatory increase in glutaminolysis. Combining this compound inhibitors with mTOR inhibitors (e.g., everolimus) can therefore create a synthetic lethal interaction in cancer cells.[8]
-
PARP Inhibitors: this compound inhibition can induce replication stress, making cancer cells more susceptible to PARP inhibitors, which target DNA damage repair pathways.[9]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Combining this compound inhibitors with RTK inhibitors (e.g., cabozantinib, erlotinib) has shown synergistic anti-proliferative effects in various cancer models.[10]
-
-
Chemotherapy: this compound inhibitors can sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[11]
-
Other Metabolic Inhibitors: Targeting complementary metabolic pathways, such as glycolysis with metformin, in combination with this compound inhibition can lead to enhanced tumor reduction.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound inhibitors in combination therapies.
| This compound Inhibitor | Combination Agent | Cancer Type | Model | Outcome | Quantitative Value | Citation(s) |
| Telaglenastat (CB-839) | Nivolumab | Clear Cell Renal Cell Carcinoma (ccRCC) - Checkpoint Inhibitor-Naïve | Clinical Trial (Phase I/II) | Overall Response Rate (ORR) | 24% | [1][4] |
| Nivolumab | ccRCC - Post-Nivolumab | Clinical Trial (Phase I/II) | Overall Response Rate (ORR) | 5.9% | [1][4] | |
| Nivolumab | Melanoma - Post-PD-1/PD-L1 | Clinical Trial (Phase I/II) | Overall Response Rate (ORR) | 5.4% | [1][4] | |
| Nivolumab | Non-Small Cell Lung Cancer (NSCLC) - Post-PD-1/PD-L1 | Clinical Trial (Phase I/II) | Overall Response Rate (ORR) | 0% | [1][4] | |
| Cabozantinib | Metastatic Renal Cell Carcinoma (mRCC) | Clinical Trial (Phase II - CANTATA) | Median Progression-Free Survival (PFS) | 9.2 months (vs. 9.3 months with placebo + cabozantinib) | [14][15][16] | |
| Cabozantinib | mRCC | Clinical Trial (Phase II - CANTATA) | Overall Response Rate (ORR) | 31% (vs. 28% with placebo + cabozantinib) | [14][17] | |
| Everolimus | Renal Cell Carcinoma (RCC) | Xenograft (Caki-1) | Tumor Growth Inhibition (TGI) | 85% (Combination) vs. 51% (CB-839 alone) and 52% (Everolimus alone) | [1] | |
| Everolimus | mRCC | Clinical Trial (Phase Ib) | Disease Control Rate (DCR) | 92% | [4] | |
| Everolimus | mRCC | Clinical Trial (Phase Ib) | Median Progression-Free Survival (PFS) | 5.8 months | [4] | |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Xenograft (Patient-Derived) | Tumor Growth Suppression | 61% (CB-839 monotherapy) | [1] | |
| Paclitaxel | TNBC | Clinical Trial (Phase I) | Overall Response Rate (ORR) | 22% (in heavily pretreated patients) | [18] | |
| Paclitaxel | TNBC | Clinical Trial (Phase I) | Disease Control Rate (DCR) | 59% (in heavily pretreated patients) | [18] | |
| Erlotinib | NSCLC | Cell Lines | Combination Index (CI) | 0.39 - 0.75 (Synergy) | [10] | |
| Selumetinib | KRAS-mutant NSCLC | Cell Line (H2122) | Combination Index (CI) | 0.46 (Strong Synergy) | [10] | |
| BPTES | Metformin | Pancreatic Cancer | Orthotopic Patient-Derived Xenograft | Tumor Reduction | Significantly greater than either treatment alone | [12][13][19][20] |
| IACS-6274 | Monotherapy | Advanced Solid Tumors | Clinical Trial (Phase I) | Disease Control Rate (at 12 weeks) | 60% | [3][10][12] |
Note: The table provides a selection of available data. Further details can be found in the cited literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound inhibitors in combination with other agents on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., HT29, SW480, HCT116 for colorectal cancer)
-
96-well plates
-
Complete cell culture medium
-
This compound inhibitor (e.g., CB-839)
-
Combination agent
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Treatment: Treat cells with various concentrations of the this compound inhibitor alone, the combination agent alone, and the combination of both for 48 and 96 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express data as a percentage of the vehicle-treated control. Calculate the half-maximal cytotoxic concentration (CC50) for each treatment. Synergy can be assessed using methods like the Chou-Talalay combination index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with a this compound inhibitor combination using flow cytometry.[21][22]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a this compound inhibitor combination in a mouse xenograft model.[14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound inhibitor (e.g., CB-839)
-
Combination agent
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound inhibitor alone, Combination agent alone, Combination therapy).
-
Drug Administration: Administer drugs according to the desired schedule and route (e.g., oral gavage for CB-839).
-
Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating this compound inhibitor combination therapies.
Caption: Simplified glutaminolysis pathway and the point of intervention for this compound inhibitors.
Caption: Crosstalk between mTOR signaling and glutaminolysis, a rationale for combination therapy.
References
- 1. This compound inhibition in renal cell carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 4. onclive.com [onclive.com]
- 5. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. The this compound inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 9. IACS-6274, a potent and selective inhibitor of this compound (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 10. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 11. Antitumor activity of the this compound inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nursingcenter.com [nursingcenter.com]
- 13. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The this compound Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
troubleshooting low signal in glutaminase activity assays
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low signal issues in glutaminase (GLS) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Low or No Signal Detected
Q1: My assay has a very low or no signal. What are the most common causes?
A low or non-existent signal in a this compound activity assay can stem from several factors, primarily related to the integrity of the reagents or suboptimal reaction conditions. The most frequent culprits are inactive enzymes or substrates, incorrect assay setup, or the presence of inhibitors.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution(s) |
| Inactive Enzyme | Verify Enzyme Integrity: Confirm that the this compound enzyme has been stored at the recommended temperature (e.g., -20°C or -80°C) to maintain its activity.[1][2] Avoid repeated freeze-thaw cycles, which can damage the enzyme.[3] If possible, run a positive control with a known active enzyme to validate the assay setup. |
| Degraded Substrate | Use Fresh L-Glutamine: L-glutamine can degrade over time, especially when in solution.[4] Prepare fresh substrate solutions for each experiment. |
| Suboptimal Enzyme Concentration | Titrate the Enzyme: The concentration of the enzyme may be too low to generate a detectable signal. Perform an enzyme titration to determine the optimal concentration that produces a robust signal well above the background, ensuring the reaction remains in the linear range.[4] |
| Insufficient Incubation Time | Optimize Incubation Time: The reaction may not have proceeded long enough to generate a sufficient amount of product. Increase the incubation time, ensuring that the measurement stays within the linear velocity phase of the reaction.[4][5] Typical incubation times range from 20 to 30 minutes.[6][7][8] |
| Incorrect Buffer pH | Verify Buffer pH: this compound activity is highly dependent on pH. The optimal pH can vary by the enzyme's source but is often between 7.0 and 9.0.[7][8][9] Ensure the pH of all buffers is correct and compatible with all enzymes in the assay system.[4] |
| Suboptimal Temperature | Check Incubation Temperature: Most this compound assays are performed at 37°C.[6][7][8] Ensure your incubator or water bath is calibrated and maintaining the correct temperature. Some enzymes may have different optimal temperatures.[7][10] |
| Presence of Inhibitors | Review Sample Preparation: Samples may contain inhibitors that interfere with enzyme activity. Common inhibitors include chelating agents like EDTA and high salt concentrations.[1] Consider deproteinizing samples if necessary, as proteins in the sample can interfere with the assay.[3] |
| Improper Reagent Preparation | Prepare Fresh Reagents: Always prepare fresh working solutions and master mixes immediately before use.[3][11] Some kit components are light-sensitive and should be protected from light.[11] Ensure all powdered reagents are fully dissolved.[11] |
Issue: High Background Signal Obscuring Low Signal
Q2: I have a high background signal, which makes my low signal difficult to interpret. How can I reduce the background?
A high background can mask a legitimate low signal, leading to a poor signal-to-noise ratio. This is often caused by contamination or non-specific reactions.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution(s) |
| Glutamate Contamination | Use High-Purity Reagents: Reagents, particularly those used in cell-free protein synthesis systems, can be contaminated with glutamate, which will be detected by the coupling enzyme (e.g., glutamate dehydrogenase) and generate a high background.[4][12] Use high-purity water and reagents. |
| Substrate Degradation | Prepare Fresh Substrate: As mentioned, L-glutamine can degrade, and some degradation products might contribute to background noise. Prepare fresh substrate solutions and protect them from light.[1] |
| Non-Specific Binding | Optimize Blocking/Washing (ELISA formats): If using an ELISA-based format, ensure blocking steps are optimized. Adding a mild detergent like Tween-20 to wash buffers can help reduce non-specific interactions.[4] |
| High Coupling Enzyme Concentration | Reduce Coupling Enzyme: In coupled assays, an excessively high concentration of the coupling enzyme (e.g., glutamate dehydrogenase) can contribute to background noise. Reduce the concentration to the minimum required for a robust signal.[4] |
Experimental Protocols
Standard this compound Activity Assay (Coupled Enzyme, Colorimetric)
This protocol is a generalized method based on a coupled enzyme reaction where this compound produces glutamate, which is then used by glutamate dehydrogenase (GDH) to produce NADH. The increase in NADH is measured by absorbance at 340 nm or by a colorimetric reaction with a tetrazolium salt like WST-8, which produces a yellow formazan dye measured around 450 nm.[5][11][13]
Materials:
-
Assay Buffer (e.g., 30 mM Tris-HCl, pH 8.5)[14]
-
L-Glutamine (Substrate)
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
WST-8 (for colorimetric readout)
-
Enzyme Source (cell lysate, tissue homogenate, or purified enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize the tissue in ice-cold Assay Buffer (e.g., 100 mg tissue in 1 ml buffer). Centrifuge at 8,000-10,000 x g for 10-15 minutes at 4°C.[11][15] Collect the supernatant for the assay.
-
Cells: Collect cells (e.g., 5 x 10^6) and centrifuge to pellet. Resuspend in 1 ml of Assay Buffer and homogenize or sonicate on ice.[15] Centrifuge to pellet debris and collect the supernatant.
-
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[2]
-
Prepare a Reaction Master Mix. For each well, combine Assay Buffer, NAD+, GDH, and WST-8. The exact volumes and concentrations will depend on the specific kit or protocol.
-
-
Assay Reaction:
-
Add samples and standards to the appropriate wells of a 96-well plate.
-
Add the Reaction Master Mix to all wells.
-
To initiate the reaction, add the L-Glutamine substrate.
-
Mix the plate gently.
-
-
Incubation and Measurement:
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate this compound activity based on a standard curve generated with known concentrations of glutamate or ammonia.
-
Data Presentation
Table 1: Typical Assay Parameters and Ranges
| Parameter | Typical Value/Range | Notes |
| pH | 7.0 - 9.0 | Highly dependent on the source of the enzyme.[7][8][9] |
| Temperature | 28°C - 50°C | Optimal temperature is commonly 37°C.[6][7][9][10] |
| Incubation Time | 20 - 60 minutes | Must be within the linear range of the reaction.[6][8] |
| L-Glutamine Conc. | 3 - 4 mM | Concentrations above ~3.5 mM can cause substrate inhibition.[5] |
| Inorganic Phosphate (Pi) | ~50 mM | Required for activation of kidney-type this compound (GLS1).[5] |
| Detection Wavelength | 340 nm (NADH) or 450 nm (WST-8) | Depends on the detection method used.[4][11][13] |
Visual Guides
This compound Coupled Assay Workflow
This diagram illustrates the general workflow for a common colorimetric this compound activity assay.
Caption: Workflow for a typical this compound coupled enzyme assay.
Troubleshooting Logic for Low Signal
This decision tree provides a logical path for troubleshooting low signal issues.
Caption: Decision tree for diagnosing the cause of low assay signals.
Signaling Pathway of Coupled this compound Assay
This diagram shows the enzymatic reactions in a coupled assay that lead to a detectable signal.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound (GLS) Activity Assay Kit - Elabscience® [elabscience.com]
- 14. biorxiv.org [biorxiv.org]
- 15. cohesionbio.com [cohesionbio.com]
Technical Support Center: Optimizing Glutaminase Inhibitor Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of glutaminase inhibitors in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new this compound inhibitor?
A1: The initial step is to determine the inhibitor's half-maximal inhibitory concentration (IC50) against the purified this compound enzyme or in a cellular context. This value provides a starting point for the concentration range to be used in subsequent functional assays. IC50 values for common this compound inhibitors vary depending on the specific compound and the cell type being studied.[1][2][3]
Q2: How do I choose the appropriate in vitro assay to test the efficacy of a this compound inhibitor?
A2: The choice of assay depends on the specific research question.
-
This compound Activity Assays: Direct measurement of enzyme inhibition can be performed using colorimetric or fluorometric assay kits that quantify the production of glutamate or ammonia.[4][5][6][7][8]
-
Cell Viability/Proliferation Assays: To assess the cytotoxic or cytostatic effects of the inhibitor on cancer cells, assays like MTT, crystal violet, or real-time cell analysis are commonly used.[9][10][11]
-
Metabolic Assays: To understand the metabolic consequences of this compound inhibition, techniques like Seahorse XF analysis can measure changes in cellular respiration and glycolysis.[10] Metabolomic analyses can provide a broader view of the metabolic shifts.[12]
-
Western Blotting: To examine the impact on downstream signaling pathways, western blotting can be used to measure the levels of key proteins.[13]
Q3: What are the typical concentration ranges and incubation times for this compound inhibitors in cell culture?
A3: These parameters are highly dependent on the specific inhibitor, the cell line's sensitivity, and the experimental endpoint.
-
Concentration: It is crucial to perform a dose-response curve for each new cell line. Concentrations can range from low nanomolar to high micromolar.[10][13][14] For example, CB-839 has shown effects in the nanomolar to low micromolar range in some cell lines.[13]
-
Incubation Time: Incubation times can vary from a few hours for acute metabolic studies to several days for cell proliferation and apoptosis assays.[10][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound activity assay results. | Inconsistent incubation times. | Use a multi-channel pipette for simultaneous addition of reagents to all wells. Ensure thorough but brief mixing.[4] |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Suboptimal enzyme or substrate concentration. | Determine the optimal enzyme and substrate (glutamine) concentrations empirically. The glutamine concentration is often set near its Michaelis constant (Km) value.[16] | |
| Incorrect pH or temperature. | Ensure the assay buffer is at the optimal pH and the incubation is performed at the recommended temperature (e.g., 37°C).[8][16] | |
| Inhibitor shows low potency in cellular assays compared to biochemical assays. | Poor cell permeability of the inhibitor. | Consider using a different inhibitor with better bioavailability or modifying the compound to improve cell entry.[17] |
| Presence of efflux pumps in the cell line. | Test for the expression of drug efflux pumps and consider using an inhibitor of these pumps. | |
| Cell culture medium composition. | High concentrations of glutamine in the medium may compete with the inhibitor. Consider using a medium with a physiological concentration of glutamine. | |
| Cells develop resistance to the this compound inhibitor over time. | Upregulation of compensatory metabolic pathways. | Cancer cells can adapt by upregulating alternative pathways to fuel the TCA cycle, such as glycolysis or fatty acid oxidation.[17][18] |
| Increased expression of the target enzyme. | Verify this compound expression levels via western blot or qPCR. | |
| Activation of survival signaling pathways. | Investigate the involvement of pathways like mTORC1 signaling.[17] | |
| Unexpected off-target effects are observed. | The inhibitor may not be specific for this compound. | Test the inhibitor against other related enzymes. Review literature for known off-target effects of the inhibitor class. |
| The inhibitor concentration is too high. | Use the lowest effective concentration determined from dose-response studies to minimize off-target effects. |
Experimental Protocols
Protocol 1: Determination of IC50 using a this compound Activity Assay (Coupled Enzyme Assay)
This protocol is a generalized procedure based on commercially available kits.[1][16]
Materials:
-
Purified recombinant this compound
-
This compound inhibitor of interest
-
Glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the this compound inhibitor in the assay buffer. Prepare a solution of this compound enzyme, GDH, and NAD+ in the assay buffer.
-
Reaction Setup:
-
Add a fixed volume of the enzyme/GDH/NAD+ solution to each well of the 96-well plate.
-
Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add a fixed volume of the glutamine substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm over time (kinetic mode). The rate of NADH production is proportional to this compound activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to assess the effect of a this compound inhibitor on cell viability.[10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound inhibitor
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 96 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to determine the concentration that causes a 50% reduction in viability (CC50).[10]
Signaling Pathways and Experimental Workflows
References
- 1. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. This compound (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 8. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. This compound inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted inhibition of this compound as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Metabolic Intervention with a this compound Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamine deficiency induces DNA alkylation damage and sensitizes cancer cells to alkylating agents through inhibition of ALKBH enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glutaminase Western Blot Antibodies
Welcome to the technical support center for glutaminase (GLS) western blot antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands for this compound on my western blot?
You may be detecting different isoforms or splice variants of this compound. There are two main this compound genes in mammals, GLS1 and GLS2.[1] GLS1 can produce splice variants, most notably kidney-type this compound (KGA) and this compound C (GAC).[2] These isoforms have different molecular weights, which can result in multiple bands.
Q2: What are the expected molecular weights for this compound isoforms?
The molecular weight of this compound can vary depending on the isoform and post-translational modifications. Generally, you can expect the following approximate molecular weights:
| Isoform/Variant | Gene | Calculated Molecular Weight | Observed Molecular Weight Range |
| KGA | GLS1 | ~73 kDa | 65-73 kDa[3] |
| GAC | GLS1 | ~68 kDa | ~62-65 kDa |
| GLS2 (LGA/GAB) | GLS2 | ~65 kDa | 58-65 kDa[4] |
Note: Observed molecular weights can vary between different cell lines and tissues.[4]
Q3: How can I confirm the specificity of my this compound antibody?
The best way to confirm antibody specificity is by using appropriate controls. Knockout (KO) or knockdown (siRNA) validated cell lysates are highly recommended.[5] A specific antibody will show a signal in the wild-type lysate but a significantly reduced or absent signal in the KO/knockdown lysate. Comparing your results to cell lines with known high and low expression of your target isoform can also be a helpful validation step.
Q4: My this compound antibody is not detecting a signal. What should I do?
A weak or absent signal can be due to several factors. First, ensure that your cell or tissue type expresses the this compound isoform you are targeting.[6][7] Low protein expression may require loading more protein onto the gel or enriching your sample through immunoprecipitation.[6][7] Also, check your antibody's recommended dilution and incubation times, as these may need optimization.[8] Finally, confirm that your transfer was successful by using a Ponceau S stain on the membrane before blocking.[9]
Q5: The band for this compound is appearing at a higher or lower molecular weight than expected. Why?
Several factors can cause a shift in the observed molecular weight. Post-translational modifications, such as glycosylation, can cause the protein to migrate slower, appearing larger than its calculated molecular weight.[9] Conversely, protein degradation or cleavage can result in bands at lower molecular weights.[9] Ensure you are using fresh samples and protease inhibitors in your lysis buffer to minimize degradation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound western blotting.
Issue 1: High Background
High background can obscure the specific signal of your target protein.
| Possible Cause | Solution |
| Inadequate Blocking | Optimize blocking conditions. Use 5% non-fat dry milk or 5% BSA in TBST. Increase blocking time to 1-2 hours at room temperature.[8] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[8] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20.[9] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates.[8] |
Issue 2: Non-Specific Bands
The appearance of extra, unexpected bands can be due to several factors.
| Possible Cause | Solution |
| Antibody Cross-Reactivity | Your antibody may be recognizing other proteins with similar epitopes. Use a knockout-validated antibody if possible. Some antibodies may detect multiple splice variants. Check the antibody datasheet for information on recognized isoforms.[4] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation, which can lead to smaller, non-specific bands.[10] |
| Excessive Protein Loading | Overloading the gel can lead to non-specific antibody binding. Try loading less protein (e.g., 20-30 µg of cell lysate per lane).[8] |
| Antibody Concentration Too High | Reduce the concentration of the primary antibody to minimize non-specific binding.[8] |
Experimental Protocols
Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V for 1-1.5 hours or until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour at 4°C.
-
Optional: Stain the membrane with Ponceau S to verify transfer efficiency.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glutamine metabolism pathway and a typical western blot workflow.
Caption: Glutamine is transported into the cell and mitochondria where this compound catalyzes its conversion to glutamate.
Caption: A standard workflow for detecting this compound protein levels via western blotting.
References
- 1. This compound-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Glutaminase Antibody (A11694) | Antibodies.com [antibodies.com]
- 4. GLS antibody (29519-1-AP) | Proteintech [ptglab.com]
- 5. Anti-Glutaminase Antibodies | Invitrogen [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. blog.addgene.org [blog.addgene.org]
Technical Support Center: Purified Glutaminase Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of purified glutaminase in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability Issues
Q1: My purified this compound is losing activity rapidly. What are the common causes?
Rapid loss of this compound activity can be attributed to several factors, including suboptimal pH, inappropriate temperature, proteolytic degradation, oxidation, and aggregation. The stability of this compound is highly dependent on its source (microbial, animal, etc.) and purity. For instance, some glutaminases are sensitive to storage conditions and lose activity over time even at -20°C[1].
Troubleshooting Steps:
-
Verify pH and Buffer: Ensure the pH of your buffer is within the optimal range for your specific this compound. Most glutaminases are stable in the neutral to alkaline pH range (pH 7.0-9.0)[1][2].
-
Control Temperature: Avoid repeated freeze-thaw cycles and exposure to high temperatures. Store the enzyme at the recommended temperature, typically -20°C or below for long-term storage[3].
-
Add Stabilizers: Consider adding stabilizing agents such as glycerol, salts, or metal ions to your enzyme preparation.
-
Check for Proteases: If your purified enzyme preparation is not homogenous, contaminating proteases could be degrading the this compound. Consider adding protease inhibitors if this is suspected.
-
Prevent Aggregation: Aggregation can lead to loss of activity. See the troubleshooting section on aggregation for more details.
Q2: What are the optimal storage conditions for purified this compound?
Optimal storage conditions vary depending on the specific this compound. However, some general guidelines apply:
-
Short-term Storage (days to weeks): Store at 4°C in a suitable buffer containing stabilizers.
-
Long-term Storage (months to years): For long-term storage, it is recommended to store the enzyme at -20°C or -80°C[3][4]. Lyophilization (freeze-drying) is also an excellent method for long-term preservation[3][5]. The addition of cryoprotectants like glycerol is often beneficial for frozen storage. It's important to note that the stability of some glutaminases can decrease with increasing storage periods even at -20°C[1].
pH and Buffer-Related Issues
Q3: What is the optimal pH for this compound stability?
The optimal pH for this compound stability is typically in the neutral to alkaline range. Many microbial glutaminases exhibit good stability between pH 7.0 and 9.0[1][2]. For example, L-glutaminase from Bacillus sp. is stable in the pH range of 6-10[2]. However, the optimal pH can vary significantly depending on the enzyme source. Some glutaminases have pH optima around 4.2 and 9.5[6]. It is crucial to determine the optimal pH for your specific this compound experimentally.
Q4: My enzyme has precipitated after changing the buffer. What should I do?
Enzyme precipitation upon buffer change is often due to the new buffer's pH being close to the enzyme's isoelectric point (pI), where its net charge is zero, and solubility is minimal.
Troubleshooting Steps:
-
Check the pI: Determine the theoretical pI of your this compound. You can use online tools if the amino acid sequence is known.
-
Adjust Buffer pH: Adjust the pH of the new buffer to be at least one pH unit away from the pI.
-
Increase Ionic Strength: In some cases, increasing the salt concentration (e.g., adding 50-100 mM NaCl) can increase protein solubility.
-
Add Solubilizing Agents: Consider adding stabilizing excipients like glycerol (5-20%) or non-ionic detergents at low concentrations.
Temperature-Related Issues
Q5: At what temperature is my this compound most stable?
Most glutaminases are stable at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage)[3][4]. Thermal stability at elevated temperatures varies greatly. For example, a this compound from Hypocrea jecorina retained 85% of its activity after 45 minutes at 40°C and 50°C[7]. Another from Bacillus subtilis showed maximum stability at 40°C[8]. Cold-adapted glutaminases show high activity at low temperatures (0-25°C)[9].
Q6: How can I improve the thermal stability of my this compound?
Several strategies can be employed to enhance the thermal stability of this compound:
-
Immobilization: Immobilizing the enzyme on a solid support can significantly increase its thermal stability[10][11].
-
Addition of Stabilizers:
-
Salts: Certain salts, following the Hofmeister series, can stabilize the enzyme structure. For example, 1.0 M sodium carbonate extended the half-life of a protein-glutaminase at 50°C, 60°C, and 70°C by 8.5, 4.6, and 2.1-fold, respectively[12].
-
Metal Ions: Divalent cations like Ca²⁺, Mg²⁺, and Mn²⁺ can stabilize the enzyme's conformation[1].
-
-
Chemical Modification: Cross-linking with agents like glutaraldehyde can create a more rigid and stable enzyme structure.
-
Protein Engineering: Site-directed mutagenesis can be used to introduce stabilizing mutations, such as creating new disulfide bonds or improving packing interactions.
Issues with Additives and Excipients
Q7: Are there any additives that can enhance the stability of my this compound?
Yes, several additives can improve this compound stability:
-
Polyols: Glycerol, sorbitol, and sucrose are commonly used to stabilize proteins in solution and during freezing by promoting a more folded and compact state.
-
Salts: As mentioned, certain salts can have a stabilizing effect. Metal ions such as Fe²⁺, Ca²⁺, K⁺, Mg²⁺, and Na⁺ have been shown to have an activating and potentially stabilizing effect on L-glutaminase[1][13].
-
Amino Acids: Some amino acids, like glycine and alanine, can act as stabilizers.
-
Reducing Agents: For glutaminases sensitive to oxidation, adding reducing agents like dithiothreitol (DTT) or β-mercaptoethanol can be beneficial, although dithiothreitol has also been reported to inhibit some glutaminases[6].
Q8: Which substances should I avoid as they might destabilize my this compound?
Certain substances can have a destabilizing effect on this compound:
-
Heavy Metal Ions: Ions like Hg²⁺ and Pb²⁺ are often potent inhibitors and can destabilize the enzyme.
-
Chaotropic Agents: High concentrations of urea and guanidinium chloride will denature the enzyme.
-
Organic Solvents: Many organic solvents can strip the essential water layer from the protein surface, leading to denaturation. However, some glutaminases show stability in the presence of certain concentrations of ethanol and methanol[9].
-
Detergents: Strong ionic detergents like SDS will denature the enzyme. Some non-ionic detergents at low concentrations may be tolerated or even be stabilizing.
Long-Term Storage and Formulation
Q9: How can I prepare my this compound for long-term storage?
For long-term storage, it is crucial to minimize physical and chemical degradation.
Protocol for Preparing this compound for Long-Term Frozen Storage:
-
Buffer Selection: Use a buffer with a pH that ensures maximal stability (typically pH 7.0-9.0).
-
Addition of Cryoprotectants: Add glycerol to a final concentration of 10-50% (v/v) or other cryoprotectants like sucrose.
-
Aliquotting: Aliquot the enzyme into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Storage: Store the frozen aliquots at -80°C.
Q10: What is lyophilization and can it improve the stability of my this compound?
Lyophilization, or freeze-drying, is a process where water is removed from a frozen product by sublimation under a vacuum[5]. This technique is highly effective for preserving proteins for long-term storage at ambient or refrigerated temperatures[5][14][15]. Lyophilized this compound is commercially available, indicating its suitability for this preservation method[3].
Key Considerations for Lyophilization:
-
Lyoprotectants: Sugars like sucrose and trehalose are often added to the formulation before freeze-drying to protect the enzyme from stresses during the process and to stabilize the dried product.
-
Reconstitution: The lyophilized powder can be reconstituted with high-purity water or a suitable buffer before use.
Immobilization for Enhanced Stability
Q11: How can I immobilize my this compound to improve its stability?
Immobilization involves confining the enzyme to a solid support or matrix, which can enhance its stability and allow for easier reuse. Common methods include adsorption, covalent bonding, entrapment, and cross-linking. Immobilized this compound has been shown to have greater thermal stability than the free enzyme[10][11].
Q12: What are the common matrices used for this compound immobilization?
A variety of matrices can be used for this compound immobilization:
-
Natural Polymers: Agar, alginate, chitosan, and cellulose. L-glutaminase immobilized on agar was reported to be stable for up to 3 weeks[16].
-
Synthetic Polymers: Polyacrylic acid and polystyrene beads have been successfully used[17][18].
-
Inorganic Materials: Silica gels and other inorganic supports are also employed[16].
Troubleshooting Aggregation
Q13: My this compound solution is becoming cloudy and forming aggregates. How can I prevent this?
Protein aggregation is a common cause of enzyme inactivation. It can be triggered by factors like temperature changes, non-optimal pH, high protein concentration, and agitation. Some glutaminases are known to form higher-order oligomers, which can be a prelude to aggregation[19][20].
Troubleshooting Steps:
-
Optimize Buffer Conditions: Ensure the pH is optimal for stability and away from the pI. Adjusting the ionic strength can also help.
-
Add Stabilizing Excipients:
-
Glycerol (10-25%) can reduce water activity and stabilize the native conformation.
-
Sugars like sucrose or trehalose can also be effective.
-
Certain amino acids, such as arginine and proline, are known to act as aggregation suppressors.
-
-
Control Protein Concentration: Work with the lowest protein concentration that is practical for your application.
-
Gentle Handling: Avoid vigorous vortexing or shaking of the enzyme solution.
Data Presentation
Table 1: Effect of pH on the Stability of Glutaminases from Different Sources
| This compound Source | Optimal pH for Stability | Reference |
| Bacillus sp. B12 | 6.0 - 10.0 | [2] |
| Hypocrea jecorina | ~8.0 | [7][18] |
| Aspergillus tamarii | 7.0 - 9.0 | [1] |
| Bacillus subtilis | 6.0 - 8.0 | [16] |
| Bacillus australimaris | 7.0 - 10.0 | [17] |
Table 2: Effect of Temperature on the Stability of Various Glutaminases
| This compound Source | Temperature for Maximum Stability | Observations | Reference |
| Hypocrea jecorina | 40 - 50 °C | Retained 85% activity after 45 min. | [7] |
| Bacillus subtilis OHEM11 | 40 °C | Retained >90% activity after 1 hour. | [8] |
| Achromobacter xylosoxidans RSHG1 | 35 - 50 °C | Stable within this range. | [7] |
| Cold-adapted (unspecified) | 0 - 25 °C | Conserved ~90% activity at 0°C. | [9] |
| Aspergillus sp. ALAA-2000 | 40 - 50 °C | Stable within this range. | [21] |
Table 3: Effect of Additives on this compound Activity and Stability
| Additive | Concentration | Effect on this compound | Source Organism | Reference |
| Ca²⁺, Ba²⁺, Zn²⁺, K⁺, Mg²⁺, Na⁺ | 20 mM | Increased activity | Achromobacter xylosoxidans RSHG1 | [2][16] |
| Fe²⁺, Ca²⁺, K⁺, Mg²⁺, Na⁺ | 0.01 M | Increased activity | Aspergillus tamarii | [1][13] |
| EDTA, Co²⁺, Hg²⁺, FeSO₄ | 20 mM | Decreased activity | Achromobacter xylosoxidans RSHG1 | [2][16] |
| Sodium Carbonate | 1.0 M | Increased catalytic efficiency and thermal stability | Protein-glutaminase | [12] |
| NaCl | 8% | Enhanced activity | Achromobacter xylosoxidans RSHG1 | [2][16] |
Experimental Protocols
Protocol 1: General Method for Enzyme Immobilization by Entrapment in Calcium Alginate
-
Prepare Sodium Alginate Solution: Prepare a 2-4% (w/v) solution of sodium alginate in a buffer suitable for your this compound (e.g., 50 mM phosphate buffer, pH 7.5).
-
Mix Enzyme with Alginate: Add the purified this compound solution to the sodium alginate solution and mix gently to achieve a homogenous mixture. The enzyme-to-alginate ratio needs to be optimized for your specific application.
-
Form Beads: Extrude the enzyme-alginate mixture dropwise into a gently stirring solution of 0.2 M calcium chloride (CaCl₂). Use a syringe with a needle for this purpose. Beads will form instantly upon contact with the CaCl₂ solution.
-
Cure the Beads: Allow the beads to harden in the CaCl₂ solution for 30-60 minutes with gentle agitation.
-
Wash the Beads: Decant the CaCl₂ solution and wash the beads several times with the buffer to remove excess calcium ions and any unbound enzyme.
-
Store Immobilized Enzyme: Store the beads in the buffer at 4°C until use.
Visualizations
Caption: Workflow for this compound immobilization in calcium alginate beads.
Caption: Factors influencing the stability of purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laboratory-equipment.com [laboratory-equipment.com]
- 6. Observations on the pH dependence of the this compound activity of a glutamine amidotransferase, carbamylphosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characteristics of a Cold-Adapted L-glutaminase with Potential Applications in the Food Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Glutamine synthetase immobilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Alone and together: current approaches to targeting this compound enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aggregation and thermo-inactivation of glutamine synthetase from an extreme thermophile, Bacillus caldolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
identifying and minimizing off-target effects of glutaminase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glutaminase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with this compound inhibitors?
A1: While this compound inhibitors are designed to target glutamine metabolism, some can exhibit off-target effects. Early-generation glutamine analogs like 6-diazo-5-oxo-L-norleucine (DON) are known to be non-specific and can inhibit other glutamine-utilizing enzymes, leading to toxicity in normal cells.[1][2] More recent allosteric inhibitors such as BPTES and CB-839 are more selective for this compound (GLS1).[3][4] However, potential off-target effects can still arise from the complex interplay of metabolic pathways. For instance, inhibition of this compound can impact T-cell function, which is also dependent on glutamine metabolism.[5][6] Additionally, some inhibitors might have effects on signaling pathways not directly linked to this compound activity.[7]
Q2: How do I select the right this compound inhibitor for my experiment?
A2: The choice of inhibitor depends on the specific research question and the biological system being studied.
-
CB-839 (Telaglenastat): A potent, selective, and orally bioavailable allosteric inhibitor of both GLS1 splice variants (KGA and GAC).[8] It is extensively used in clinical trials and is a good choice for in vivo studies and experiments requiring high specificity.[9][10]
-
BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide): A well-characterized allosteric inhibitor specific for the kidney-type this compound (GLS1).[3] It is widely used in vitro but has poor solubility and bioavailability, limiting its in vivo applications.[3]
-
Compound 968: A pan-glutaminase inhibitor that targets both GLS1 and GLS2 isoforms.[11] This can be useful in overcoming resistance mechanisms involving the upregulation of GLS2.[6][12]
-
DON (6-diazo-5-oxo-L-norleucine): An irreversible, broad-spectrum glutamine antagonist. Due to its off-target toxicity, it is less commonly used now but can be employed in studies where pan-glutamine metabolism inhibition is desired.[2][13]
Q3: What are the known mechanisms of resistance to this compound inhibitors?
A3: Cancer cells can develop resistance to this compound inhibitors through several compensatory mechanisms:[9]
-
Upregulation of alternative metabolic pathways: Cells may adapt by increasing glycolysis, fatty acid oxidation, or using alternative pathways to produce glutamate and replenish the TCA cycle.[4][9][14]
-
Increased expression of other this compound isoforms: For inhibitors targeting a specific isoform (e.g., BPTES for GLS1), cells might upregulate other isoforms like GLS2.[6]
-
Activation of signaling pathways: The mTORC1 signaling pathway and fatty acid oxidation have been implicated in resistance to this compound inhibition.[9][14]
-
Increased asparagine synthesis: Upregulation of asparagine synthetase can help cells overcome glutamate deprivation.[3]
Troubleshooting Guides
Problem 1: My this compound inhibitor shows no or low efficacy in my cell line.
| Possible Cause | Troubleshooting Step |
| Low expression of the target this compound isoform. | Verify the expression levels of GLS1 (KGA and GAC) and GLS2 in your cell line using Western blot or qRT-PCR. Cell lines with low expression of the targeted isoform may be inherently resistant. For example, sensitivity to CB-839 has been correlated with GAC expression.[8] |
| Cell line is not dependent on glutamine metabolism. | Assess the glutamine dependence of your cell line by culturing them in glutamine-deprived media. Cells that are not highly dependent on glutamine for proliferation will be less sensitive to this compound inhibitors. |
| Compensatory metabolic pathways are activated. | Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to check for upregulation of glycolysis or fatty acid oxidation. Consider combination therapy with inhibitors of these pathways.[4] |
| Poor inhibitor solubility or stability. | Ensure the inhibitor is properly dissolved and stored according to the manufacturer's instructions. For inhibitors like BPTES with poor aqueous solubility, use appropriate solvents and ensure it remains in solution in your culture media.[3] |
| Incorrect inhibitor concentration. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values can vary significantly between cell lines.[8] |
Problem 2: I am observing high levels of toxicity in my control (non-cancerous) cells.
| Possible Cause | Troubleshooting Step |
| Use of a non-specific inhibitor. | If using a broad-spectrum inhibitor like DON, consider switching to a more specific allosteric inhibitor like CB-839.[2] |
| Off-target effects of the inhibitor. | Reduce the concentration of the inhibitor to the lowest effective dose. Perform off-target profiling using techniques like kinome screening or proteome-wide thermal shift assays if significant off-target effects are suspected. |
| High glutamine dependence of control cells. | Some non-cancerous proliferating cells, like activated T-cells, are also highly dependent on glutamine metabolism.[5] If your control cells have high proliferative rates, they may be sensitive to this compound inhibition. Consider using a less proliferative control cell line if possible. |
Problem 3: My in vivo xenograft model is not responding to the this compound inhibitor.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties of the inhibitor. | Use an inhibitor with good oral bioavailability and metabolic stability for in vivo studies, such as CB-839.[8] BPTES is generally not suitable for in vivo use due to its poor pharmacokinetics.[3] |
| Insufficient drug concentration at the tumor site. | Verify target engagement in tumor tissue using a method like the Cellular Thermal Shift Assay (CETSA).[10] This will confirm that the drug is reaching the tumor and binding to this compound. |
| Development of resistance in the tumor. | Analyze tumor tissue from treated and untreated animals to look for changes in metabolic pathways or expression of resistance markers as described in the resistance mechanisms section. |
| Tumor microenvironment factors. | The tumor microenvironment can influence drug efficacy. Consider co-culturing cancer cells with stromal or immune cells in vitro to better model the in vivo environment. |
Quantitative Data Summary
Table 1: IC50 Values of Common this compound Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CB-839 | HCC-1806 | Triple-Negative Breast Cancer | ~10 | [8] |
| CB-839 | MDA-MB-231 | Triple-Negative Breast Cancer | ~50 | [8] |
| CB-839 | T47D | ER+ Breast Cancer | >1000 | [8] |
| BPTES | Various | - | 2500 | [1] |
| Compound 968 | Various | - | 2500 - 3000 | [1] |
Table 2: Effects of this compound Inhibition on Metabolite Levels
| Inhibitor | Cell Line | Metabolite | Change | Reference |
| CB-839 | HCC-1806 | Glutamine | Increased | [8] |
| CB-839 | HCC-1806 | Glutamate | Decreased | [8] |
| CB-839 | HCC-1806 | α-Ketoglutarate | Decreased | [15] |
| CB-839 | HCC-1806 | Glutathione | Decreased | [8] |
| BPTES | IDH1 Mutant Glioma | Glutamate | Decreased | [15] |
| BPTES | IDH1 Mutant Glioma | α-Ketoglutarate | Decreased | [15] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from methods used to confirm the binding of CB-839 to this compound.[10]
Objective: To verify that the this compound inhibitor is binding to its target protein (this compound) within the cell.
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of the this compound inhibitor (e.g., 0.1 to 10 µM CB-839) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 45°C to 65°C) for a short period (e.g., 3 minutes). A no-heat control should be included.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated (denatured) proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble this compound in each sample by Western blotting or an AlphaLISA assay.
-
Interpretation: Binding of the inhibitor to this compound will stabilize the protein, leading to less aggregation upon heating. Therefore, a higher amount of soluble this compound will be detected in the inhibitor-treated samples at elevated temperatures compared to the vehicle control.
2. Seahorse XF Analyzer Assay for Metabolic Profiling
Objective: To assess the impact of this compound inhibitors on cellular metabolism, specifically mitochondrial respiration and glycolysis.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with the this compound inhibitor at the desired concentration for the desired time.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium.
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) as a measure of mitochondrial respiration and the extracellular acidification rate (ECAR) as a measure of glycolysis.
-
Data Interpretation: A decrease in OCR upon inhibitor treatment would indicate a reliance on glutamine to fuel the TCA cycle. A compensatory increase in ECAR might suggest a shift towards glycolysis.
3. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of the this compound inhibitor on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Inhibitor Addition: The next day, add a serial dilution of the this compound inhibitor to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo reagent to the wells according to the manufacturer's protocol.
-
Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of the inhibitor.
Visualizations
References
- 1. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 5. Team’s findings show glutamine metabolism affects T cell signaling | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 6. Alone and together: current approaches to targeting this compound enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel this compound inhibitor-968 inhibits the migration and proliferation of non-small cell lung cancer cells by targeting EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile and sensitive method of quantifying this compound binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
controlling for background ammonia in glutaminase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for background ammonia in glutaminase assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound assay?
A1: A this compound assay measures the activity of the enzyme this compound (EC 3.5.1.2), which catalyzes the hydrolysis of L-glutamine into L-glutamate and ammonia (NH₃).[1] The activity is typically determined by quantifying the amount of either glutamate or ammonia produced over a specific period.[2] Common methods for detection include spectrophotometric or fluorimetric assays that measure the ammonia released.[3]
Q2: Why is controlling for background ammonia critical in this compound assays?
A2: Background ammonia is a significant source of interference in this compound assays because the assay's endpoint is often the measurement of ammonia produced by the enzymatic reaction.[3][4] Extraneous ammonia from reagents, samples, or the environment can lead to high background signals, which can mask the true enzyme activity, reduce the assay's sensitivity, and result in inaccurate quantification.
Q3: What are the common sources of background ammonia contamination?
A3: Background ammonia can originate from several sources:
-
Reagents and Buffers: Water used for preparing buffers and solutions can absorb ammonia from the air.[5] Some reagents may also contain trace amounts of ammonia.
-
Lab Environment: Ammonia is volatile and can be present in the laboratory air, originating from cleaning solutions, other experiments, or building ventilation systems.[5] Acidic solutions are particularly prone to absorbing airborne ammonia.[5]
-
Samples: Biological samples, such as cell culture media or tissue homogenates, can have high endogenous levels of ammonia.[6] L-glutamine in cell culture media can also spontaneously break down, releasing ammonia.[7][8]
-
Glassware and Plasticware: Improperly cleaned labware can be a source of contamination. Water droplets on drying tubes can pick up ammonium salts from the air.[5]
Q4: How does the spontaneous breakdown of L-glutamine contribute to background ammonia?
A4: L-glutamine is a labile amino acid that can spontaneously deamidate to form glutamate and ammonia, especially in liquid media and at physiological temperatures.[7][8][9] This non-enzymatic degradation increases the background ammonia level in samples like cell culture media, which is a common application for this compound assays.[8][9]
Troubleshooting Guide
Q5: My blank wells show a high signal. What should I do?
A5: High signal in blank wells is a clear indicator of ammonia contamination. Here are steps to troubleshoot this issue:
-
Prepare Fresh Reagents: Use freshly prepared buffers and solutions with high-purity, ammonia-free water.[5] L-glutamine solutions should always be prepared fresh before each experiment.[1]
-
Check Your Water Source: Ensure your deionized or distilled water is free of ammonia. Consider using commercially available ammonia-free water for critical reagents.
-
Proper Blanking: The most crucial step is to design a proper blank. A "reagent blank" should contain all assay components except the enzyme. A "sample blank" should contain the sample and all reagents except the L-glutamine substrate to account for endogenous ammonia in the sample.
-
Clean Labware: Acid-wash all glassware (e.g., with 1:1 HCl) and rinse thoroughly with ammonia-free water.[5]
-
Minimize Air Exposure: Keep reagent bottles and assay plates covered as much as possible to prevent absorption of ammonia from the lab air.[5]
Q6: How can I accurately measure this compound activity in samples with high endogenous ammonia, like cell culture supernatants?
A6: To measure this compound activity in such samples, you must subtract the endogenous ammonia concentration.
-
Set up parallel reactions:
-
Test Reaction: Sample + L-glutamine + other assay components.
-
Sample Blank Reaction: Sample + Buffer (instead of L-glutamine) + other assay components.
-
-
Incubate both reactions under the same conditions.
-
Calculate Activity: The this compound-dependent ammonia production is the signal from the "Test Reaction" minus the signal from the "Sample Blank Reaction". This difference represents the ammonia produced solely by the enzyme's activity on the L-glutamine substrate.
Q7: The this compound activity appears to be non-linear over time. What could be the cause?
A7: Non-linear reaction kinetics can be due to several factors:
-
Substrate Depletion: If the initial L-glutamine concentration is too low or the enzyme activity is very high, the substrate may be rapidly consumed, causing the reaction rate to slow down.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay. Ensure the enzyme is stored and handled correctly (e.g., kept on ice).
-
Product Inhibition: High concentrations of the products (glutamate or ammonia) may inhibit the enzyme.
-
Assay Detection Limits: The signal may be approaching the upper or lower limit of detection for the instrument.
To address this, optimize the enzyme and substrate concentrations and the incubation time to ensure you are measuring the initial reaction velocity.
Experimental Protocols
Protocol: Spectrophotometric this compound Assay with Ammonia Detection
This protocol is a generalized procedure for measuring this compound activity by quantifying the released ammonia using a coupled enzymatic reaction with glutamate dehydrogenase (GLDH).
Principle:
-
This compound Reaction: L-Glutamine + H₂O → L-Glutamate + NH₃
-
Detection Reaction: NH₃ + α-Ketoglutarate + NADPH + H⁺ ---(GLDH)--> L-Glutamate + NADP⁺ + H₂O
The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the amount of ammonia produced.
Materials:
-
Ammonia-free water
-
Sodium Acetate Buffer (e.g., 100 mM, pH 4.9)
-
L-Glutamine solution (e.g., 80 mM, prepared fresh in buffer)[1]
-
This compound-containing sample (e.g., purified enzyme, cell lysate)
-
Ammonia detection reagent mix (containing α-ketoglutarate, NADPH, and GLDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions using ammonia-free water. Prepare the L-glutamine solution immediately before use.[1]
-
Assay Setup: For each sample, prepare a "Test" well and a "Sample Blank" well.
| Reagent | Test Well | Sample Blank Well |
| Sodium Acetate Buffer | 50 µL | 60 µL |
| Sample (Enzyme) | 10 µL | 10 µL |
| L-Glutamine (80 mM) | 10 µL | - |
| Total Volume | 70 µL | 70 µL |
-
Incubation: Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the this compound reaction to proceed.
-
Ammonia Detection: Add 100 µL of the ammonia detection reagent mix to all wells.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for 10-20 minutes at a controlled temperature (e.g., 25°C).[1]
-
Calculation:
-
Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the curve.
-
Subtract the rate of the "Sample Blank" from the "Test" to get the corrected rate.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the corrected rate into the amount of ammonia produced per unit time.
-
Data Summary
Table 1: Comparison of Strategies to Control Background Ammonia
| Strategy | Principle | Advantages | Disadvantages |
| Use of High-Purity Reagents | Minimizes the introduction of ammonia from external sources. | Simple and effective first step. | May not be sufficient on its own; cost of specialized reagents. |
| Proper Blank Subtraction | Mathematically corrects for ammonia present in the sample and reagents. | Essential for accurate quantification, especially with biological samples. | Requires careful and consistent pipetting; doubles the number of wells needed per sample. |
| Acid-Washing of Labware | Removes trace ammonia contaminants from glass and plastic surfaces.[5] | Low cost and highly effective for reducing contamination from this source. | Requires handling of acids and thorough rinsing to remove acid traces. |
| Physical Removal of Ammonia | Methods like aeration or distillation can remove ammonia from samples before the assay.[10][11] | Can significantly reduce very high background levels. | May be harsh on the sample, potentially affecting enzyme stability; can be time-consuming.[10] |
| Use of an Ammonia "Clean Room" | Performing the assay in a controlled environment with ammonia-free air.[5] | Provides the highest level of control over airborne contamination. | Impractical and costly for most research laboratories. |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Glutamine metabolism and ammonia death: targeted modulation for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexis - Customer Service [suporte.hexis.com.br]
- 6. Simultaneous determination of ammonia nitrogen and L-glutamine in bioreactor media using flow injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nzytech.com [nzytech.com]
- 8. L-Glutamine/Ammonia, UV method [nzytech.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. How To Reduce Ammonia Levels in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Support Center: Optimizing Cell Lysis for Glutaminase Activity Measurement
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize cell lysis procedures for the accurate measurement of glutaminase activity.
Troubleshooting Guide
This guide addresses common problems encountered during cell lysis for this compound activity assays.
Q1: Why is my measured this compound activity lower than expected?
Possible Causes:
-
Incomplete Cell Lysis: The lysis buffer or method may not be effectively disrupting the cells, leaving a significant portion of the enzyme trapped within intact cells or organelles.
-
Enzyme Degradation: Proteases released during cell lysis can degrade this compound, reducing its activity.[1] Lysates are unstable because proteins are removed from their natural environment.[1]
-
Inappropriate Lysis Buffer Composition: The pH or ionic strength of the lysis buffer may not be optimal for this compound stability and activity. The pH of your buffer is critical for the success of your cell lysis method.[2]
-
Suboptimal Temperature: Performing lysis at room temperature can lead to increased protease activity and enzyme denaturation.[2][3]
-
Loss of Protein During Preparation: The protein of interest may be lost during sample handling and centrifugation steps.
Solutions:
-
Optimize Lysis Method: Ensure you are using a lysis method appropriate for your cell type. For adherent cells, scraping followed by homogenization or sonication in lysis buffer is common.[3] For suspension cells, pelleting and direct lysis are typical.[3] You can monitor the effectiveness of lysis using a microscope.
-
Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation.[1][4]
-
Maintain Cold Temperatures: Perform all steps of cell harvesting, washing, and lysis on ice or at 4°C to minimize enzymatic degradation.[1][3]
-
Ensure Homogeneous Lysate: Before taking an aliquot for the assay or protein quantification, mix the lysate thoroughly to ensure it is a representative sample.[3]
Q2: I'm observing high variability between my sample replicates. What could be the cause?
Possible Causes:
-
Inconsistent Sample Handling: Variations in incubation times, centrifugation speeds, or reagent volumes can lead to inconsistent results.[3]
-
Inaccurate Pipetting: Errors in pipetting, especially with small volumes, can introduce significant variability.[3]
-
Incomplete Cell Lysis Across Samples: If some samples are lysed more efficiently than others, it will result in variable enzyme yields.
-
Cell Clumping: Incomplete resuspension of cell pellets can lead to inconsistent cell numbers in each lysis reaction.
Solutions:
-
Standardize Procedures: Ensure every sample is treated identically throughout the entire process.[3]
-
Calibrate Pipettes: Use properly calibrated pipettes and appropriate pipetting techniques.[3]
-
Ensure Complete Lysis: After adding lysis buffer, mix thoroughly by vortexing or pipetting to ensure all cells are lysed.[3] If the lysate is overly turbid, you can try adding more lysis solution.[5]
-
Properly Resuspend Pellets: Before adding the lysis buffer, ensure the cell pellet is fully resuspended in buffer to avoid clumping.
Q3: My cell lysate is very viscous and difficult to pipette. How can I resolve this?
Possible Cause:
-
Upon cell lysis, DNA is released from the nucleus and can make the lysate highly viscous, which can interfere with pipetting and downstream applications.[6]
Solutions:
-
Add DNase I: Treat the lysate with DNase I to digest the DNA and reduce viscosity.[6] You may need to add Mg2+ ions, which are required for DNase I activity.[6]
-
Sonication: Sonication can shear the DNA and reduce the viscosity of the lysate.[7] However, be cautious with sonication as excessive treatment can generate heat and denature the protein. Perform sonication on ice in short bursts.
-
Mechanical Shearing: Passing the lysate through a small gauge needle several times can also help to shear the DNA.
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for a this compound activity assay?
The optimal lysis buffer can depend on the specific cell type and the subcellular location of the this compound isoform of interest. However, a good starting point is a non-denaturing lysis buffer such as one containing NP-40 or a buffer with a mild detergent like Triton X-100.[1][8] For hard-to-solubilize proteins, such as those in the nucleus or mitochondria, a stronger buffer like RIPA buffer may be necessary.[1] It is recommended to keep the lysis buffer on ice or refrigerated to prevent protein degradation.[1]
Q2: Should I use detergents in my lysis buffer, and at what concentration?
Yes, detergents are generally necessary to solubilize membranes and release intracellular proteins. Non-ionic detergents like Triton X-100 or NP-40 are commonly used at a concentration of 0.1-1.0%.[5][9] It's important to optimize the detergent concentration, as high concentrations can sometimes denature enzymes and inhibit their activity.[10][11]
Q3: Is it necessary to add protease and phosphatase inhibitors to the lysis buffer?
Yes, it is highly recommended to add both protease and phosphatase inhibitors to your lysis buffer immediately before use.[1][4][7] This will protect your target protein from degradation by endogenous proteases and dephosphorylation by phosphatases, ensuring the integrity and activity of the this compound.
Q4: How much lysis buffer should I add to my cell pellet?
A general guideline is to add 100 µl of chilled lysis buffer for every 1 million cells.[1] However, this can be adjusted. If the lysate is too viscous, you can add more buffer.[5] The final protein concentration in the lysate should ideally be within the range of 1-5 µg/µL for subsequent protein quantification and assays.[12]
Q5: How long should I incubate the cells in lysis buffer?
Typically, a 10-30 minute incubation on ice with occasional vortexing is sufficient for complete lysis.[3][4][7] However, the optimal incubation time may vary depending on the cell type and the lysis buffer used.
Q6: What centrifugation speed and time should I use to clarify the lysate?
After lysis, centrifuge the samples at approximately 12,000-14,000 x g for 10-15 minutes at 4°C.[4][5][7][13] This will pellet the insoluble cell debris, and the supernatant containing the soluble proteins can be carefully collected for the this compound activity assay.
Data Presentation
Table 1: Comparison of Common Lysis Buffers for Protein Extraction
| Lysis Buffer | Key Components | Strength | Recommended For | Potential Issues |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS | High | Whole-cell lysates, membrane-bound, nuclear, and mitochondrial proteins[1] | Can denature some proteins and inhibit enzyme activity. |
| NP-40 Buffer | Tris-HCl, NaCl, NP-40 | Medium | Whole-cell and cytoplasmic proteins[1] | May not be sufficient for extracting nuclear or mitochondrial proteins. |
| Tris-HCl Buffer | Tris-HCl | Low | Cytoplasmic proteins[1] | Inefficient for membrane-bound or organellar proteins. |
| Digitonin Buffer | Digitonin, buffer (e.g., HEPES) | Mild | Selective lysis of plasma membrane for cytosolic protein extraction. | May not release mitochondrial proteins. |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Activity Measurement
This protocol provides a general procedure for preparing cell lysates from cultured mammalian cells for use in this compound activity assays.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Ice-cold lysis buffer (e.g., RIPA or NP-40 buffer)
-
Protease and phosphatase inhibitor cocktail
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Remove the culture medium and wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C to pellet the cells.[3]
-
Washing: Carefully discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.[3][14]
-
Lysis Buffer Preparation: Immediately before use, add protease and phosphatase inhibitors to the required volume of ice-cold lysis buffer.
-
Cell Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer. A general guideline is to use 100 µl of buffer per 10^6 cells.[1] Vortex briefly to mix.
-
Incubation: Incubate the mixture on ice for 10-30 minutes, with occasional vortexing every 10 minutes to ensure complete lysis.[3][4][7]
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[4][5][7]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the BCA or Bradford assay.[1][5]
-
Storage: The lysate can be used immediately for the this compound activity assay or stored in aliquots at -80°C for future use.[5][14] Avoid repeated freeze-thaw cycles.[14]
Visualizations
Caption: Workflow for cell lysis and this compound activity measurement.
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. mpbio.com [mpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Inhibition on NSCLC Depends on Extracellular Alanine Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
- 6. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Assessing Metabolic Intervention with a this compound Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. arigobio.com [arigobio.com]
Technical Support Center: Development of Clinically Effective Glutaminase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on glutaminase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are some of my cancer cell lines resistant to our GLS1-selective inhibitor?
A1: Resistance to GLS1-selective inhibitors, such as CB-839 (Telaglenastat), is a significant challenge and can arise from several mechanisms:
-
Upregulation of GLS2: Cancer cells can develop resistance by increasing the expression of the liver-type this compound (GLS2), which is not targeted by GLS1-selective inhibitors. Ectopic expression of GLS2 has been shown to be sufficient for conferring resistance to CB-839.[1]
-
Compensatory Metabolic Pathways: Tumor cells can adapt by utilizing alternative metabolic pathways to fuel the TCA cycle, thereby bypassing their dependence on glutamine. These pathways include:
-
Pyruvate Carboxylation: Pyruvate can be converted to oxaloacetate, anaplerotically feeding the TCA cycle. This has been linked to resistance to CB-839.[1][2]
-
Fatty Acid Oxidation: Increased lipid catabolism can provide an alternative energy source.[3][4]
-
Glycolysis: Enhanced glucose metabolism can compensate for the lack of glutamine-derived carbons.[3]
-
-
Paracrine Pyruvate Supply: Endogenously produced pyruvate secreted by cancer cells can act in a paracrine manner to decrease the sensitivity of neighboring cells to this compound inhibition.[2]
-
Asparagine Synthetase (ASNS) Expression: In some contexts, high expression of ASNS has been linked to resistance to the this compound inhibitor IACS-6274.[5]
Q2: We are observing significant off-target toxicity with our glutamine antagonist in vivo. What are the likely causes and how can we mitigate this?
A2: Off-target toxicity is a historical and ongoing challenge, particularly with glutamine mimetics.
-
Lack of Tumor Selectivity: Early glutamine antimetabolites like 6-diazo-5-oxo-L-norleucine (L-DON) and azaserine are not selective for cancer cells and inhibit glutamine-dependent enzymes in healthy tissues. This leads to dose-limiting neurotoxicity, gastrointestinal toxicity, and myelosuppression.[1][6]
-
Glutamine's Role in Normal Physiology: Glutamine is crucial for the function of highly proliferative cells, including immune cells and intestinal epithelium. Systemic glutamine antagonism can therefore have detrimental effects on these tissues.[1]
-
Mitigation Strategies:
-
Develop More Selective Inhibitors: Focus on allosteric inhibitors that target specific isoforms of this compound (e.g., GLS1) which are preferentially upregulated in cancer cells.
-
Prodrug Approaches: Designing prodrugs that are selectively activated in the tumor microenvironment can help to concentrate the active drug at the target site and reduce systemic exposure. The prodrug JHU-083 is an example of this approach.[6]
-
Combination Therapies: Using lower, less toxic doses of this compound inhibitors in combination with other targeted agents may enhance anti-tumor efficacy while minimizing side effects.[5][7]
-
Q3: What are the key biomarkers to consider for predicting sensitivity to this compound inhibitors in preclinical models?
A3: Several biomarkers have been identified that correlate with sensitivity to this compound inhibitors:
-
High GAC Expression: The GAC splice variant of GLS1 is often highly expressed in sensitive tumors, such as triple-negative breast cancer (TNBC), and its expression level correlates with sensitivity to CB-839.[8][9]
-
High this compound Activity: Direct measurement of this compound activity in tumor cells or biopsies can be a strong predictor of dependence on this pathway.[8][9]
-
Glutamine Dependence: Cell lines that show a high dependence on extracellular glutamine for growth are more likely to be sensitive to this compound inhibition.[8][9]
-
Metabolic Phenotype: A high intracellular ratio of glutamate to glutamine can indicate high this compound activity and predict sensitivity.[8][9]
-
NRF2 Pathway Activation: Activation of the NRF2 antioxidant response pathway can "lock" tumor cells into a state of glutamine addiction, making them more sensitive to GLS inhibitors.[1][3]
-
High xCT (SLC7A11) Expression: Concurrent high expression of the cystine/glutamate antiporter xCT and GLS may predict a favorable response to this compound inhibition.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for a this compound inhibitor in cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Culture Medium Composition | The presence of pyruvate in the culture medium can attenuate the anti-proliferative activity of this compound inhibitors like CB-839 and BPTES by providing an alternative anaplerotic substrate.[2] Ensure you are using a consistent, pyruvate-free medium for your assays. |
| 3D vs. 2D Culture Models | The activity of this compound inhibitors can be significantly compromised in 3D culture models compared to 2D monolayers.[2] This may be due to microenvironmental features of 3D cultures. Be consistent with your culture model and consider that 3D models may better reflect in vivo resistance. |
| Cell Seeding Density | High cell density can alter the local microenvironment (e.g., nutrient availability, secreted factors), potentially impacting inhibitor sensitivity. Optimize and standardize cell seeding density across all experiments. |
| Inhibitor Stability and Solubility | Poor solubility or degradation of the inhibitor in culture medium can lead to variable effective concentrations. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells. Older inhibitors like BPTES are known for poor bioavailability and aqueous solubility.[5][10] |
Issue 2: this compound activity assay yields low signal or high background.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Parameters | The pH, temperature, and concentrations of enzyme and substrate are critical. The optimal pH for this compound activity is often around 8.6, and a common temperature is 37°C.[11][12] The glutamine concentration should be near its Km value to detect different types of inhibitors.[11] |
| Interference from Sample Components | Components in your cell lysate or biological sample may interfere with the assay chemistry. For example, high levels of endogenous glutamate or ammonia can create a high background. Run appropriate controls, such as samples without the enzyme or substrate, to determine background levels. |
| Incorrect Assay Type for the Research Question | Different assays measure different products (glutamate or ammonia) or use different detection methods (absorbance, fluorescence). A coupled enzyme assay measuring NADH production is common, but direct assays for ammonia using reagents like o-phthalaldehyde (OPA) can offer higher sensitivity.[11][13] Choose the assay that best fits your sensitivity and throughput needs. |
| Enzyme Inactivity | The this compound enzyme may have lost activity due to improper storage or handling. Store the enzyme according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected this compound Inhibitors
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 / Ki | Reference(s) |
| CB-839 (Telaglenastat) | GLS1 (GAC, KGA) | HCC-1806 (TNBC) | Proliferation | 20-55 nM | [8] |
| MDA-MB-231 (TNBC) | Proliferation | ~50 nM | [8] | ||
| T47D (ER+) | Proliferation | > 1 µM | [8] | ||
| Recombinant Human GAC | Biochemical | Ki = 8 nM | [8] | ||
| BPTES | GLS1 (GAC, KGA) | A549 (NSCLC) | Colony Formation | ED50 = 1,000 nM | [14] |
| H460 (NSCLC) | Colony Formation | ED50 = 4,200 nM | [14] | ||
| Recombinant Human GAC | Biochemical | Ki = 0.2 - 3 µM | [8] | ||
| Compound 968 | Pan-glutaminase (GLS1, GLS2) | Breast Cancer Cells | Proliferation | - | [3] |
| Compound 19 (C19) | GLS1 (GAC) | Recombinant Human GAC | Biochemical | IC50 = 6.8 µM | [15] |
| CD4+ T-cells | Proliferation | - | [15] |
Experimental Protocols
Protocol 1: Coupled this compound-Glutamate Dehydrogenase (GDH) Absorbance Assay
This protocol is a common method for measuring this compound activity by monitoring the production of NADH, which absorbs light at 340 nm.[11]
Materials:
-
This compound enzyme source (e.g., purified recombinant enzyme, cell lysate)
-
L-glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.6)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Tris-HCl buffer, NAD+, and GDH. The final concentrations in the well should be optimized, but starting points can be 50 mM Tris-HCl, 2 mM NAD+, and 3 units of GDH.[15]
-
Aliquot Reagent Mix: Add the appropriate volume of the reagent mix to each well of the 96-well plate.
-
Add Inhibitor: Add the test inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add Enzyme: Add the this compound enzyme source to all wells except for the "no enzyme" control wells.
-
Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding L-glutamine to all wells. The final concentration should be near the Km of the enzyme.
-
Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes using a plate reader set to 37°C.
-
Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min). The activity of this compound is proportional to this rate. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: Cell Proliferation Assay to Determine Inhibitor Potency
This protocol describes a general method for assessing the effect of a this compound inhibitor on the proliferation of adherent cancer cells using a colorimetric assay like MTS or a viability stain like Annexin V/PI.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (note the presence or absence of pyruvate)
-
This compound inhibitor stock solution in DMSO
-
96-well tissue culture plates
-
MTS reagent or Annexin V/PI staining kit
-
Incubator (37°C, 5% CO2)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Measure Proliferation/Viability:
-
For MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For Annexin V/PI Staining: Harvest the cells, wash with PBS, and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze the samples using a flow cytometer to determine the percentage of viable, apoptotic, and necrotic cells.[16]
-
-
Data Analysis:
-
MTS Assay: Normalize the absorbance readings to the vehicle control wells to determine the percent inhibition of proliferation.
-
Flow Cytometry: Quantify the percentage of viable cells (Annexin V negative, PI negative) for each treatment condition.
-
Plot the percent inhibition or percent viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: Key signaling pathways positively regulating GLS1 expression and glutaminolysis.
Caption: Experimental workflow for determining the IC50 of a this compound inhibitor.
References
- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate anaplerosis is a mechanism of resistance to pharmacological this compound inhibition in triple-receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. Alone and together: current approaches to targeting this compound enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. This compound Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Glutaminase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutaminase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and experimental issues encountered when studying resistance to this compound inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound inhibitors in cancer cells?
A1: Resistance to this compound inhibitors is a multifaceted issue involving several compensatory mechanisms that cancer cells employ to survive and proliferate. The primary mechanisms include:
-
Metabolic Reprogramming: Cancer cells can adapt by upregulating alternative metabolic pathways to fuel the tricarboxylic acid (TCA) cycle and maintain cellular energy and biomass. This includes increased glycolysis, pyruvate anaplerosis, and fatty acid oxidation (FAO).[1][2][3][4]
-
This compound Isoform Switching: Cancer cells may switch the expression of this compound isoforms. For instance, resistance to GLS1-selective inhibitors like CB-839 can be mediated by the upregulation of the GLS2 isoform.[3][5] Additionally, a switch from the androgen-dependent KGA isoform of GLS1 to the more enzymatically potent and androgen-independent GAC isoform can drive resistance in prostate cancer.[6]
-
Activation of Pro-Survival Signaling Pathways: The activation of signaling pathways such as mTORC1, KEAP1/NRF2, and EGFR/ERK can contribute to resistance by promoting cell growth and metabolic adaptation.[2][3][7][8]
-
Alterations in Amino Acid Metabolism: Cells can develop resistance by increasing their uptake and utilization of alternative amino acids. For example, increased catabolism of alanine can compensate for reduced glutamate availability.[9] Alterations in asparagine metabolism have also been implicated in resistance.[8]
-
Expression of the Cystine/Glutamate Antiporter (SLC7A11/xCT): The expression level of the SLC7A11 antiporter, which exchanges intracellular glutamate for extracellular cystine, can significantly influence a cell's sensitivity to this compound inhibitors.[10]
Q2: What are some promising combination therapy strategies to overcome resistance to this compound inhibitors?
A2: Combining this compound inhibitors with agents that target the identified resistance mechanisms is a promising strategy. Several combination approaches have shown synergistic effects in preclinical models:
-
Inhibitors of Compensatory Metabolic Pathways:
-
Targeted Therapy:
-
mTOR Inhibitors (e.g., Rapamycin, MLN128): To counteract the activation of the mTORC1 signaling pathway.[3][8]
-
EGFR Inhibitors (e.g., Erlotinib): In cancers where the EGFR/ERK pathway is activated to confer resistance.[7]
-
CDK4/6 Inhibitors: To overcome resistance in cancers that upregulate glutamine metabolism upon cell cycle inhibition.[8]
-
-
Other Combination Strategies:
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected anti-proliferative effects of this compound inhibitors in vitro.
Possible Cause 1.1: Pyruvate in cell culture medium.
-
Explanation: The presence of pyruvate in the culture medium can rescue cancer cells from the effects of this compound inhibition by providing an alternative anaplerotic substrate for the TCA cycle.[1]
-
Troubleshooting Steps:
-
Check the formulation of your cell culture medium for the presence of sodium pyruvate.
-
If present, switch to a pyruvate-free medium formulation for your experiments with this compound inhibitors.
-
If switching the medium is not feasible, be aware that the observed IC50 values may be higher than in pyruvate-free conditions and interpret the data accordingly.
-
Possible Cause 1.2: Cell culture dimensionality (2D vs. 3D).
-
Explanation: Cells grown in 3D culture models, such as spheroids, may exhibit increased resistance to this compound inhibitors compared to traditional 2D monolayer cultures.[1] This can be due to microenvironmental factors and altered metabolic states within the 3D structure.
-
Troubleshooting Steps:
-
When transitioning from 2D to 3D models, expect a potential decrease in sensitivity to this compound inhibitors.
-
Consider that 3D models may better reflect the in vivo tumor microenvironment and its influence on drug efficacy.[1]
-
Issue 2: Acquired resistance to a this compound inhibitor after an initial response.
Possible Cause 2.1: Upregulation of alternative metabolic pathways.
-
Explanation: Cancer cells can adapt to long-term this compound inhibition by upregulating compensatory metabolic pathways, such as fatty acid oxidation or glycolysis, to maintain TCA cycle function.[2][3]
-
Troubleshooting Steps:
-
Perform metabolic profiling (e.g., Seahorse analysis, metabolomics) on your resistant cell lines to identify upregulated metabolic pathways.
-
Based on the findings, test combination therapies with inhibitors of the identified compensatory pathway (e.g., an FAO inhibitor if fatty acid oxidation is upregulated).
-
Possible Cause 2.2: this compound isoform switching.
-
Explanation: Resistance to a GLS1-specific inhibitor may arise from the increased expression of GLS2.[3][5] In prostate cancer, a switch from the KGA to the GAC isoform of GLS1 can also drive resistance.[6]
-
Troubleshooting Steps:
-
Assess the expression levels of GLS1 and GLS2 (and their respective isoforms, KGA and GAC, if applicable) in both sensitive and resistant cell lines using techniques like qPCR or Western blotting.
-
If an isoform switch is detected, consider using a pan-glutaminase inhibitor that targets both GLS1 and GLS2.[3]
-
Data Presentation
Table 1: Overview of this compound Inhibitors
| Inhibitor | Target(s) | Type | Status | Reference(s) |
| CB-839 (Telaglenastat) | GLS1 (KGA and GAC isoforms) | Allosteric, Orally Bioavailable | Clinical Trials (some discontinued) | [2][12][13] |
| BPTES | GLS1 | Allosteric | Preclinical (poor bioavailability) | [2][14] |
| IACS-6274 | GLS1 | Phase 1 Clinical Trial | [2] | |
| DRP-104 | Glutamine Antagonist | Clinical Trial | [3] | |
| Compound 968 | Pan-glutaminase (GLS1 & GLS2) | Preclinical | [3][5] |
Table 2: Combination Strategies to Overcome Resistance
| Combination Partner | Target Pathway | Rationale | Cancer Models | Reference(s) |
| Metformin | Glycolysis | Counteracts metabolic switch to glycolysis | Various | [3][11] |
| Etomoxir | Fatty Acid Oxidation (CPT1) | Blocks reliance on FAO for energy | Breast Cancer | [3] |
| mTOR Inhibitors | mTORC1 Signaling | Overcomes resistance mediated by mTOR activation | Ovarian Cancer, Lung Cancer | [3][8] |
| CDK4/6 Inhibitors | Cell Cycle | Synergistic effect in cells that upregulate glutamine metabolism upon cell cycle arrest | Esophageal Squamous Cell Carcinoma, Colorectal Cancer | [8] |
| Nivolumab | Immune Checkpoint (PD-1) | Enhances anti-tumor immune response | Melanoma, NSCLC, Renal Cell Carcinoma | [12][13] |
Experimental Protocols
Protocol 1: Coupled this compound-Glutamate Dehydrogenase (GDH) Absorbance Assay
This protocol is a common method for measuring this compound activity by monitoring the production of NADH, which absorbs light at 340 nm.[15]
-
Materials:
-
This compound enzyme
-
L-glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.6)
-
Test inhibitors dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6.
-
Substrate/Cofactor Mix: Prepare a solution in Assay Buffer containing L-glutamine, NAD+, and GDH at their final desired concentrations.
-
-
Assay Plate Preparation:
-
Add a small volume of the test inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the this compound enzyme solution to each well and incubate for a pre-determined time if investigating time-dependent inhibition.
-
-
Initiate Reaction:
-
Add the Substrate/Cofactor Mix to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm kinetically over a period of time (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance over time).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a drug binds to its intended target protein in a cellular context. This protocol is adapted for assessing CB-839 binding to this compound.[16]
-
Materials:
-
Cultured cancer cells (e.g., HCT116)
-
CB-839 or other test inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR machine or heat blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for this compound
-
-
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the this compound inhibitor (e.g., 10 µM CB-839) or DMSO for a specified time.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors.
-
Lyse the cells to release the proteins.
-
-
Heating:
-
Aliquot the cell lysate into separate tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine or heat blocks. A single temperature (e.g., 52°C) can be used for a simplified assay.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble this compound in each sample by Western blotting.
-
-
Data Interpretation:
-
Binding of the inhibitor stabilizes the this compound protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the DMSO-treated control.
-
-
Visualizations
Caption: Mechanisms of resistance to this compound inhibitors.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting inconsistent in vitro results.
References
- 1. Pyruvate anaplerosis is a mechanism of resistance to pharmacological this compound inhibition in triple-receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 6. A this compound isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel this compound inhibitor-968 inhibits the migration and proliferation of non-small cell lung cancer cells by targeting EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alone and together: current approaches to targeting this compound enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibition on NSCLC Depends on Extracellular Alanine Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods and Compositions for Increasing Sensitivity of Cancer Cells to this compound Inhibitors and Applications to Cancer Therapy | MIT Technology Licensing Office [tlo.mit.edu]
- 11. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of this compound Inhibition Targeting Metabolic Adaptations in Resistant Melanomas to Targeted Therapy [mdpi.com]
- 13. oaepublish.com [oaepublish.com]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. A facile and sensitive method of quantifying this compound binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Glutaminase Inhibitors for GLS1 vs. GLS2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of glutaminase inhibitors for GLS1 over GLS2.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and functional differences between GLS1 and GLS2 that can be exploited to develop selective inhibitors?
A1: GLS1 and GLS2 are isozymes encoded by different genes, leading to variations in their tissue distribution, kinetic properties, and regulation.[1][2] GLS1, particularly its splice variant GAC, is frequently overexpressed in cancer cells and is a primary target for anti-cancer therapies.[2][3] In contrast, GLS2 can act as a tumor suppressor in some contexts.[4]
Key differences to exploit for selective inhibitor design include:
-
Allosteric Binding Pockets: GLS1 and GLS2 have distinct allosteric sites.[5][6] For instance, the well-characterized GLS1-selective inhibitors BPTES and CB-839 bind to an allosteric pocket at the dimer-dimer interface of GLS1, a site that is not conserved in GLS2.[5][7][8]
-
Amino Acid Residues: Specific amino acid differences in the inhibitor binding sites can be targeted. Researchers have identified residues in an allosteric binding pocket that are responsible for the selectivity of certain inhibitors for GLS2 over GLS1.[5]
-
Enzyme Conformation and Activation: The enzymes differ in their activation mechanisms. For example, the "lid loop" in GLS2 is in a rigid open conformation, which may relate to its different affinities for phosphate and glutamine compared to GLS1.[6] Inhibitors can be designed to selectively stabilize the inactive conformation of one isozyme.
Q2: What are the most common classes of this compound inhibitors and their selectivity profiles?
A2: this compound inhibitors can be broadly categorized into two main classes:
-
Glutamine Mimetics (Orthosteric Inhibitors): These are non-selective inhibitors that bind to the active site of this compound and other glutamine-utilizing enzymes. A prominent example is 6-diazo-5-oxo-L-norleucine (DON).[9] Due to their lack of selectivity, they often exhibit significant toxicity.[9] Prodrugs of DON, such as JHU-083, have been developed to improve tumor-specific activation.[9][10]
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, often leading to higher selectivity.
-
GLS1-Selective: Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its more potent, orally bioavailable analog Telaglenastat (CB-839) are highly selective allosteric inhibitors of GLS1.[7][9][11]
-
Pan-GLS Inhibitors with some GLS2 preference: Compound 968 is an example of a pan-glutaminase inhibitor that shows a moderate preference for GLS2.[1]
-
Q3: How can I confirm that my inhibitor is engaging with the intended target (GLS1 or GLS2) within a cellular context?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[12][13] This method relies on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[14][15] By treating cells with your inhibitor, heating them, and then quantifying the amount of soluble GLS1 or GLS2, you can determine if the inhibitor is binding to and stabilizing its target.[12][16]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in my this compound activity assay.
| Potential Cause | Troubleshooting Step | Reference |
| Inhibitor Instability or Precipitation | Visually inspect the assay plate for any signs of compound precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) as it can affect enzyme activity. | [17] |
| Time-Dependent Inhibition | Pre-incubate the inhibitor with the enzyme for varying amounts of time before adding the substrate to check for time-dependent effects. | [17] |
| Assay Not in Linear Range | Ensure that the enzyme concentration and reaction time are within the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. | [3][17] |
| Substrate Concentration | The concentration of glutamine should be set near its Michaelis constant (Km) to allow for the detection of different types of inhibitors (competitive, non-competitive, etc.). | [17] |
| Temperature and pH Fluctuations | Use a calibrated incubator and freshly prepared buffers to maintain consistent temperature and pH. The optimal pH for many this compound assays is around 8.6. | [17] |
Issue 2: High background signal in my coupled enzyme assay.
| Potential Cause | Troubleshooting Step | Reference |
| Contaminating Enzymes | Ensure the purity of your recombinant GLS1 and GLS2 enzymes. Contaminating dehydrogenases can lead to non-specific NADH production. | |
| High Concentration of Coupling Enzymes | Reduce the concentration of the coupling enzymes (e.g., glutamate dehydrogenase) to the minimum required for a robust signal. | [17] |
| Non-specific Reductants in Sample | Run a control reaction without this compound to determine the level of background signal from the sample itself. | [17] |
| Substrate Instability | Prepare fresh glutamine solutions for each experiment as it can degrade over time. |
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Determining IC50 of this compound Inhibitors
This protocol is adapted from a common method for measuring this compound activity by monitoring the production of NADH.[3][17][18]
Materials:
-
Recombinant human GLS1 or GLS2
-
L-glutamine
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.6)
-
Test inhibitors dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6.
-
Substrate Solution: Prepare a stock solution of L-glutamine in assay buffer. The final concentration in the assay should be near the Km value.
-
NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer.
-
GDH Solution: Prepare a working solution of GDH in assay buffer.
-
Inhibitor Dilutions: Perform serial dilutions of the test inhibitor in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control)
-
Recombinant this compound (GLS1 or GLS2)
-
NAD+ solution
-
GDH solution
-
-
Include control wells:
-
"No inhibitor" control (with DMSO)
-
"No this compound" control (to measure background)
-
-
-
Initiate Reaction:
-
Start the reaction by adding the L-glutamine substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm at multiple time points (e.g., every 2 minutes for 20 minutes) to ensure the reaction is in the linear range.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Subtract the background rate (from "no this compound" control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the target engagement of a this compound inhibitor in cultured cells.[12][13][14]
Materials:
-
Cultured cells expressing the target this compound (GLS1 or GLS2)
-
Test inhibitor dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for GLS1 and GLS2
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified time at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for GLS1 or GLS2.
-
-
Data Analysis:
-
Quantify the band intensity for GLS1 or GLS2 at each temperature and inhibitor concentration.
-
Plot the amount of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Visualizations
Caption: A workflow for evaluating this compound inhibitor selectivity.
Caption: Key pathways affected by this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 2 is a novel negative regulator of small GTPase Rac1 and mediates p53 function in suppressing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Structure and activation mechanism of the human liver-type this compound GLS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 10. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the interactions of potent allosteric inhibitors with this compound C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of selective inhibitors of this compound-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Glutaminase: A Promising Target for Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key enzymes in this altered metabolism is glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. This process is crucial for fueling the tricarboxylic acid (TCA) cycle, supporting biosynthesis, and maintaining redox balance in cancer cells.[1][2][3] The dependence of many tumors on glutamine, often termed "glutamine addiction," has positioned this compound as a compelling target for the development of novel anti-cancer drugs.[4][5] This guide provides a comparative overview of this compound as a therapeutic target, summarizing experimental data for its validation in specific cancer types and detailing the methodologies used in these critical studies.
Comparative Efficacy of this compound Inhibitors
Several small molecule inhibitors of this compound have been developed and evaluated in preclinical models. These inhibitors primarily target GLS1, the kidney-type isoform, which is frequently overexpressed in various cancers.[3][6] The following tables summarize the in vitro and in vivo efficacy of prominent this compound inhibitors across different cancer cell lines and xenograft models.
Table 1: In Vitro Anti-proliferative Activity of this compound Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| CB-839 (Telaglenastat) | Triple-Negative Breast Cancer | HCC-1806 | ~0.02 | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | ~0.1 | [7] | |
| Estrogen Receptor-Positive Breast Cancer | T47D | >10 | [7] | |
| Non-Small Cell Lung Cancer | A427 | 0.009 | [8] | |
| Non-Small Cell Lung Cancer | A549 | 0.027 | [8] | |
| Non-Small Cell Lung Cancer | H460 | 0.217 | [8] | |
| BPTES | Pancreatic Cancer | PANC-1 | ~5 | [9] |
| Compound 968 | Breast Cancer | SKBR3 | ~10 | [10] |
Table 2: In Vivo Anti-tumor Activity of this compound Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| CB-839 | Triple-Negative Breast Cancer | Patient-Derived Xenograft (TNBC) | 200 mg/kg, BID, PO | Significant | [7][11] |
| HER2+ Breast Cancer | JIMT-1 | 200 mg/kg, BID, PO (in combination with paclitaxel) | Significant | [7] | |
| Non-Small Cell Lung Cancer | H460 | 200 mg/kg, daily, PO | ~30% increased response to radiotherapy | [8][12] | |
| Colorectal Cancer | HCT116 | 200 mg/kg, daily, PO | Engagement with tumoral GLS | [13] | |
| BPTES | Pancreatic Cancer | Orthotopic Xenograft | Not specified | Attenuated growth | [9] |
| V-9302 | Triple-Negative Breast Cancer | E0771 | 50 mg/kg, daily for 5 days | Significant | [14] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound inhibitors and the experimental approaches for their validation, the following diagrams illustrate the central role of this compound in cancer metabolism and a typical workflow for evaluating these inhibitors.
Caption: this compound (GLS1) is a key mitochondrial enzyme in cancer metabolism.
Caption: A typical workflow for preclinical validation of GLS inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to validate this compound as a therapeutic target.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound inhibitor (e.g., CB-839) in complete growth medium. Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Seahorse XFp Extracellular Flux Analysis (for Oxygen Consumption Rate)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.
Methodology:
-
Cell Seeding: Seed cancer cells in a Seahorse XFp cell culture miniplate at a density of 20,000-40,000 cells per well in 80 µL of complete growth medium and incubate overnight.
-
Inhibitor Pre-treatment: The following day, treat the cells with the this compound inhibitor (e.g., 1 µM CB-839) or vehicle control and incubate for the desired time (e.g., 24 hours).[15]
-
Assay Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Replace the growth medium with 180 µL of pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Mitochondrial Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell culture miniplate in the Seahorse XFp Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[16][17][18]
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of a this compound inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., HCT116) resuspended in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[13]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Drug Administration: Administer the this compound inhibitor (e.g., CB-839 at 200 mg/kg) or vehicle control to the respective groups via oral gavage, typically once or twice daily.[13]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection and Analysis: Excise the tumors for further analysis, such as pharmacodynamic studies to confirm target engagement or histological examination.[13][19]
Conclusion
The body of evidence strongly supports this compound as a valid and promising therapeutic target in a variety of cancers, particularly those exhibiting glutamine dependence. The development of potent and selective inhibitors like CB-839 has provided valuable tools to probe the role of glutamine metabolism in cancer and has shown encouraging preclinical anti-tumor activity. While early clinical trials have shown modest single-agent efficacy for some inhibitors, the future of this compound inhibition likely lies in combination therapies and patient stratification based on biomarkers of glutamine dependency.[20][21][22] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of this compound inhibitors as a novel class of anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting GLS1 to cancer therapy through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedicinej.com [biomedicinej.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibitor Drug Discovery and Nanoparticle-Based Delivery for Pancreatic Cancer Therapy - Justin Hanes [grantome.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Collection - Data from Antitumor Activity of the this compound Inhibitor CB-839 in Triple-Negative Breast Cancer - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. A facile and sensitive method of quantifying this compound binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the Efficacy of GLUT Inhibitors Using a Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing Metabolic Intervention with a this compound Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. This compound inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
comparing the efficacy of different glutaminase inhibitors in vitro
An In-Vitro Efficacy Comparison of Glutaminase Inhibitors: CB-839 vs. BPTES
This compound (GLS), particularly the kidney-type isoform (GLS1), has emerged as a critical therapeutic target in oncology. Many cancer cells exhibit a dependency on glutamine, a phenomenon termed "glutamine addiction," to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation and survival.[1][2] This guide provides a head-to-head in-vitro comparison of two prominent allosteric this compound inhibitors: Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a first-in-class inhibitor, and CB-839 (Telaglenastat), a more potent, second-generation inhibitor that has advanced to clinical trials.[2][3][4]
Quantitative Performance Data
The in-vitro potency of this compound inhibitors is most commonly assessed by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the comparative efficacy of CB-839 and BPTES across various assays and cancer cell lines.
Table 1: Biochemical Inhibition of this compound Activity
| Inhibitor | Target Enzyme | IC50 | Assay Conditions |
| CB-839 (Telaglenastat) | Recombinant Human GAC¹ | < 50 nM | 1-hour preincubation with enzyme[5] |
| Endogenous this compound (Kidney/Brain) | 20–30 nM | 1-hour treatment of tissue homogenates[5][6] | |
| BPTES | Recombinant Human GAC¹ | ~3.3 µM | In-vitro enzyme assay[2][7] |
| Rat Kidney-Type this compound (KGA) | Kᵢ of ~3 µM | Kinetic studies with respect to glutamine[8][9] |
¹GAC (this compound C) is a splice variant of GLS1.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Metric | Value |
| CB-839 (Telaglenastat) | HCC1806 (Triple-Negative Breast Cancer) | IC50 | 20–55 nM[6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 20–55 nM[6] | |
| A549 (Lung Cancer) | ED50² | 27.0 nM[10] | |
| H460 (Lung Cancer) | ED50² | 217 nM[10] | |
| T47D (ER+ Breast Cancer) | IC50 | > 1 µM (no effect)[6] | |
| BPTES | Triple-Negative Breast Cancer cell lines | IC50 | ≥ 2 µM[6] |
| A549 (Lung Cancer) | ED50² | 1,000 nM[10] | |
| H460 (Lung Cancer) | ED50² | 4,200 nM[10] |
²ED50 (Effective Dose, 50%) for inhibition of colony formation.
The data clearly demonstrates the significantly greater potency of CB-839 compared to BPTES. In biochemical assays, CB-839 exhibits low nanomolar potency, which is at least 13-fold lower than BPTES.[5] This enhanced potency translates to superior anti-proliferative effects in sensitive cancer cell lines, with IC50 values for CB-839 often being 50-fold or lower than those of BPTES.[3][6] Notably, CB-839 also displays time-dependent and slowly reversible kinetics, unlike the rapid reversibility of BPTES, which contributes to its enhanced cellular activity.[2][5]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for comparison, the following diagrams illustrate the this compound metabolic pathway and a typical experimental workflow.
Caption: Glutamine metabolism pathway and point of inhibition.
Caption: Workflow for cell proliferation (IC50) assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Proliferation / Viability Assay
This assay determines the concentration of an inhibitor required to reduce cancer cell proliferation by 50%.
-
Cell Culture: Cancer cell lines (e.g., HCC1806, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.[6]
-
Seeding: Cells are harvested and seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.[6]
-
Treatment: The following day, cells are treated with a range of concentrations of the this compound inhibitor (e.g., CB-839 or BPTES) or a vehicle control (DMSO).[6]
-
Incubation: Plates are incubated for a period of 72 hours to allow for effects on cell proliferation.[6]
-
Viability Measurement: Cell viability is quantified using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle-treated control cells, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[6]
Recombinant Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitor's effect on the enzymatic activity of purified this compound.
-
Assay Principle: This is a coupled assay that measures the production of glutamate. Glutamate dehydrogenase (GDH) is used to convert the glutamate produced by this compound into α-ketoglutarate, a reaction that involves the conversion of NADPH to NAD⁺. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[5]
-
Reagents: The assay mixture contains buffer, NADP⁺, GDH, and recombinant human this compound C (rHu-GAC).[5]
-
Inhibitor Pre-incubation: The inhibitor (CB-839 or BPTES) is pre-incubated with the rHu-GAC enzyme for a specified time (e.g., 1 hour) to allow for binding.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-glutamine.[5]
-
Measurement: The decrease in absorbance at 340 nm is monitored kinetically using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic trace. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The in-vitro data overwhelmingly supports the superior efficacy of CB-839 (Telaglenastat) over the first-generation inhibitor BPTES. CB-839 demonstrates significantly lower IC50 values in both biochemical and cellular proliferation assays, indicating much higher potency.[3][6][10] Its improved pharmacokinetic properties, including slow reversibility, contribute to its robust activity in cellular contexts.[5] This comparative analysis, supported by detailed experimental protocols, provides a clear rationale for the selection of CB-839 in preclinical and clinical investigations targeting glutamine metabolism in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for exploring the allosteric inhibition of human kidney type this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. This compound Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Glutaminase Antibody for Immunoprecipitation: A Comparative Guide
For researchers in oncology, neuroscience, and metabolic diseases, the study of glutaminase (GLS) is critical. This mitochondrial enzyme is a key player in glutamine metabolism, converting glutamine to glutamate, which then fuels the TCA cycle and supports cellular biosynthesis and redox balance.[1][2][3][4] Accurate and reliable immunoprecipitation (IP) of this compound is essential for investigating its protein-protein interactions, post-translational modifications, and enzymatic regulation. This guide provides a comprehensive validation of a new this compound antibody, "GTM-X," and compares its performance against other commercially available alternatives.
Comparative Analysis of this compound Antibodies for Immunoprecipitation
The selection of a suitable antibody is paramount for successful immunoprecipitation. The following table provides a comparative overview of the new GTM-X antibody and other commercially available options.
| Feature | New GTM-X Antibody | Alternative A (Rabbit Polyclonal) | Alternative B (Mouse Monoclonal) |
| Product Name | Anti-Glutaminase Antibody (Clone GTM-X) | This compound Polyclonal Antibody | KGA (IJ-2) Antibody |
| Vendor | (Fictional) GTM-Bio | Thermo Fisher Scientific (PA5-35365) | Santa Cruz Biotechnology (sc-100533) |
| Clonality | Monoclonal | Polyclonal | Monoclonal |
| Host Species | Rabbit | Rabbit | Mouse |
| Reactivity | Human, Mouse, Rat | Human, Mouse, Rat[5] | Human[6] |
| Validated Applications | IP, WB, ICC/IF | WB, ICC/IF, IHC, ELISA, Flow[5][7] | WB, ELISA, ICC, IP[6] |
| Immunogen | Recombinant human this compound protein | KLH conjugated synthetic peptide from C-terminal region of human GLS[5] | Not specified |
| Specificity Validation | Knockdown validation, Mass Spectrometry | Relative expression[7] | Not specified |
| Isotype | IgG | IgG[5] | Not specified |
Supporting Experimental Data: Validation of GTM-X for Immunoprecipitation
To validate the efficacy of the GTM-X antibody for immunoprecipitation, a series of experiments were conducted. The primary method of validation is the successful immunoprecipitation of endogenous this compound from cell lysates, followed by detection via Western Blot.
Western Blot Analysis of Immunoprecipitated this compound:
Cell lysates from HEK293T cells (known to express high levels of this compound) were subjected to immunoprecipitation using the GTM-X antibody. The immunoprecipitated proteins were then separated by SDS-PAGE and analyzed by Western Blotting using the same GTM-X antibody for detection.
Expected Results: A clear band at the expected molecular weight of this compound (~65 kDa) should be visible in the lane corresponding to the GTM-X immunoprecipitation. In contrast, the negative control lane, using a non-specific IgG antibody, should not show a band at this molecular weight. This result confirms that the GTM-X antibody can specifically bind to and enrich this compound from a complex protein mixture.
Further Validation Strategies:
-
Mass Spectrometry (IP-MS): For unequivocal identification of the immunoprecipitated protein and its potential binding partners, the eluted sample can be analyzed by mass spectrometry. This advanced technique confirms the identity of the target protein and can reveal novel protein-protein interactions.[8]
-
Knockdown Validation: To further ensure specificity, immunoprecipitation should be performed on lysates from cells where this compound expression has been knocked down (e.g., using siRNA or CRISPR). A significant reduction or absence of the this compound band in the IP from knockdown cells compared to control cells would provide strong evidence of the antibody's specificity.[8]
Experimental Protocols
Immunoprecipitation of this compound
This protocol outlines the steps for immunoprecipitating this compound from cell lysates using the GTM-X antibody.
A. Preparation of Cell Lysates
-
Harvest cells and wash them once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Pre-clearing (optional but recommended): Add Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[9]
-
Remove the beads by placing the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Add 2-5 µg of the GTM-X this compound antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific rabbit IgG isotype control to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to each tube and incubate with rotation for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer. After the final wash, remove all residual buffer.
C. Elution and Sample Preparation for Western Blot
-
Add 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using a magnetic rack and load the supernatant onto an SDS-PAGE gel for Western Blot analysis.
Visualizations
Caption: Workflow for this compound immunoprecipitation and subsequent analysis.
Caption: Key steps in the this compound metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay Between Glutamine Metabolism and Other Cellular Pathways: A Promising Hub in the Treatment of HNSCC [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 5. This compound Polyclonal Antibody (PA5-35365) [thermofisher.com]
- 6. This compound antibody | 2 products in Validated Antibody Database; 5 cited in the literature; 18 total from 7 suppliers [labome.com]
- 7. Anti-Glutaminase Antibodies | Invitrogen [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Glutaminase Expression: A Comparative Analysis Between Normal and Tumor Tissues
A crucial metabolic enzyme, glutaminase (GLS), exhibits significantly altered expression in cancerous tissues compared to their normal counterparts, establishing it as a key player in tumor metabolism and a promising target for novel cancer therapies. This guide provides a comparative analysis of this compound expression, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.
This compound catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that provides cancer cells with essential building blocks for proliferation and survival.[1][2] Mammalian tissues express two primary isoforms of this compound, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by separate genes and often display contrasting roles in tumorigenesis.[3][4]
Quantitative Comparison of this compound Expression
Numerous studies have demonstrated a general upregulation of GLS1 and a more varied expression pattern for GLS2 in a wide range of human cancers when compared to adjacent normal tissues.
mRNA Expression Levels (TCGA Database)
Analysis of The Cancer Genome Atlas (TCGA) database reveals a significant increase in GLS1 mRNA levels across several cancer types.
| Cancer Type | GLS1 mRNA Expression in Tumor vs. Normal Tissue |
| Colorectal Carcinoma | Significantly higher in tumor tissue[3] |
| Esophageal Carcinoma | Significantly higher in tumor tissue[3] |
| Gastric Carcinoma | Significantly higher in tumor tissue[3] |
| Hepatocellular Carcinoma | Significantly higher in tumor tissue[3] |
| Head and Neck Squamous Cell Carcinoma | Significantly higher in tumor tissue[3] |
| Breast Cancer | Frequently over-expressed[5] |
| Prostate Cancer | Trend towards worse survival with high expression[6] |
Note: This table summarizes findings from multiple studies analyzing TCGA data. The exact fold change can vary depending on the specific dataset and analysis method.
Protein Expression Levels
Immunohistochemistry (IHC) and Western blot analyses have corroborated the findings from mRNA studies, demonstrating elevated GLS1 protein levels in various tumors.
| Cancer Type | GLS1 Protein Expression in Tumor vs. Normal Tissue | GLS2 Protein Expression in Tumor vs. Normal Tissue | Reference |
| Colorectal Cancer | 80.24% of tumors positive vs. 18.15% of normal tissues. Average protein level 3x higher in tumors. | Low expression in adenocarcinoma vs. relatively high in normal tissue. | [3][7] |
| Head and Neck Cancer | Upregulated in tumors. | Upregulated in tumors. | [8] |
| Prostate Cancer | Higher expression in cancer cells compared to benign epithelium. | - | [9] |
| Luminal Breast Cancer | Significantly higher in invasive breast cancer (IBC) than in ductal carcinoma in situ (DCIS). Negative or faint staining in normal TDLUs. | Higher in DCIS than IBC. Moderate expression in normal TDLUs. | [10] |
Signaling Pathways Regulating this compound Expression
The upregulation of this compound in cancer is not a random event but is driven by specific oncogenic signaling pathways. The transcription factor c-Myc is a master regulator of glutamine metabolism and plays a pivotal role in increasing GLS expression.[11][12]
c-Myc-Mediated Upregulation of GLS1
The c-Myc oncogene promotes glutaminolysis by increasing the expression of this compound.[12][13] One of the key mechanisms involves the transcriptional repression of microRNAs, specifically miR-23a and miR-23b, by c-Myc.[11] These microRNAs normally target the 3' untranslated region (UTR) of GLS mRNA, leading to its degradation or translational inhibition. By suppressing miR-23a/b, c-Myc effectively removes this brake, resulting in increased GLS protein levels and enhanced glutamine metabolism.[11][14]
Experimental Protocols
Accurate assessment of this compound expression is fundamental to research in this field. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC)
IHC is used to visualize the localization and distribution of this compound protein in tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.[15][16]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[17]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., goat serum).[15]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound (e.g., anti-GLS1 polyclonal antibody) overnight at 4°C.[18]
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[15]
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.[17]
Western Blotting
Western blotting is employed to quantify the relative amount of this compound protein in tissue or cell lysates.
Protocol:
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.[19]
-
Gel Electrophoresis: Equal amounts of protein (20-40 µg) are separated by size on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against this compound (e.g., anti-GLS1 polyclonal antibody, typically at a 1:500-1:1000 dilution) overnight at 4°C.[18]
-
Secondary Antibody Incubation: After washing in TBST, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[19]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative abundance of this compound mRNA transcripts.
Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
-
Real-Time PCR: The PCR reaction is prepared with cDNA, forward and reverse primers specific for the this compound isoform of interest (GLS1 or GLS2), and a SYBR Green or TaqMan probe-based master mix.[20]
-
Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence signal at each cycle. The cycle threshold (Ct) value is determined for each sample.[20]
-
Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB, GAPDH).
References
- 1. This compound regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiomics Analysis Reveals that GLS and GLS2 Differentially Modulate the Clinical Outcomes of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound Expression in Prostate Adenocarcinoma and Correlation with Clinicopathologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of this compound is upregulated in colorectal cancer and of clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expression of Glutaminases and their Association with Clinicopathological Parameters in the Head and Neck Cancers [ouci.dntb.gov.ua]
- 9. Evaluation of this compound Expression in Prostate Adenocarcinoma and Correlation with Clinicopathologic Parameters | MDPI [mdpi.com]
- 10. The Biological and Clinical Significance of this compound in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Myc suppression of miR-23 enhances mitochondrial this compound and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Oncogenic Myc induces expression of glutamine synthetase through promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. genomeme.ca [genomeme.ca]
- 16. ascopubs.org [ascopubs.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. This compound Polyclonal Antibody (PA5-120873) [thermofisher.com]
- 19. Targeted inhibition of this compound as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mammalian this compound Gls2 Gene Encodes Two Functional Alternative Transcripts by a Surrogate Promoter Usage Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Glutaminase vs. Asparaginase: A Comparative Guide for Leukemia Treatment Strategies
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of leukemia presents a compelling target for therapeutic intervention. Two key enzymes, glutaminase (GLS) and asparaginase (ASNase), have emerged as critical players in disrupting the metabolic pathways essential for leukemia cell survival and proliferation. This guide provides an objective comparison of their activities, supported by experimental data, to inform ongoing research and drug development efforts in oncology.
Mechanism of Action: Exploiting Metabolic Vulnerabilities
Leukemia cells exhibit a high dependency on extracellular sources of specific amino acids for their rapid growth. Both this compound and as-paraginase-based therapies exploit these metabolic addictions, albeit through different primary mechanisms.
Asparaginase: L-asparaginase is a cornerstone in the treatment of Acute Lymphoblastic Leukemia (ALL).[1] Its primary mechanism involves the enzymatic hydrolysis of circulating asparagine to aspartic acid and ammonia.[2][3] Many ALL blasts lack sufficient asparagine synthetase (ASNS) activity, the enzyme responsible for endogenous asparagine production, making them exquisitely sensitive to asparagine depletion.[2][4] This nutrient deprivation leads to an inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis.[1][2]
This compound: Cancer cells, including various leukemias, are often addicted to glutamine, which serves as a crucial source of carbon and nitrogen for biosynthesis and energy production through the tricarboxylic acid (TCA) cycle.[5][6] this compound catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[5][6] Inhibition of this compound, particularly the kidney-type isoform (GLS1), disrupts the TCA cycle, impairs antioxidant defenses through reduced glutathione (GSH) production, and induces apoptosis.[3][6]
The Dual Role of Asparaginase: A Bridge Between Two Pathways
An important consideration is that L-asparaginase possesses a secondary this compound activity, hydrolyzing glutamine to glutamate and ammonia, though with lower efficiency than its action on asparagine.[7][8] Preclinical studies have demonstrated that this this compound activity is crucial for the durable anti-leukemic effect of asparaginase, even in ASNS-negative cell lines.[7][8] A this compound-deficient asparaginase mutant showed only a temporary growth delay in a leukemia xenograft model, whereas the wild-type enzyme with this compound activity led to a sustained response.[7][8] This suggests that targeting both asparagine and glutamine metabolism simultaneously may be a more effective therapeutic strategy.
Comparative Efficacy: Preclinical and Clinical Insights
The following tables summarize key quantitative data comparing the activity of asparaginase and this compound inhibitors in leukemia models.
| Drug Class | Drug Name | Leukemia Cell Line | IC50 Value | Citation |
| Asparaginase | L-Asparaginase | U937 (AML) | 0.106 U/ml (48h) | [9] |
| L-Asparaginase | HL-60 (AML) | 0.44 U/ml (48h) | [9] | |
| L-Asparaginase | KG-1a (AML) | 0.098 U/ml (48h) | [9] | |
| L-Asparaginase | T-ALL Cell Lines (DND41, HPB-ALL, RPMI 8402) | 10-4 - 10-2 U/mL | [10] | |
| L-Asparaginase | AML with -7 chromosome | 10-3 U/mL | [11] | |
| This compound Inhibitor | CB-839 (Telaglenastat) | HG-3 (CLL) | 25 nM (48h) | [12] |
| CB-839 (Telaglenastat) | Molm14, OCI-AML3, MV4;11 (AML) | 10 - 100 nM | [13] | |
| CB-839 (Telaglenastat) | HL60, MOLM13, KG1α, OCI-AML2 (AML) | 100 - 1000 nM | [13] | |
| CB-839 (Telaglenastat) | Recombinant Human GAC | 24 nM | [14] |
Table 1: Comparative IC50 Values of Asparaginase and this compound Inhibitors in Leukemia Cell Lines.
| Therapy | Clinical Trial Phase | Leukemia Type | Key Findings | Citation |
| Asparaginase (Pegaspargase) | Multiple Clinical Trials | Acute Lymphoblastic Leukemia (ALL) | Integral component of curative regimens, with event-free survival rates significantly improved with its inclusion. Dosing is often guided by therapeutic drug monitoring to maintain nadir serum asparaginase activity ≥0.1 IU/mL. | [7] |
| This compound Inhibitor (CB-839/Telaglenastat) | Phase 1 (CX-839-003) | Relapsed/Refractory Hematologic Malignancies (including AML) | Well-tolerated with signs of clinical activity. Dosing with food mitigated liver enzyme elevations. | [2][15] |
Table 2: Summary of Clinical Trial Information for Asparaginase and this compound Inhibitors in Leukemia.
Signaling Pathways and Apoptosis Induction
Both asparaginase and this compound inhibitors ultimately trigger apoptosis in leukemia cells. The signaling pathways leading to this programmed cell death are illustrated below.
Asparaginase-Induced Apoptosis
Asparagine depletion by asparaginase leads to the inhibition of protein synthesis, which in turn activates stress response pathways. This culminates in the activation of caspases and apoptosis-inducing factor (AIF) to execute cell death.[2][12][15]
Caption: Asparaginase-induced apoptotic pathway.
This compound Inhibitor-Induced Apoptosis
This compound inhibitors block the conversion of glutamine to glutamate, leading to TCA cycle disruption, reduced GSH levels, and increased reactive oxygen species (ROS). This metabolic stress triggers the intrinsic apoptotic pathway.[3][6]
Caption: this compound inhibitor-induced apoptotic pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Enzyme Activity Assays
1. Asparaginase and this compound Activity Assay (Ammonia Detection Method)
This protocol measures the enzymatic activity by quantifying the ammonia released from the hydrolysis of asparagine or glutamine.
Caption: Workflow for enzyme activity assay.
Protocol Details:
-
Reagents:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine or 0.01 M L-glutamine in 0.05 M Tris-HCl buffer, pH 8.6
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonia Standard (e.g., Ammonium sulfate)
-
-
Procedure:
-
Prepare serial dilutions of the enzyme in a suitable buffer.
-
For each enzyme dilution, prepare a "Test" and a "Blank" tube. To each tube, add 0.2 ml of 0.05 M Tris-HCl buffer and 1.7 ml of the respective substrate solution. To the "Blank" tube only, add 0.1 ml of 1.5 M TCA.
-
Equilibrate all tubes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme to both "Test" and "Blank" tubes.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction in the "Test" tubes by adding 0.1 ml of 1.5 M TCA.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer 0.5 ml of the clear supernatant to a new tube containing 7.0 ml of reagent-grade water.
-
Add 1.0 ml of Nessler's reagent and incubate at room temperature for 10 minutes to allow for color development.
-
Read the absorbance at 480 nm, using the "Blank" as a reference.
-
Determine the amount of ammonia released from an ammonium sulfate standard curve. One unit of activity is defined as the amount of enzyme that liberates one micromole of ammonia per minute under the specified conditions.
-
Cell-Based Assays
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for MTT cell viability assay.
Protocol Details:
-
Reagents:
-
Leukemia cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed leukemia cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere or stabilize for a few hours or overnight.
-
Add serial dilutions of the test compound (asparaginase or this compound inhibitor) to the wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][16][17]
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Details:
-
Reagents:
-
Leukemia cells (treated and untreated)
-
Cold Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
Induce apoptosis in leukemia cells by treating with the desired compound for the appropriate time.
-
Harvest the cells (including any floating cells from the supernatant) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of FITC-Annexin V and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18]
-
Conclusion
Both this compound and asparaginase represent viable therapeutic targets in leukemia by exploiting the metabolic dependencies of cancer cells. Asparaginase, with its dual asparagine and glutamine depleting activities, has a long-standing and proven efficacy in ALL. The emerging class of this compound inhibitors offers a more targeted approach to disrupting glutamine metabolism, with promising preclinical activity in various leukemias. The finding that the this compound activity of asparaginase is critical for its durable efficacy underscores the importance of targeting glutamine metabolism in leukemia treatment. Further research, including clinical trials directly comparing or combining these approaches, will be crucial in optimizing metabolic therapies for leukemia patients.
References
- 1. Purification and Characterization of Asparaginase from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ascopubs.org [ascopubs.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative effects of L-asparaginase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput asparaginase activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a cytogenetic and molecular subgroup of acute myeloid leukemias showing sensitivity to L-Asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PB1910: TELAGLENASTAT (CB-839) IN MONOTHERAPY AND IN COMBINATION WITH EPIGENETIC MODULATORS OR IBRUTINIB INDUCES CELL DEATH IN CHRONIC LYMPHOCYTIC LEUKEMIA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid assay method for ammonia using glutamine synthetase from glutamate-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Glutaminase (GLS) Knockdown: qPCR vs. Alternative Methods
For researchers and drug development professionals targeting cancer metabolism, glutaminase (GLS) is a protein of significant interest. As the rate-limiting enzyme in glutaminolysis, GLS converts glutamine to glutamate, providing cancer cells with a crucial source of carbon and nitrogen to fuel the TCA cycle and support biosynthesis.[1][2] Consequently, knocking down GLS expression using tools like siRNA, shRNA, or CRISPR is a common strategy to study its function and evaluate its therapeutic potential.
However, the success of these experiments hinges on accurately validating the knockdown efficiency. While quantitative PCR (qPCR) is a widely used method to quantify mRNA transcript levels, it only tells part of the story. A comprehensive validation strategy often involves complementary methods to assess protein levels and functional activity. This guide provides an objective comparison of qPCR with Western Blotting and enzymatic activity assays for validating GLS knockdown, supported by experimental protocols and data.
Comparison of Core Validation Methodologies
The choice of validation method depends on the specific experimental question, available resources, and the desired level of validation. Each technique offers unique insights into the knockdown efficiency at different biological levels—from gene transcription to protein function.
| Feature | Quantitative PCR (qPCR) | Western Blot | This compound Activity Assay |
| Principle | Measures the relative quantity of specific mRNA transcripts (e.g., GLS1, GLS2) compared to a stable reference gene. | Detects and semi-quantifies specific proteins in a complex mixture after separation by molecular weight. | Measures the enzymatic rate of glutamine conversion to glutamate, typically via a coupled reaction that produces a detectable signal.[3] |
| What it Measures | mRNA expression levels (transcriptome).[4] | Total protein expression (proteome).[4] | Functional enzyme activity.[5] |
| Key Advantages | High sensitivity, high throughput, highly quantitative for mRNA levels, relatively fast.[4][6] | Confirms protein reduction, provides molecular weight information, widely established.[4] | Directly measures functional impact of knockdown, highly sensitive. |
| Key Limitations | Does not directly measure protein levels; mRNA and protein levels do not always correlate.[4][6] | Lower throughput, semi-quantitative, dependent on antibody quality and specificity.[4] | Can be influenced by other enzymes or metabolites, requires specific assay kits.[7] |
| Typical Efficiency | 70-95% mRNA reduction.[8] | 50-90% protein reduction.[9] | 40-80% reduction in activity. |
Experimental Protocols
Protocol 1: Validating GLS Knockdown by qPCR
This protocol outlines the essential steps for quantifying the reduction in GLS mRNA levels following siRNA-mediated knockdown.
1. Cell Culture and siRNA Transfection:
-
Seed target cells (e.g., HCT116, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with either a non-targeting control siRNA or a GLS1-specific siRNA (e.g., 20 nM) using a lipid-based transfection reagent like Lipofectamine RNAiMAX, following the manufacturer's protocol.[10][11]
-
Incubate cells for 48-72 hours post-transfection to allow for mRNA and protein turnover.
2. RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
3. cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., ReverTra Ace qPCR RT Master Mix) with a mix of oligo(dT) and random hexamer primers.[10]
4. qPCR Reaction and Data Analysis:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix. For a 20 µL reaction, typically include: 10 µL of 2x Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use validated primers for the target gene (GLS1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR cycler (e.g., LightCycler 96).[10]
-
Calculate the relative mRNA expression using the ΔΔCt method . The percentage knockdown is calculated as: (1 - 2^(-ΔΔCt)) * 100.
Caption: Workflow for validating gene knockdown using qPCR.
Alternative Protocol 2: Western Blot for GLS Protein
-
Lysate Preparation: After 48-72 hours of knockdown, lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for GLS1, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., GAPDH or β-actin) to normalize results.[12]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using software like ImageJ.[11]
Alternative Protocol 3: this compound Activity Assay
-
Sample Preparation: Homogenize cells (approx. 4 x 10^5) or tissue in 100 µL of the provided assay buffer on ice. Centrifuge to pellet debris and collect the supernatant.[7]
-
Assay Reaction: Use a commercial fluorometric or colorimetric kit (e.g., from Abcam or BioAssay Systems).[7][13] These assays typically work by using glutamate dehydrogenase to convert the glutamate produced by GLS into α-ketoglutarate, which is coupled to the reduction of a probe that generates a fluorescent or colorimetric signal.[3]
-
Measurement: Add lysate to a reaction mix containing the GLS substrate (glutamine) and the detection reagents. Incubate and measure the output (e.g., fluorescence at Ex/Em = 535/587 nm) over time using a microplate reader.
-
Analysis: Calculate GLS activity by comparing the rate of signal generation in the knockdown samples to the control samples, normalized to the total protein concentration of the lysate.
Interpreting the Results: A Multi-Method Approach
Validating this compound knockdown requires a clear understanding of what each method measures. This compound is a key entry point for glutamine into central carbon metabolism, making its regulation critical for cellular bioenergetics.
Caption: Role of this compound in the glutaminolysis pathway.
A successful knockdown should demonstrate a significant reduction at the mRNA level, which is efficiently captured by qPCR. However, due to factors like protein stability and turnover rates, a 75% reduction in mRNA may not immediately translate to a 75% reduction in protein. Therefore, confirming protein loss via Western Blot is a critical second step.[14] For studies focused on the metabolic consequences of GLS inhibition, an activity assay is invaluable as it provides direct evidence that the reduced protein level leads to a functional impairment of the glutaminolysis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification and characterization of a novel this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 8. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 9. This compound 2 knockdown reduces hyperammonemia and associated lethality of urea cycle disorder mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Targeted inhibition of this compound as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Reddit - The heart of the internet [reddit.com]
A Researcher's Guide to Cross-Validation of Glutaminase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of glutaminase (GLS) activity is crucial for understanding its role in various physiological and pathological processes, particularly in cancer metabolism. This guide provides a comprehensive comparison of commonly used this compound activity assays, offering detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The hydrolysis of glutamine to glutamate, catalyzed by this compound, is a key metabolic reaction. The choice of assay to quantify this activity can significantly impact experimental outcomes. This guide explores several principal methodologies: colorimetric assays based on the Berthelot reaction, coupled enzymatic assays, and high-performance liquid chromatography (HPLC)-based methods. We also examine the specifications of several commercially available kits.
Comparative Analysis of this compound Activity Assays
The selection of an appropriate this compound activity assay depends on factors such as the required sensitivity, sample type, available equipment, and desired throughput. The following table summarizes the key performance characteristics of the different assay types to facilitate a direct comparison.
| Assay Type | Principle | Detection Method | Typical Sensitivity (LOD) | Linear Range | Throughput | Key Advantages | Key Disadvantages |
| Berthelot (Indophenol) Assay | Measures the ammonia produced from glutamine hydrolysis, which reacts with phenol and hypochlorite to form a blue indophenol dye. | Colorimetric (Absorbance at ~630 nm) | Micromolar range | Wide | Moderate | Cost-effective, simple instrumentation. | Can be susceptible to interference from other ammonia-containing compounds in the sample. |
| Coupled Enzyme Assay (Glutamate Dehydrogenase) | The glutamate produced by this compound is used by glutamate dehydrogenase (GDH) to convert NAD+ to NADH. | Colorimetric (Absorbance at 340 nm) or Fluorometric (Ex/Em ~340/450 nm) | Sub-micromolar to micromolar range | Narrower than Berthelot | High | High specificity for glutamate, continuous monitoring possible. | Requires additional enzymes and cofactors, potential for interference from endogenous dehydrogenases. |
| HPLC-Based Assay | Chromatographic separation and quantification of the product, glutamate, or the consumption of the substrate, glutamine. | UV or Fluorescence Detection (after derivatization) | Picomolar to nanomolar range | Wide | Low | High accuracy, precision, and specificity; can simultaneously measure multiple analytes. | Requires specialized equipment and expertise, lower throughput. |
| Commercial Assay Kits (Colorimetric/Fluorometric) | Typically based on a coupled enzyme reaction measuring either ammonia or glutamate. | Colorimetric or Fluorometric | Varies by kit (e.g., 0.003 U/L to 0.066 U/L)[1][2] | Varies by kit (e.g., 0.003-18.0 U/L)[1] | High | Convenient, standardized protocols, often high-throughput compatible. | Can be more expensive, proprietary reagent compositions. |
Experimental Protocols
This section provides detailed methodologies for the key this compound activity assays.
Berthelot (Indophenol) Method for this compound Activity
This protocol is a traditional colorimetric method for the determination of ammonia produced by the this compound reaction.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.6)
-
L-glutamine solution (100 mM)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Phenol-nitroprusside solution: 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline hypochlorite solution: 0.6% (v/v) sodium hypochlorite in 0.5 M NaOH.
-
Ammonium sulfate standard solutions (for standard curve).
-
Enzyme sample (e.g., cell lysate, purified enzyme).
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 100 µL of Tris-HCl buffer, 20 µL of L-glutamine solution, and your enzyme sample (e.g., 20-50 µg of protein).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 10% TCA solution.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Ammonia Detection:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 1 mL of phenol-nitroprusside solution and mix.
-
Add 1 mL of alkaline hypochlorite solution and mix.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 630 nm using a spectrophotometer.
-
Prepare a standard curve using ammonium sulfate solutions of known concentrations.
-
Calculate the ammonia concentration in your sample from the standard curve and determine the this compound activity.
-
Coupled Enzyme Assay using Glutamate Dehydrogenase (GDH)
This assay measures this compound activity by coupling the production of glutamate to the reduction of NAD+ by glutamate dehydrogenase.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.6)
-
L-glutamine solution (100 mM)
-
NAD+ solution (10 mM)
-
ADP solution (1 mM)
-
Glutamate Dehydrogenase (GDH) solution (e.g., 50 units/mL)
-
Enzyme sample (e.g., cell lysate, purified enzyme).
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a master mix containing Tris-HCl buffer, NAD+, and ADP.
-
Add your enzyme sample to the appropriate wells.
-
-
Initiation and Measurement:
-
Add GDH solution to all wells.
-
Initiate the reaction by adding L-glutamine solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔAbs/min).
-
Calculate the this compound activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
HPLC-Based Assay for Glutamate Detection
This method offers high specificity and accuracy for the quantification of glutamate produced by the this compound reaction.
Materials:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
L-glutamine solution (100 mM)
-
Enzyme sample
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
-
HPLC system with a fluorescence detector and a C18 column.
-
Mobile phases (e.g., a gradient of sodium acetate buffer and methanol).
-
Glutamate standard solutions.
Procedure:
-
Enzymatic Reaction:
-
Perform the this compound reaction as described in the Berthelot method (Step 1). Stop the reaction with TCA and centrifuge.
-
-
Sample Derivatization:
-
Take an aliquot of the supernatant and mix it with the OPA derivatizing reagent.
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the glutamate derivative using a C18 column with a suitable mobile phase gradient.
-
Detect the fluorescent glutamate derivative (e.g., Ex/Em ~340/450 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of glutamate standards.
-
Determine the concentration of glutamate in your sample by comparing its peak area to the standard curve.
-
Commercial Assay Kits
Numerous commercial kits are available for measuring this compound activity. Below are generalized protocols for two common types. Always refer to the manufacturer's specific instructions.
a) Abcam this compound (GLS) Activity Assay Kit (Fluorometric) (ab284547): This kit provides a simple, plate-based fluorometric assay.[3]
-
Sample Preparation: Homogenize cells or tissue in the provided GLS Assay Buffer.
-
Standard Curve Preparation: Prepare a glutamate standard curve using the provided standard.
-
Reaction Setup: Add the sample and a reaction mix containing GLS substrate and a developer mix to a 96-well plate.
-
Measurement: Incubate and measure the fluorescence at Ex/Em = 535/587 nm. The rate of fluorescence increase is proportional to the this compound activity.[3]
b) Novus Biologicals this compound Activity Assay Kit (Colorimetric) (NBP3-24496): This kit utilizes a colorimetric method to detect this compound activity.[1]
-
Sample Preparation: Prepare tissue homogenates or use serum/plasma samples.
-
Enzymatic Reaction: Incubate the sample with a substrate solution at 37°C.
-
Chromogenic Reaction: Add a chromogenic agent and incubate to develop color.
-
Measurement: Measure the absorbance at 450 nm. The this compound activity is calculated based on the absorbance values.[1]
Visualization of Pathways and Workflows
To further clarify the biochemical and experimental processes, the following diagrams were generated using Graphviz (DOT language).
Caption: Biochemical pathway of this compound action.
Caption: General experimental workflow for a this compound activity assay.
Conclusion
The choice of a this compound activity assay is a critical decision in experimental design. This guide has provided a comparative overview of several widely used methods, from traditional colorimetric assays to modern HPLC and kit-based approaches. For high-throughput screening, commercial kits and coupled enzyme assays offer convenience and speed. For studies requiring the highest accuracy and specificity, HPLC-based methods are the gold standard. The traditional Berthelot method remains a cost-effective option for many laboratories. By carefully considering the experimental requirements and the information presented in this guide, researchers can confidently select and implement the most suitable assay for their this compound activity measurements.
References
A Comparative Guide to the Kinetic Properties of Glutaminase Isoforms: GLS1 and GLS2
For Researchers, Scientists, and Drug Development Professionals
Glutaminase (GLS), the enzyme responsible for converting glutamine to glutamate, plays a pivotal role in cellular metabolism. In mammals, two primary isoforms, GLS1 (kidney-type) and GLS2 (liver-type), encoded by distinct genes, exhibit different tissue-specific expression, structural features, and kinetic properties.[1][2][3] These differences have significant implications for their physiological roles and their potential as therapeutic targets, particularly in oncology. This guide provides an objective comparison of the kinetic properties of GLS1 and GLS2, supported by experimental data and detailed methodologies.
Comparative Kinetic Parameters of GLS1 and GLS2
The kinetic behavior of GLS1 and GLS2 reveals fundamental differences in their catalytic efficiency and regulation. GLS1 generally displays a higher affinity for glutamine and is more potently activated by inorganic phosphate. In contrast, GLS2 has a lower affinity for glutamine and is characterized by a unique requirement for ammonia as an activator.[1][4]
| Kinetic Parameter | GLS1 (KGA/GAC) | GLS2 (LGA/GAB) | Key Observations |
| Substrate Affinity (Km or K0.5 for Glutamine) | Lower (Higher Affinity) | Higher (Lower Affinity) | GLS1 is more efficient at lower glutamine concentrations.[1][5] |
| e.g., 4-5 mM (KGA) | e.g., 17 mM (LGA at 50 mM Pi) | GLS2 exhibits sigmoidal kinetics with respect to glutamine, indicating cooperativity.[4] | |
| Phosphate (Pi) Activation | Strongly activated by Pi | Less dependent on Pi for activation | The activation by phosphate is more pronounced for GLS1.[1][4] |
| Allosteric Regulation | Inhibited by product (glutamate) | Not inhibited by glutamate | This feedback inhibition is a key regulatory mechanism for GLS1.[1][4] |
| Allosterically inhibited by BPTES and CB-839 | Insensitive to BPTES and CB-839 class drugs | This specificity allows for the targeted inhibition of GLS1 in research and therapeutic contexts.[6][7][8] | |
| Inhibited by the small molecule 968 | Compound 968 shows selectivity for GLS2.[1][8] | ||
| Ammonia Activation | Not required | Obligatory activator | Ammonia shifts the K0.5 of GLS2 to lower values, increasing its activity at physiological concentrations.[4] |
| Catalytic Efficiency (kcat) | Generally higher | Generally lower | GLS1 isoforms are considered to have higher specific activity.[5] |
| Catalytic Efficiency (kcat/Km) | Higher | Lower | Reflects GLS1's greater efficiency at metabolizing glutamine, especially at lower substrate concentrations.[4] |
Experimental Protocols for Determining this compound Activity
Accurate measurement of this compound activity is crucial for kinetic studies. Several methods are available, primarily involving the quantification of the reaction products, glutamate or ammonia.
Spectrophotometric Assay (Coupled Enzyme Assay)
This common method relies on the detection of glutamate produced by this compound.
Principle: The glutamate produced is converted by glutamate oxidase to α-ketoglutarate and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product that can be quantified.
Detailed Methodology:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer (e.g., GLS Assay Buffer) on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.[9]
-
Reaction Mixture: Prepare a reaction mixture containing a buffer with a specific pH (e.g., pH 8.6), the glutamine substrate, and glutamate oxidase.[10]
-
Initiation of Reaction: Add the sample lysate to the reaction mixture to start the this compound reaction. For a positive control, a known amount of purified this compound can be used. A blank control without the enzyme should also be included.[9]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes).[10][11]
-
Detection:
-
Colorimetric Detection: Add a working solution containing reagents that react with H₂O₂ to produce a colored product. For instance, a solution with pyridine-2,6-dicarboxylic acid and ammonium vanadate can be used to form a stable orange-colored complex.[10] Measure the absorbance at the appropriate wavelength (e.g., 435 nm or 450 nm).[10][11]
-
Fluorometric Detection: Add a developer solution containing a probe that reacts with H₂O₂ to generate a fluorescent signal. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 415/475 nm).[12]
-
-
Data Analysis: Generate a standard curve using known concentrations of glutamate. Calculate the this compound activity in the samples based on the standard curve, expressed as units of activity per milligram of protein (e.g., µmol of glutamate produced per minute per mg of protein).
HPLC-Based Assay
This method offers high specificity and sensitivity for the direct measurement of glutamate.
Principle: The reaction is stopped, and the amount of glutamate produced is quantified using High-Performance Liquid Chromatography (HPLC), often after derivatization to enhance detection.
Detailed Methodology:
-
Enzymatic Reaction: Perform the this compound reaction as described above (steps 1-4 of the spectrophotometric assay).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Derivatization: Derivatize the amino acids in the sample, including the newly formed glutamate, with a fluorescent tag (e.g., o-phthalaldehyde, OPA).
-
HPLC Analysis: Separate the derivatized amino acids using a reverse-phase HPLC column.
-
Quantification: Detect the fluorescently labeled glutamate and quantify it by comparing its peak area to that of a glutamate standard curve.
Visualizing Experimental and Regulatory Pathways
To further elucidate the processes involved in studying and regulating GLS1 and GLS2, the following diagrams illustrate a typical experimental workflow and the key signaling interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and activation mechanism of the human liver-type this compound GLS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic shift of this compound 2 to this compound 1 promotes LGR5 + progenitor cell proliferation in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for exploring the allosteric inhibition of human kidney type this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 10. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. bioassaysys.com [bioassaysys.com]
A Functional Comparison of Glutaminase Splice Variants KGA and GAC: Implications for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Glutaminase (GLS), the enzyme responsible for converting glutamine to glutamate, plays a pivotal role in cellular metabolism, particularly in cancer cells which often exhibit glutamine addiction. The GLS1 gene gives rise to two primary splice variants, Kidney-type this compound (KGA) and this compound C (GAC), which exhibit distinct functional characteristics. Understanding the differences between these isoforms is critical for developing targeted cancer therapies. This guide provides an objective comparison of KGA and GAC, supported by experimental data and detailed methodologies.
Structural and Functional Divergence of KGA and GAC
KGA and GAC are products of alternative splicing of the GLS1 gene, resulting in isoforms that differ in their C-terminal regions.[1][2][3] This structural divergence dictates their functional properties, including catalytic activity and subcellular localization.
Key Functional Differences
While both isoforms catalyze the same fundamental reaction, their enzymatic kinetics and regulatory properties differ. GAC is frequently reported to have higher catalytic activity than KGA, a characteristic that may contribute to its prominent role in aggressive cancers.[4][5] However, some studies have suggested that both isoforms have a similar capacity to produce glutamate.[6]
Table 1: Comparative Analysis of KGA and GAC Properties
| Feature | KGA (Kidney-type this compound) | GAC (this compound C) | References |
| Gene | GLS1 | GLS1 | [2][7] |
| Splicing | Canonical splice variant | C-terminal splice variant | [1][2][3] |
| Molecular Weight | ~66-74 kDa | ~58-65 kDa | [2][4] |
| Subcellular Localization | Primarily mitochondrial, also found in the cytoplasm | Predominantly mitochondrial | [4][8][9][10][11][12] |
| Enzymatic Activity | Generally lower than GAC | Higher catalytic activity | [5][13] |
| Role in Cancer | Expressed in various tumors | Upregulated in many aggressive cancers; associated with therapy resistance | [1][3][5][7][12][13] |
Subcellular Localization: A Point of Contention
The subcellular localization of KGA and GAC is crucial to their function and a subject of ongoing investigation. GAC is consistently found to be localized in the mitochondria.[4][9][11] The localization of KGA is more debated, with reports of its presence in both the mitochondria and the cytoplasm.[2][9][12] This differential localization may imply distinct roles in cellular metabolism and signaling.
The Role of KGA and GAC in Cancer Metabolism and Signaling
In many cancer types, a metabolic shift towards increased glutaminolysis is observed. This is often accompanied by an upregulation of this compound expression. Notably, a switch from KGA to GAC expression is often associated with cancer progression and resistance to therapy.[13] For instance, in prostate cancer, androgen receptor signaling promotes the expression of KGA.[13] Upon hormonal therapy, a switch to the more potent GAC isoform can occur, contributing to the development of castration-resistant prostate cancer.[13]
The expression of both KGA and GAC can be regulated by the oncogene c-Myc, which is known to drive glutaminolysis in cancer cells.[4][14][15]
Experimental Protocols
Distinguishing between KGA and GAC functionally and spatially is key to understanding their roles. Below are outlines of common experimental protocols.
This compound Activity Assay
This protocol measures the production of glutamate from glutamine, providing an indication of this compound activity.
Methodology:
-
Enzyme Preparation: Prepare cell lysates or use purified recombinant KGA or GAC.
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris buffer, pH 8.6).
-
Incubation: Add the enzyme preparation to the reaction buffer containing L-glutamine and incubate at 37°C for a defined period (e.g., 20-30 minutes).[16]
-
Detection: Stop the reaction and measure the amount of glutamate produced. This can be done using a variety of methods:
-
Coupled Enzyme Assay: Use glutamate oxidase to convert glutamate to α-ketoglutarate and hydrogen peroxide (H₂O₂). The H₂O₂ can then be detected using a fluorometric or colorimetric probe.[16][17]
-
LC-MS: For a more direct and sensitive measurement, liquid chromatography-mass spectrometry can be used to quantify glutamate.
-
-
Calculation: Calculate this compound activity based on the amount of glutamate produced per unit time per amount of protein.
Subcellular Fractionation and Western Blotting
This protocol is used to determine the subcellular localization of KGA and GAC.
Methodology:
-
Cell Lysis and Fractionation:
-
Harvest cells and gently lyse them to maintain organelle integrity.
-
Perform differential centrifugation to separate cellular components into nuclear, mitochondrial, and cytosolic fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method like the Bradford assay.
-
Western Blotting:
-
Separate proteins from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to KGA, GAC, and markers for each cellular fraction (e.g., a mitochondrial marker like COX IV and a cytosolic marker like GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify protein-protein interactions with KGA or GAC.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads to reduce non-specific binding.[18]
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to either KGA or GAC.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
Conclusion
The this compound splice variants KGA and GAC, while originating from the same gene, exhibit significant functional and regulatory differences. GAC's higher catalytic activity and predominant mitochondrial localization, coupled with its frequent upregulation in cancer, position it as a key player in tumor metabolism and a prime target for therapeutic intervention. A thorough understanding of the distinct roles of KGA and GAC is essential for the development of effective and specific inhibitors for cancer treatment. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced functions of these critical metabolic enzymes.
References
- 1. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer | MDPI [mdpi.com]
- 2. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of GLS1 Isoforms KGA and GAC Facilitates Mitochondrial Metabolism and Cell Proliferation in Epstein–Barr Virus Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 8. This compound regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial localization and structure-based phosphate activation mechanism of this compound C with implications for cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. pnas.org [pnas.org]
- 14. Upregulation of GLS1 Isoforms KGA and GAC Facilitates Mitochondrial Metabolism and Cell Proliferation in Epstein-Barr Virus Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. bitesizebio.com [bitesizebio.com]
Validating the Role of Glutaminase in Ferroptosis Sensitization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a promising therapeutic target in various diseases, particularly cancer.[1] A key metabolic pathway that influences cellular susceptibility to ferroptosis is glutaminolysis, the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS). This guide provides a comparative analysis of experimental data validating the role of this compound in sensitizing cells to ferroptosis, offering detailed protocols for key experiments and visualizing the underlying signaling pathways.
This compound Inhibition Potentiates Ferroptosis
This compound, particularly the GLS1 isoform, plays a critical role in maintaining cellular redox homeostasis.[2] It provides the glutamate necessary for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2][3] The enzyme glutathione peroxidase 4 (GPX4) utilizes GSH to neutralize lipid hydroperoxides, thereby protecting cells from ferroptosis.[2][4]
Inhibition or knockout of GLS1 disrupts this protective mechanism. By limiting glutamate production, GLS1 inhibition leads to GSH depletion, which in turn impairs GPX4 activity.[2] This results in the accumulation of lipid reactive oxygen species (ROS) and sensitizes cancer cells to ferroptotic cell death.[3][5] Several studies have demonstrated that pharmacological inhibition of GLS1 synergizes with GPX4 inhibitors to suppress tumor growth.[2][3]
The central role of this compound in ferroptosis is further highlighted by the fact that supplementation with glutamate can rescue the effects of GLS1 knockout, restoring cell proliferation.[2][3] This underscores the direct link between this compound-mediated glutaminolysis and the ferroptotic pathway.
Comparative Analysis of this compound Inhibitors and Ferroptosis Inducers
The following tables summarize quantitative data from studies investigating the effect of this compound inhibitors and ferroptosis inducers on cancer cell lines.
Table 1: Efficacy of this compound Inhibitors in Sensitizing to Ferroptosis
| Compound | Target | Cell Line | Concentration | Effect on Ferroptosis Markers | Reference |
| CB-839 | GLS1 | Various cancer cell lines | Varies | In combination with GPX4 inhibitors, suppresses tumor growth | [2] |
| Compound 968 | GLS1 | Mouse Embryonic Fibroblasts (MEFs) | 20 µM | Blocks erastin-induced ferroptosis | [6][7] |
| GLS1 Knockout | GLS1 | MCF-7, HCT116 | N/A | Increased ROS and MDA, reduced NADPH/NADP+ ratio, augmented susceptibility to ferroptosis | [2][3] |
Table 2: Comparative Efficacy of Ferroptosis Inducers
| Inducer | Mechanism of Action | Cell Line | Effective Concentration | Effect on Cell Viability | Reference |
| Erastin | Inhibits system Xc- (cystine/glutamate antiporter), leading to GSH depletion | HT-1080, various others | 1 µM | Induces ferroptosis | [6][8][9] |
| RSL3 | Directly inhibits GPX4 | HT-1080, various others | Varies | Induces ferroptosis | [8][10] |
| Formosanin C | Downregulates GPX4 and SLC7A11 | HepG2 | 5 µM | ~50% viability inhibition after 48h | [11] |
| ML162 | Inhibits Thioredoxin Reductase 1 (TXNRD1), indirectly leading to lipid peroxide accumulation | A549 | ~0.5 µM | Induces cell death | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the intricate relationships in this compound-mediated ferroptosis sensitization, the following diagrams have been generated using Graphviz.
Caption: this compound in Ferroptosis Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Glutaminolysis and Transferrin Regulate Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ferroptosis Inducers and Inhibitors on Cell Proliferation in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Glutaminase
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of enzymes like glutaminase is a critical component of laboratory management. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, safeguarding both laboratory personnel and the environment. While this compound is not generally classified as a hazardous substance, adherence to standard laboratory chemical waste management protocols is essential.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal protocols.[1] These documents will provide detailed instructions tailored to your facility's requirements and local, state, and federal regulations.[1]
When handling this compound, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2][4] Ensure that disposal activities are carried out in a well-ventilated area.[2][5] In the event of a spill, avoid creating dust from powdered forms of the enzyme.[2] The spill should be swept up and placed in a suitable, labeled container for disposal.[2][4]
Quantitative Data Summary for this compound Handling and Disposal
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and gloves. | [2][4] |
| Ventilation | Use in a well-ventilated area. | [2][5] |
| Spill Response | Avoid dust formation, sweep up solid material, and place in a labeled container for disposal. | [2][4] |
| Storage of Waste | Store in a designated area for non-hazardous laboratory waste, away from incompatible materials. | [2] |
| Empty Container Disposal | Handle as you would the product itself. Deface or remove labels before disposal. | [1] |
| Final Disposal Method | Engage a licensed chemical waste disposal company. Do not dispose of in regular trash or down the sewer unless explicitly permitted by institutional EHS. | [1][3] |
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound involves a systematic process of assessment, segregation, containment, labeling, and transfer. This protocol is designed to ensure safety and compliance throughout the waste management lifecycle.
Step 1: Waste Assessment and Segregation
-
Identify the Waste Stream: Determine the nature of the this compound waste. This can include:
-
Unused or expired solid this compound powder.
-
Aqueous solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
-
Check for Contamination: Confirm that the this compound waste is not mixed with any hazardous materials. If it is mixed with hazardous substances, the entire mixture must be treated as hazardous waste according to the nature of the other chemicals.[2]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1] It is best practice to keep it in its original container if possible.[1]
Step 2: Containment
-
Solid Waste: Carefully place unused this compound powder or contaminated solids into a clean, dry, and sealable container to avoid creating dust.[2]
-
Aqueous Solutions: Pour liquid waste containing this compound into a designated, leak-proof container.[3]
-
Contaminated Labware: Place all contaminated disposable labware into a designated waste bag or container.
Step 3: Labeling
Proper labeling is crucial for safe waste management. The waste container must be clearly labeled with:
-
The full chemical name: "this compound Waste"
-
The physical state (solid or liquid).
-
The primary solvent if in solution (e.g., "in water").
-
An approximate concentration or quantity.
-
The date of disposal.
-
A "Non-Hazardous Waste" label, unless contaminated with hazardous materials.[2]
Step 4: Storage
Store the sealed and labeled waste container in a designated and secure area for non-hazardous laboratory waste.[2] This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
Engage a licensed chemical waste disposal company for the final disposal of this compound waste.[1] Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors and will schedule a pickup.[1] Never dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly authorized by your EHS office.[1][3]
Experimental Protocols
The proper disposal of this compound is primarily a logistical and administrative procedure rather than a process involving experimental treatment or neutralization.[1] The key "protocol" is the adherence to the step-by-step disposal procedure outlined above, which ensures safe handling, segregation, labeling, and transfer of the waste to an authorized disposal facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glutaminase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Glutaminase, an enzyme with the potential to cause respiratory sensitization. Adherence to these procedures is vital for minimizing risks and streamlining laboratory workflows.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary hazards associated with this compound are inhalation of aerosols, which may cause allergic reactions or asthma-like symptoms, and skin contact.[1] Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Particulate Respirator | A minimum of an N95, R95, or P95 filter is recommended to protect against protein aerosols.[2][3][4] For activities with a higher potential for aerosol generation, a higher efficiency filter (e.g., N100, P100) or a Powered Air-Purifying Respirator (PAPR) may be necessary.[4] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer good resistance to a variety of chemicals and are recommended for handling enzyme solutions.[5][6] It is crucial to change gloves immediately if they become contaminated. For prolonged contact, double-gloving is advised. |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes of this compound solutions or powders. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Torso Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is essential to protect skin and clothing from contamination.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe working environment.
Experimental Protocol: Handling this compound in the Laboratory
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the spread of aerosols.
-
Reconstitution of Lyophilized Powder: If working with a powdered form of this compound, open the vial slowly in an area with minimal air currents to avoid creating dust. Add the appropriate buffer gently down the side of the vial to dissolve the powder without vigorous shaking or vortexing, which can generate aerosols.
-
Handling Solutions: When pipetting this compound solutions, use slow and deliberate movements. Avoid expelling the last drop from the pipette tip, as this can create aerosols.
-
Cleaning: Clean all spills immediately, as detailed in the spill management protocol below. After handling is complete, decontaminate the work surface with a suitable disinfectant, such as a 10% bleach solution.[3]
-
Storage: Store this compound according to the manufacturer's instructions, typically at -20°C in a tightly sealed container.
In the event of a this compound spill, a swift and organized response is necessary to contain and decontaminate the affected area.
-
Alert Personnel: Immediately inform others in the vicinity of the spill.
-
Don PPE: Ensure appropriate PPE is worn, including a respirator, gloves, lab coat, and eye protection.
-
Containment: Cover the spill with absorbent material, such as paper towels, starting from the outside and working inwards to prevent the spill from spreading.[3]
-
Decontamination: Gently pour a freshly prepared 10% bleach solution over the absorbent material, ensuring the spill is fully saturated.[3]
-
Contact Time: Allow a contact time of at least 20-30 minutes for the bleach to inactivate the enzyme.[3][6]
-
Cleanup: Collect the absorbent material and any contaminated debris using forceps or tongs and place it in a designated biohazardous waste container.
-
Final Cleaning: Wipe the spill area with fresh paper towels soaked in 10% bleach, followed by a final rinse with water to remove any residual bleach.[3]
Disposal Plan: Inactivation and Waste Management
All this compound waste, including unused solutions and contaminated materials, must be inactivated before disposal to prevent environmental release and potential allergen exposure.
Experimental Protocol: this compound Inactivation for Disposal
-
Liquid Waste: For liquid waste containing this compound (e.g., buffer solutions, cell culture media), add household bleach to a final concentration of 10% (a 1:10 dilution of bleach to waste).[2][7][8] If the liquid has a high protein concentration, increase the bleach concentration to 20% (a 1:5 dilution).[2][7]
-
Contact Time: Allow the bleach to be in contact with the waste for a minimum of 30 minutes to ensure complete inactivation.[6] For larger volumes or high concentrations, a longer contact time of up to 12 hours may be prudent.[2]
-
Disposal of Liquid Waste: After inactivation, the liquid waste can typically be poured down the drain with copious amounts of running water, in accordance with local regulations.[6]
-
Solid Waste: All solid waste that has come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated biohazardous waste bag. This waste should then be autoclaved or incinerated by a licensed waste disposal service.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. usascientific.com [usascientific.com]
- 6. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 7. uwo.ca [uwo.ca]
- 8. www1.wellesley.edu [www1.wellesley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
